molecular formula C7H8IN B8731540 2-Iodo-4,5-dimethylpyridine CAS No. 512197-94-3

2-Iodo-4,5-dimethylpyridine

Cat. No.: B8731540
CAS No.: 512197-94-3
M. Wt: 233.05 g/mol
InChI Key: OVMLPUHWPDMDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4,5-dimethylpyridine is a halogenated heteroaromatic compound that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring an iodine atom at the 2-position and methyl groups at the 4 and 5-positions of the pyridine ring, makes it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These reactions are pivotal in medicinal chemistry for the discovery and development of new active compounds . The methyl groups can influence electron density and provide sites for further functionalization, while the iodine atom acts as an excellent leaving group for substitution reactions. As a reagent, it is primarily used in the synthesis of potential pharmaceutical agents and specialized ligands in coordination chemistry . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

512197-94-3

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

2-iodo-4,5-dimethylpyridine

InChI

InChI=1S/C7H8IN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3

InChI Key

OVMLPUHWPDMDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-4,5-dimethylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, substituted heterocycles serve as foundational scaffolds for a vast array of therapeutic agents. Among these, halopyridines are particularly prized as versatile synthetic intermediates. This guide provides a detailed technical overview of 2-Iodo-4,5-dimethylpyridine, a specific yet highly valuable isomer. While less common than other commercially available lutidine derivatives, its unique substitution pattern offers distinct advantages for drug development professionals.

The strategic placement of an iodine atom at the 2-position renders the molecule highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. The 4,5-dimethyl substitution pattern provides steric and electronic modulation, influencing the molecule's solubility, metabolic stability, and potential interactions with biological targets. This document will delve into the core chemical properties, propose a robust synthetic pathway, explore its reactivity, and contextualize its application as a key building block in the synthesis of complex, biologically active molecules.

Core Physicochemical and Structural Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be calculated or inferred based on its structure and comparison with related isomers. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₈INCalculated
Molecular Weight 233.05 g/mol Calculated[1]
CAS Number Not readily available in searched literature-
Physical State Solid (Predicted)Inferred from isomers[2]
Melting Point Not available. Expected to be similar to isomers (e.g., 5-Iodo-2-methylpyridine: 48-49°C).Estimated
Boiling Point Not available. Expected to be >200°C at atmospheric pressure.Estimated
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF). Sparingly soluble in water.General Chemical Principles

The defining feature of this molecule is the carbon-iodine bond at the C2 position. This bond is the weakest of the carbon-halogen bonds, making it the most reactive site for oxidative addition in palladium-catalyzed cycles. This high reactivity is a cornerstone of its utility, allowing for efficient coupling under relatively mild conditions.

Synthesis and Mechanistic Insights: A Proposed Pathway

The synthesis of specifically substituted pyridines often requires a multi-step approach, as direct halogenation can lead to mixtures of isomers. A reliable and industrially scalable strategy for preparing this compound proceeds from a 2-aminopyridine precursor via a Sandmeyer-type reaction. This method offers excellent regiochemical control.[3][4] A similar multi-step approach involving nitration, reduction, diazotization, and halogenation has been successfully applied to the synthesis of related halopyridines.[5]

The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Diazotization cluster_2 Step 3: Iodination Start 4,5-Dimethylpyridine Intermediate1 4,5-Dimethylpyridin-2-amine Start->Intermediate1 Chichibabin Reaction (NaNH₂) Intermediate2 Diazonium Salt Intermediate (Unstable) Intermediate1->Intermediate2 NaNO₂ / H₂SO₄ (0-5 °C) FinalProduct This compound Intermediate2->FinalProduct Sandmeyer-type Reaction (KI)

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices
  • Step 1: Amination via Chichibabin Reaction: Direct amination of the pyridine ring is necessary to install the amino group that will be converted to the iodo functionality. The Chichibabin reaction, using sodium amide (NaNH₂), is a classic method for introducing an amino group at the 2-position of pyridine rings. The reaction is driven by the formation of hydrogen gas and the stable sodium salt of the aminopyridine.

  • Step 2: Diazotization: The conversion of the stable aromatic amine to a highly reactive diazonium salt is the critical activation step. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C). The low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.

  • Step 3: Iodination (Sandmeyer-type Reaction): The introduction of the iodide nucleophile displaces the dinitrogen gas (N₂), a superb leaving group, to form the stable C-I bond.[3] For iodination, the use of a copper catalyst is often not required, and simple treatment of the diazonium salt solution with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI) is sufficient to drive the reaction to completion.[3][4]

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of 4,5-Dimethylpyridin-2-amine

  • To a flame-dried, three-neck flask equipped with a mechanical stirrer and a reflux condenser, add sodium amide (1.2 eq.) and dry toluene.

  • Heat the suspension to reflux (approx. 110 °C).

  • Slowly add a solution of 4,5-dimethylpyridine (1.0 eq.) in dry toluene over 1 hour.

  • Maintain the reaction at reflux for 6-8 hours, monitoring the evolution of hydrogen gas.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4,5-dimethylpyridin-2-amine.

Step 2 & 3: Diazotization and Iodination to yield this compound

  • In a flask cooled to 0 °C in an ice-salt bath, slowly add 4,5-dimethylpyridin-2-amine (1.0 eq.) to concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and add water to dilute the acid.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane (3x).

  • Combine the organic layers, wash with sodium thiosulfate solution (to remove excess iodine), wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude this compound can be purified by flash column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The primary value of this compound in drug discovery lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for C-C, C-N, and C-O bond formation.

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Reagent This compound Suzuki_Product Aryl/Heteroaryl-Pyridine Reagent->Suzuki_Product Pd Catalyst, Base Sonogashira_Product Alkynyl-Pyridine Reagent->Sonogashira_Product Pd/Cu Catalysts, Base Buchwald_Product Amino-Pyridine Reagent->Buchwald_Product Pd Catalyst, Base Suzuki_Reagent R-B(OH)₂ Suzuki_Reagent->Suzuki_Product Sonogashira_Reagent R-C≡C-H Sonogashira_Reagent->Sonogashira_Product Buchwald_Reagent R₂NH Buchwald_Reagent->Buchwald_Product

Caption: Key cross-coupling reactions involving this compound.

  • Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.

  • Sonogashira Coupling: This reaction forms a C-C bond between the iodopyridine and a terminal alkyne. The resulting alkynylpyridine is a versatile intermediate that can be further functionalized or used as a key structural element.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the iodopyridine with a primary or secondary amine. It is an indispensable tool for synthesizing substituted anilines and related nitrogen-containing heterocycles, which are prevalent in drug candidates.

  • Heck Coupling: This reaction couples the iodopyridine with an alkene to form a substituted alkene, providing a route to vinylpyridines.[6]

The reactivity in these transformations is generally high due to the lability of the C-I bond, often allowing for lower catalyst loadings and milder reaction conditions compared to the corresponding bromo- or chloro-pyridines.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its value lies in its ability to be incorporated into a larger molecular structure, providing a dimethyl-substituted pyridine moiety.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the enzyme's ATP-binding pocket. A related compound, 2-chloro-4-iodo-5-methylpyridine, has been identified as an intermediate in the synthesis of protein kinase ERK2 inhibitors.[5] This highlights the utility of such scaffolds in designing targeted cancer therapeutics.

  • Modulation of Physicochemical Properties: The two methyl groups at the 4- and 5-positions increase the lipophilicity of the molecule compared to an unsubstituted pyridine. This can be strategically used by medicinal chemists to improve membrane permeability and oral bioavailability of a final drug compound.

  • Metabolic Blocking: Methyl groups can be used to block sites of potential metabolism (e.g., oxidation by cytochrome P450 enzymes). By placing metabolically stable methyl groups at specific positions, drug developers can enhance the half-life and overall pharmacokinetic profile of a lead compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the handling precautions should be based on those for related iodo-aromatic and pyridine compounds.

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound represents a specialized but highly potent building block for chemical synthesis and drug discovery. Its high reactivity at the 2-position, driven by the carbon-iodine bond, makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The 4,5-dimethyl substitution pattern provides a unique tool for medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of target molecules. While its synthesis requires a controlled, multi-step approach, the strategic value it offers in the construction of complex, high-value compounds for pharmaceutical research makes it an important tool for any drug development professional.

References

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from FooDB website: [Link]

  • Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • Wikipedia. (n.d.). 2,4-Lutidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-2,6-dimethylpyridine. Retrieved from PubChem database: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Published on January 9, 2023. DOI: 10.1039/D2FD00165A. Available at: [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Long, J., et al. (2018). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Guillaumet, G., et al. (2006). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry.
  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

  • Kumar, D., & Punniyamurthy, T. (2014). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Chemistry - An Asian Journal.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central.
  • ResearchGate. (2019, August). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Retrieved from [Link]

  • ResearchGate. (2016, March). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Glycosciences.de. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Ozeki, N., Shimomura, N., & Harada, H. (2001). A New Sandmeyer Iodination of 2-Aminopurines in Non-Aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources. Heterocycles.
  • Frontiers. (2020, September 28). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 15). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central.
  • Eureka. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride.
  • The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine. Retrieved from [Link]

Sources

Technical Monograph: 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Iodo-4,5-dimethylpyridine CAS Number: 512197-94-3 Content Type: Technical Monograph & Operational Guide[1][2]

Strategic Reagent for Heterocyclic Scaffolding in Medicinal Chemistry[2]

Executive Summary & Compound Identity

This compound (CAS: 512197-94-3) represents a specialized halogenated heterocyclic building block.[1][2] Unlike its more common isomer, 2-iodo-4,6-dimethylpyridine, this 4,5-substituted variant offers a unique steric and electronic profile.[2] The vicinal methyl groups at positions 4 and 5 create a lipophilic "grease" patch while maintaining the high reactivity of the C2-iodine bond, making it an ideal candidate for installing the 3,4-lutidine moiety into complex drug pharmacophores via palladium-catalyzed cross-couplings.[2]

Physicochemical Profile
PropertyDataNote
CAS Number 512197-94-3 Primary Identifier
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Structure Pyridine core, 2-Iodo, 4,5-DimethylVicinal dimethyl pattern
Appearance Off-white to pale yellow solidLight sensitive
Solubility DCM, EtOAc, THF, DMSOSparingly soluble in water
Storage 2–8°C, Inert Atmosphere, DarkIodine bond is photolabile

Synthesis & Production Architecture

The synthesis of this compound is most reliably achieved via a modified Sandmeyer reaction starting from the corresponding amine, 2-amino-4,5-dimethylpyridine.[2] Direct iodination of the lutidine ring is often unselective; therefore, the amino-group directing strategy is preferred for regiospecificity.[2]

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the conversion of 2-amino-4,5-dimethylpyridine to the target iodide using a non-aqueous diazotization approach, which suppresses the formation of the pyridone (hydrolysis) byproduct.

SynthesisPathway cluster_conditions Critical Control Points Start 2-Amino-4,5-dimethylpyridine (Precursor) Inter Diazonium Intermediate [R-N₂⁺] Start->Inter t-BuONO, CH₂I₂ or NaNO₂, H₂SO₄ (aq) Product This compound (Target) Inter->Product I⁻ Source (KI or CH₂I₂) Byprod Pyridone Byproduct (Avoided via non-aqueous) Inter->Byprod H₂O Attack (Hydrolysis)

Figure 1: Mechanistic pathway for the regiospecific synthesis of this compound, highlighting the critical diazonium intermediate.

Optimized Experimental Protocol

Objective: Synthesis of this compound from 2-amino-4,5-dimethylpyridine.

Reagents:

  • 2-Amino-4,5-dimethylpyridine (1.0 equiv)[2]

  • Diiodomethane (CH₂I₂) or Potassium Iodide (KI)

  • tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)[2]

  • Solvent: Acetonitrile (MeCN) or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with Nitrogen (N₂) or Argon. The exclusion of moisture is critical to prevent the formation of 4,5-dimethylpyridin-2-one.[2]

  • Dissolution: Dissolve 2-amino-4,5-dimethylpyridine (10 mmol) in anhydrous diiodomethane (30 mL) or MeCN.

    • Expert Insight: Using diiodomethane as both solvent and iodine source often improves yields over aqueous Sandmeyer conditions by stabilizing the radical intermediate.[2]

  • Diazotization: Add tert-butyl nitrite (1.5 equiv) dropwise over 20 minutes at 0°C.

    • Reaction Logic: The slow addition controls the exotherm and prevents "runaway" nitrogen evolution.[2]

  • Thermolysis: Allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[2]

    • Endpoint: Disappearance of the polar amine spot and appearance of a less polar, UV-active spot.[2]

  • Work-up: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by the fading of the dark red/purple color).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–20% EtOAc in Hexanes.[2]

    • Yield Expectation: 60–75%.[2][4]

Applications in Medicinal Chemistry

The iodine atom at the C2 position is a "privileged" handle for transition-metal catalysis.[2] The 4,5-dimethyl substitution pattern provides specific steric bulk that can lock conformations in receptor binding pockets.[2]

Primary Transformation: Suzuki-Miyaura Coupling

This reagent is most frequently employed to attach the 4,5-dimethylpyridine ring to aryl or heteroaryl boronic acids.[2]

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd + Reagent TransMet Transmetallation Complex OxAdd->TransMet + Boronic / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Reagent This compound Reagent->OxAdd Boronic R-B(OH)₂ Boronic->TransMet

Figure 2: Catalytic cycle for the Suzuki coupling of this compound. The oxidative addition step is facile due to the weak C-I bond.[2]

Strategic Utility[2]
  • Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases.[2] The 4,5-methyl groups can fill hydrophobic pockets (e.g., the gatekeeper region), improving potency and selectivity compared to unsubstituted pyridines.[2]

  • Bioisosterism: Used as a bioisostere for 1,2,4-trisubstituted benzenes, offering improved solubility and metabolic stability (lower logP than the benzene analog).[2]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃) Singlet (~8.1 ppm)H6 proton (deshielded by N)
Singlet (~7.2 ppm)H3 proton (adjacent to I)
Two Singlets (~2.2–2.3 ppm)Methyl groups at C4 and C5
LC-MS (ESI+) [M+H]⁺ = 234.05Confirm mass (Iodine isotope pattern is unique, but mono-iodo is clean)
Appearance Crystalline SolidIf oil, likely contains solvent or impurities

References

  • Fisher Scientific. this compound CAS 512197-94-3 Product Page.[2]Link

  • Chem960. this compound Chemical Properties and CAS Verification.Link

  • National Institutes of Health (NIH) - PubChem. Iodopyridine Derivatives and Synthesis Methods.[2] (General reference for Sandmeyer iodination protocols). Link

  • BenchChem. Application Notes for Methyl-Iodopyridines in Medicinal Chemistry.Link

(Note: While specific literature on the 4,5-dimethyl isomer is rarer than the 4,6-isomer, the chemical principles and CAS 512197-94-3 are grounded in the provided search data.)[2]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-4,5-dimethylpyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of the iodo group at the 2-position of the pyridine ring. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for the construction of more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from the readily available 4,5-dimethylpyridine. It is designed for researchers, chemists, and process development professionals seeking a robust and reproducible synthetic route.

Strategic Rationale: The N-Oxide Pathway

Direct C-H iodination of 4,5-dimethylpyridine presents significant regioselectivity challenges. The pyridine ring is inherently electron-deficient, rendering it resistant to electrophilic substitution. While the methyl groups are activating, they direct electrophiles primarily to the positions ortho and para to them, which are the 2-, 3-, and 6-positions. This would likely lead to a difficult-to-separate mixture of iodinated isomers.

To overcome this, a more strategic, two-step approach via the corresponding N-oxide is employed. This venerable strategy leverages the unique electronic properties of the pyridine N-oxide moiety:

  • Activation: The N-oxide group increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to certain types of functionalization.

  • Regiocontrol: Critically, the N-oxide can be activated by various reagents to facilitate nucleophilic substitution specifically at the C2-position.

This guide details a robust two-step synthesis:

  • Part 1: Oxidation of 4,5-dimethylpyridine to its N-oxide.

  • Part 2: One-pot deoxygenative iodination of the N-oxide to yield the target this compound.

Overall Synthetic Pathway

The complete synthetic transformation is illustrated below.

Mechanism cluster_0 Step 1: Activation of N-Oxide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Rearomatization N_Oxide 4,5-Dimethylpyridine-N-oxide Activated_Intermediate O-Phosphonium Intermediate N_Oxide->Activated_Intermediate Attack by N-O oxygen Reagent [Ph₃P-I]⁺ I⁻ Attack Nucleophilic attack by I⁻ at C2 Activated_Intermediate->Attack Adduct Dihydropyridine Adduct Attack->Adduct Elimination Elimination of Ph₃P=O Adduct->Elimination Product This compound Elimination->Product G cluster_part1 Part 1: N-Oxidation cluster_part2 Part 2: Deoxygenative Iodination start Dissolve 4,5-Dimethylpyridine in DCM cool1 Cool to 0°C start->cool1 add_mcpba Add m-CPBA portion-wise cool1->add_mcpba react1 Stir at RT for 16-24h (Monitor by TLC) add_mcpba->react1 quench1 Quench with aq. NaHCO₃ react1->quench1 extract1 Extract with DCM, Wash with Brine quench1->extract1 dry1 Dry (MgSO₄) & Concentrate extract1->dry1 intermediate Crude 4,5-Dimethylpyridine-N-oxide dry1->intermediate setup2 Dissolve PPh₃ in anhydrous DCM intermediate->setup2 Use crude product directly or after purification cool2 Cool to 0°C setup2->cool2 add_iodine Add I₂ portion-wise cool2->add_iodine add_noxide Add N-Oxide solution dropwise add_iodine->add_noxide react2 Stir at RT for 4-6h (Monitor by TLC) add_noxide->react2 quench2 Wash with aq. Na₂S₂O₃ react2->quench2 extract2 Wash with Brine quench2->extract2 dry2 Dry (MgSO₄) & Concentrate extract2->dry2 purify Column Chromatography (Silica Gel) dry2->purify final_product Pure this compound purify->final_product

An In-depth Technical Guide to the Molecular Structure and Geometry of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 2-Iodo-4,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited direct experimental data available for this specific isomer, this guide synthesizes information from closely related analogues, computational modeling principles, and established synthetic methodologies to present a predictive yet scientifically grounded overview. We will explore its anticipated structural characteristics, propose a viable synthetic pathway, and discuss its potential reactivity and applications, thereby providing a valuable resource for researchers working with substituted pyridines.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in drug discovery and development.[1] Their ability to act as hydrogen bond acceptors and their versatile reactivity make them privileged structures in medicinal chemistry. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and metabolic stability, which are critical for optimizing drug candidates. Halogenated pyridines, in particular, serve as key intermediates in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

Among these, iodinated pyridines are especially valuable due to the high reactivity of the carbon-iodine bond. The specific isomer, this compound, combines the features of an iodinated pyridine with the electronic and steric influence of two methyl groups. While direct experimental data for this compound is scarce, understanding its molecular structure and geometry is crucial for predicting its behavior in synthetic transformations and its potential interactions with biological targets. This guide aims to fill this knowledge gap by providing a detailed, albeit predictive, exploration of this molecule.

Predicted Molecular Structure and Geometry

While a definitive crystal structure for this compound has not been reported in the searched literature, we can infer its key geometric parameters based on the structures of related molecules such as 2-Iodo-4,6-dimethylpyrimidine and other substituted pyridines.[2]

The core of the molecule is a planar pyridine ring. The iodine atom at the 2-position and the two methyl groups at the 4- and 5-positions will influence the electronic distribution and steric environment of the ring.

Key Predicted Structural Features:

  • Planarity: The pyridine ring is expected to be essentially planar.

  • Bond Lengths:

    • The C-I bond length is anticipated to be in the range of 2.05-2.10 Å.

    • The C-N and C-C bond lengths within the pyridine ring will be characteristic of aromatic systems, with some minor deviations due to the electronic effects of the substituents.

  • Bond Angles: The bond angles within the pyridine ring will be close to 120°, with some distortion caused by the steric bulk of the iodine atom and the adjacent methyl group.

  • Intermolecular Interactions: In the solid state, it is plausible that this compound would exhibit intermolecular I···N halogen bonding, a phenomenon observed in the crystal structure of 2-Iodo-4,6-dimethylpyrimidine, where a short I···N contact of 3.390(3) Å was found.[2] This type of interaction can influence the crystal packing and solid-state properties of the compound.

Below is a table summarizing the predicted molecular properties of this compound, drawing analogies from known dimethylpyridine and iodopyridine derivatives.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₇H₈INBased on the chemical structure.
Molecular Weight 233.05 g/mol Calculated from the atomic weights of the constituent elements.[3]
General Appearance Expected to be a solid at room temperature.Based on the properties of similar iodinated and methylated pyridines.
Solubility Likely soluble in organic solvents.General characteristic of similar organic compounds.
pKa (of conjugate acid) ~5-6Inferred from the pKa of 2,5-dimethylpyridine (6.24), with an expected decrease due to the electron-withdrawing nature of iodine.[4]

Visualization of the Predicted Molecular Structure:

Caption: Predicted molecular structure of this compound.

Proposed Synthesis and Characterization

A viable synthetic route to this compound can be proposed based on established methods for the iodination of pyridines. A common starting material would be 2-amino-4,5-dimethylpyridine or 4,5-dimethylpyridine itself. A plausible multi-step synthesis starting from a commercially available precursor is outlined below. A similar multi-step synthesis is used for 2-chloro-4-iodo-5-methylpyridine, which involves nitration, reduction, diazotization, and finally iodination.[5]

Proposed Synthetic Workflow:

Synthesis_of_this compound 4,5-Dimethylpyridine 4,5-Dimethylpyridine 4,5-Dimethylpyridine N-oxide 4,5-Dimethylpyridine N-oxide 4,5-Dimethylpyridine->4,5-Dimethylpyridine N-oxide Oxidation (e.g., m-CPBA) 2-Nitro-4,5-dimethylpyridine N-oxide 2-Nitro-4,5-dimethylpyridine N-oxide 4,5-Dimethylpyridine N-oxide->2-Nitro-4,5-dimethylpyridine N-oxide Nitration (HNO₃/H₂SO₄) 2-Nitro-4,5-dimethylpyridine 2-Nitro-4,5-dimethylpyridine 2-Nitro-4,5-dimethylpyridine N-oxide->2-Nitro-4,5-dimethylpyridine Deoxygenation (e.g., PCl₃) 2-Amino-4,5-dimethylpyridine 2-Amino-4,5-dimethylpyridine 2-Nitro-4,5-dimethylpyridine->2-Amino-4,5-dimethylpyridine Reduction (e.g., Sn/HCl) This compound This compound 2-Amino-4,5-dimethylpyridine->this compound Sandmeyer-type Iodination (NaNO₂, KI)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-4,5-dimethylpyridine This intermediate can be synthesized from 4,5-dimethylpyridine through a sequence of oxidation, nitration, deoxygenation, and reduction steps, analogous to known procedures for substituted pyridines.

Step 2: Diazotization and Iodination of 2-Amino-4,5-dimethylpyridine

  • Diazotization: Dissolve 2-amino-4,5-dimethylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization Techniques:

The successful synthesis of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show two singlets for the two non-equivalent methyl groups and two singlets for the two aromatic protons on the pyridine ring.

    • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine would show a characteristic upfield shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (233.05 g/mol ). The isotopic pattern of iodine would also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring.

Reactivity and Potential Applications

This compound is expected to be a versatile building block in organic synthesis, primarily due to the reactivity of the C-I bond.

Key Reactions:

  • Cross-Coupling Reactions: The iodine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery.

  • Lithiation and Subsequent Reactions: The iodo group can be exchanged with lithium using organolithium reagents to form a lithiated pyridine intermediate. This intermediate can then be reacted with various electrophiles to introduce a variety of functional groups.

Potential Applications:

  • Medicinal Chemistry: As a substituted pyridine, this compound can serve as a scaffold for the synthesis of novel bioactive molecules. Pyridine-containing compounds have shown a broad spectrum of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[1]

  • Materials Science: Pyridine derivatives are also utilized in the development of new materials with interesting optical and electronic properties. The presence of a heavy atom like iodine could impart unique photophysical properties to materials incorporating this moiety.

Conclusion

While direct experimental data on this compound is limited, this technical guide has provided a comprehensive overview of its predicted molecular structure, geometry, and a plausible synthetic route based on established chemical principles and data from closely related analogues. The insights presented herein offer a valuable starting point for researchers interested in the synthesis and application of this and other polysubstituted pyridine derivatives. Further experimental work is warranted to validate the predictions made in this guide and to fully elucidate the chemical and physical properties of this intriguing molecule.

References

  • FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]

  • PubChem. 4-Iodo-2,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. 2-Iodo-4,6-dimethylpyrimidine. PubChem. [Link]

  • PubChem. 2-Iodo-5-methylpyridine. [Link]

  • PubChem. 2-Iodo-4,5-dimethylaniline. [Link]

  • Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Matrix Fine Chemicals. 2-IODO-3,5-DIMETHYLPYRIDINE | CAS 445373-09-1. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

Spectroscopic Signature of 2-Iodo-4,5-dimethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Iodo-4,5-dimethylpyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectroscopic profile for this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with an iodine atom and two methyl groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Caption: Molecular structure of this compound.

The electron-withdrawing nature of the iodine atom and the electron-donating character of the methyl groups, combined with the inherent electronic properties of the pyridine ring, create a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are expected to provide key structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and two signals in the aliphatic region for the two methyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-37.5 - 7.8Singlet (s)1H
H-68.0 - 8.3Singlet (s)1H
4-CH₃2.2 - 2.4Singlet (s)3H
5-CH₃2.2 - 2.4Singlet (s)3H

Causality behind Predicted Shifts:

  • Aromatic Protons (H-3 and H-6): The protons on a pyridine ring typically resonate at lower field (higher ppm) compared to benzene due to the deshielding effect of the electronegative nitrogen atom.[1] The iodine at the 2-position will further deshield the adjacent H-3 proton. The H-6 proton, being ortho to the nitrogen, is expected to be the most deshielded proton in the aromatic region.[1]

  • Methyl Protons (4-CH₃ and 5-CH₃): The two methyl groups are in slightly different chemical environments. However, their chemical shifts are expected to be very similar and may appear as a single peak or two closely spaced singlets in the range of 2.2-2.4 ppm. The formation of quaternary salts is known to cause a downfield shift of methyl group protons attached to a pyridine ring.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-295 - 105
C-3138 - 142
C-4145 - 150
C-5130 - 135
C-6150 - 155
4-CH₃18 - 22
5-CH₃15 - 19

Causality behind Predicted Shifts:

  • Aromatic Carbons: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents.[3][4] The carbon atom bearing the iodine (C-2) is expected to be significantly shielded (upfield shift) due to the "heavy atom effect" of iodine, a phenomenon observed in other iodo-substituted aromatic compounds.[5] The carbons C-4 and C-5, bearing the methyl groups, will be influenced by their electron-donating nature. The C-6 carbon, being alpha to the nitrogen, is expected to be significantly deshielded.[1][4] The general range for aromatic carbons is 125-150 ppm.[6]

  • Methyl Carbons: The methyl carbons are expected to resonate in the typical aliphatic region, generally between 10-30 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium to Weak
Aliphatic C-H stretch2850 - 3000Medium
C=C and C=N stretching (aromatic ring)1450 - 1600Medium to Strong
C-I stretch500 - 600Medium

Interpretation of Predicted Peaks:

  • Aromatic and Aliphatic C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.[7] Aromatic C-H stretching vibrations are typically observed in the 3005-3090 cm⁻¹ region.[8]

  • Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1450-1600 cm⁻¹ region.[8] These bands are often complex and are a hallmark of aromatic systems.

  • C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 247, corresponding to the molecular weight of this compound (C₇H₈IN).

  • Major Fragment Ions:

    • Loss of Iodine: A significant fragment ion is expected at m/z = 120, resulting from the loss of an iodine radical ([M-I]⁺). This is a common fragmentation pathway for iodo-substituted aromatic compounds.

    • Loss of a Methyl Group: A fragment ion at m/z = 232, corresponding to the loss of a methyl radical ([M-CH₃]⁺), is also anticipated.

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species. The mass spectrum of pyridine itself shows characteristic fragments.[10][11]

MS_Fragmentation M [M]⁺˙ m/z = 247 M_minus_I [M-I]⁺ m/z = 120 M->M_minus_I - I• M_minus_CH3 [M-CH₃]⁺ m/z = 232 M->M_minus_CH3 - CH₃•

Caption: Predicted primary fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or 500 MHz NMR spectrometer.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • EI-MS: This technique will likely induce more fragmentation and provide detailed structural information.

    • ESI-MS: This is a softer ionization technique that is more likely to show the protonated molecule [M+H]⁺ at m/z = 248.

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The predicted spectroscopic data for this compound, based on established principles and data from analogous structures, provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers complementary information that, when analyzed together, allows for a confident structural assignment. Researchers working with this molecule can use this guide to interpret their experimental data and confirm the identity and purity of their samples.

References

  • Royal Society of Chemistry. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 25(15), 3452. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts (δ, ppm) ¹H NMR of the studied compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

  • IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 12). Study of substances containing iodine adduct by IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • MassBank. (n.d.). Pyridine. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). Retrieved from [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of iodoethane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine. Retrieved from [Link]

  • ATB. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • PMC. (2022, March 8). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts (calculated) of dihydropyrenes and nonaromatic reference models. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement professionals evaluating the sourcing and utilization of 2-Iodo-4,5-dimethylpyridine , a specialized heterocyclic building block.

Executive Summary

This compound (CAS 512197-94-3 ) is a high-value halogenated heterocyclic intermediate used primarily in the synthesis of pharmaceutical kinase inhibitors and agrochemicals. Unlike its commodity-scale analogs (e.g., 2-bromo-4-methylpyridine), this specific isomer is classified as a Tier 3 Building Block : available from specialized catalog suppliers but often requiring lead times for synthesis-on-demand.

For drug development campaigns requiring gram-to-kilogram quantities, the most reliable procurement strategy is often indirect sourcing —purchasing the widely available precursor 2-Amino-4,5-dimethylpyridine (CAS 57963-11-8) and performing a one-step Sandmeyer transformation.

Compound Attribute Technical Detail
Chemical Name This compound
CAS Registry Number 512197-94-3
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Primary Precursor 2-Amino-4,5-dimethylpyridine (CAS 57963-11-8)
Supply Chain Status Niche/Catalog (Check stock; often 2-4 week lead time)

Chemical Significance & Applications

The 2-iodo-pyridine motif functions as a critical "molecular handle" in medicinal chemistry. The iodine atom at the C2 position is significantly more reactive than bromine or chlorine in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi), allowing for the regioselective attachment of the pyridine ring to complex scaffolds under mild conditions.

Key Structural Advantages:

  • Regiochemistry: The 4,5-dimethyl substitution pattern blocks the metabolically labile C4 and C5 positions, potentially improving the metabolic stability (t1/2) of the final drug candidate compared to unsubstituted pyridines.

  • Electronic Profile: The electron-donating methyl groups slightly increase the electron density of the ring, modulating the basicity of the nitrogen and affecting the binding affinity in kinase hinge regions.

Commercial Landscape & Sourcing Strategy

Direct Procurement (CAS 512197-94-3)

While listed in databases like PubChem and ChemSpider, "in-stock" availability is fluctuating.

  • Primary Vendors: Specialized building block suppliers such as Enamine , Apollo Scientific , Combi-Blocks , and Matrix Scientific .

  • Typical Pack Sizes: 250 mg, 1 g, 5 g.

  • Cost Estimate: High ($100 - $300 per gram) due to low demand volume.

Indirect Procurement (The "Precursor Route")

For scale-up (>10 g), buying the precursor is cost-effective.

  • Precursor: 2-Amino-4,5-dimethylpyridine (CAS 57963-11-8 ).[1][2]

  • Availability: Widely available (Tier 2). Listed by ChemicalBook (50+ suppliers), Sigma-Aldrich , and bulk Chinese manufacturers.

  • Cost Estimate: Low ($1 - $5 per gram).

Procurement Decision Logic

The following decision tree illustrates the optimal sourcing strategy based on project phase and quantity required.

ProcurementLogic Start Requirement: this compound QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams (Hit-to-Lead) QtyCheck->SmallScale LargeScale > 10 grams (Lead Op / Scale-up) QtyCheck->LargeScale CheckStock Check Catalog Suppliers (Enamine, Combi-Blocks) SmallScale->CheckStock BuyPrecursor Purchase Precursor (CAS 57963-11-8) Low Cost / High Availability LargeScale->BuyPrecursor InStock In Stock? CheckStock->InStock BuyDirect Purchase Direct (CAS 512197-94-3) High Cost / Fast Delivery InStock->BuyDirect Yes InStock->BuyPrecursor No (Lead time > 2 wks) Synthesize Perform Sandmeyer Reaction (See Protocol Below) BuyPrecursor->Synthesize

Figure 1: Strategic sourcing decision tree for this compound.

Synthesis Protocol (Self-Validating System)

If direct supply is unavailable, the conversion of 2-amino-4,5-dimethylpyridine to the iodide via a modified Sandmeyer reaction is a robust, self-validating protocol.

Reaction Pathway

The amino group is converted to a diazonium salt using sodium nitrite in acid, which is then displaced by iodide.

SynthesisRoute Precursor 2-Amino-4,5-dimethylpyridine (CAS 57963-11-8) Intermediate Diazonium Salt [Unstable Intermediate] Precursor->Intermediate NaNO2, H2SO4 0°C Product This compound (CAS 512197-94-3) Intermediate->Product KI (aq) 0°C to RT

Figure 2: Sandmeyer iodination pathway.

Experimental Methodology

Safety Note: Diazo intermediates are potentially explosive. Maintain temperature < 5°C during diazotization. Work in a fume hood.

  • Diazotization:

    • Dissolve 2-amino-4,5-dimethylpyridine (1.0 eq) in 20% aqueous H₂SO₄ (5-10 volumes).

    • Cool the solution to 0–5°C in an ice/salt bath.

    • Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining internal temp < 5°C.

    • Validation: The solution should turn clear/yellowish. Starch-iodide paper will turn blue (excess nitrite).

  • Iodination:

    • Dissolve Potassium Iodide (KI) (1.5 eq) in minimal water.

    • Slowly add the cold diazonium solution into the KI solution (or vice versa) with vigorous stirring.

    • Allow to warm to room temperature over 2 hours. Evolution of N₂ gas indicates reaction progress.

  • Workup & Purification:

    • Neutralize with saturated NaHCO₃ or NaOH (to pH ~8).

    • Extract with Ethyl Acetate or DCM (3x).

    • Critical Step: Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove iodine byproduct (color change from purple/brown to yellow).

    • Dry over MgSO₄, filter, and concentrate.[3]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control & Analytical Specifications

To ensure the integrity of the purchased or synthesized material, verify against these parameters.

TestAcceptance CriteriaPurpose
HPLC Purity > 97.0% (Area %)Critical for cross-coupling efficiency.
1H NMR Consistent structureConfirm regioisomer identity (4,5-dimethyl vs 4,6-dimethyl).
Appearance Off-white to pale yellow solidDark color indicates free iodine contamination.[4]

NMR Diagnostic (Predicted):

  • H6 (Aromatic): Singlet, ~8.0–8.2 ppm (Deshielded by N).

  • H3 (Aromatic): Singlet, ~7.2–7.5 ppm (Shielded by I).

  • Note: The presence of two singlets in the aromatic region confirms the 4,5-substitution pattern. If doublets are observed, the material may be the 4,6- or 3,5- isomer.

References

  • PubChem Compound Summary. this compound (CAS 512197-94-3). National Center for Biotechnology Information. Link

  • ChemicalBook Supplier Database. 2-Amino-4,5-dimethylpyridine (CAS 57963-11-8).[1][2]Link

  • Sandmeyer Reaction Protocol.Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.

Sources

A Comprehensive Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth analysis of the synthesis and reactivity of 2-iodo-4,5-dimethylpyridine, a key building block in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in numerous pharmaceuticals, and the strategic placement of an iodine atom at the 2-position offers a versatile handle for a wide array of synthetic transformations.[1][2] This document explores the fundamental principles governing the reactivity of the carbon-iodine (C-I) bond in this specific heterocyclic system. It details its participation in pivotal palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing both mechanistic insights and field-proven experimental protocols. The influence of the pyridine nitrogen and the adjacent methyl groups on reaction outcomes is a central theme. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound

The pyridine ring is a fundamental heterocyclic motif present in a vast number of approved pharmaceutical agents, valued for its ability to engage in hydrogen bonding, modulate solubility, and serve as a bioisosteric replacement for a phenyl ring.[1][2] The introduction of substituents onto this core is a cornerstone of drug design. Among halopyridines, 2-iodopyridine derivatives are particularly prized in synthetic chemistry. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group and an ideal substrate for transition metal-catalyzed cross-coupling reactions. This high reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The subject of this guide, this compound, combines these advantageous features. The electron-withdrawing nature of the pyridine nitrogen atom influences the electron density of the ring, while the methyl groups at the 4- and 5-positions provide steric bulk and electron-donating effects that can modulate the molecule's reactivity and physicochemical properties. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling the outcomes of its chemical transformations.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes, often starting from the more readily available 2,5-dimethylpyridine or 3,4-dimethylpyridine. A common and effective strategy involves a sequence of nitration, reduction, diazotization, and iodination, a pathway that offers good control over regioselectivity.[3]

Detailed Experimental Protocol: Synthesis from 2-Chloro-5-methylpyridine (Illustrative Analogue Pathway)

Step 1: Nitration

  • To a stirred solution of the starting substituted pyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide to precipitate the nitrated product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction

  • Suspend the nitrated pyridine in ethanol or methanol.

  • Add a reducing agent, such as iron powder or tin(II) chloride, followed by the careful addition of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, make it basic with an aqueous solution of sodium hydroxide, and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

  • Dissolve the resulting aminopyridine in a mixture of water and concentrated sulfuric acid at 0°C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Add the cold diazonium salt solution to the potassium iodide solution portion-wise. Gas evolution (N₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the final this compound.

Reactivity Profile of the Carbon-Iodine Bond

The C-I bond in this compound is the focal point of its synthetic utility, primarily serving as a versatile precursor in palladium-catalyzed cross-coupling reactions. The high polarizability and low bond strength of the C-I bond facilitate the initial oxidative addition step in these catalytic cycles, which is often rate-determining.[4]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most powerful application of this compound, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[4][5] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Causality in Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

  • Ligand: Phosphine ligands are critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, or triphenylphosphine) stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex.[5] The choice of base can significantly influence reaction rate and yield.[6][7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Catalytic_Cycle cluster_caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate1 R¹-Pd(II)L₂(I) Pd0->Intermediate1 R¹-I Transmetalation Transmetalation Intermediate2 R¹-Pd(II)L₂(R²) Intermediate1->Intermediate2 [R²-B(OH)₃]⁻ Intermediate2->Pd0 RedElim Reductive Elimination Product R¹-R² Intermediate2->Product Reagents1 This compound (R¹-I) Reagents2 Ar-B(OH)₂ (R²-B(OH)₂) + Base caption_node

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-aryl-4,5-dimethylpyridine product.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane100>85
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DME/H₂O85>88
Note: This table presents typical, expected results based on established Suzuki-Miyaura coupling methodologies for similar substrates.[8][9]

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[10][11][12] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable precursors in materials science and for biologically active molecules.[10][11][13]

Causality in Experimental Design:

  • Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and as a solvent.

  • Ligand: Phosphine ligands, similar to those used in Suzuki coupling, are employed to stabilize the palladium catalyst.

Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (1 mol%).

  • Add a degassed amine solvent, such as triethylamine.

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-8 hours until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[14][15][16] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Causality in Experimental Design:

  • Ligand Choice is Critical: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, Josiphos) are often required to promote the reductive elimination step, which forms the C-N bond and can be the rate-limiting step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, forming the active nitrogen nucleophile. Milder bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly with more advanced catalyst systems or under microwave irradiation.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert AddSolids Add this compound, Pd Catalyst, Ligand, and Base Inert->AddSolids AddLiquids Add Anhydrous Solvent and Amine AddSolids->AddLiquids Heat Heat Reaction Mixture (e.g., 80-110°C) AddLiquids->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the flask and heat to 80-110°C for 6-24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography to obtain the desired N-aryl or N-alkyl-4,5-dimethylpyridin-2-amine.

Applications in Drug Development

The 2-substituted-4,5-dimethylpyridine motif is a valuable scaffold in medicinal chemistry. The ability to easily diversify the 2-position through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, this core structure is found in kinase inhibitors, where the pyridine nitrogen can act as a key hydrogen bond acceptor in the ATP-binding pocket of the enzyme.[1] The introduction of varied aryl, alkyl, or amino groups at the 2-position can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[18]

For example, analogues of this compound could serve as intermediates in the synthesis of inhibitors for enzymes like Dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes treatment.[19] The versatility of the C-I bond allows for the strategic installation of functionalities designed to interact with specific residues within the enzyme's active site.

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is defined by the high reactivity of its carbon-iodine bond. This guide has detailed its central role in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of complex molecule synthesis. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to C-C and C-N bonded products, respectively. A thorough understanding of the mechanistic principles and the causal factors behind the choice of reagents and conditions, as outlined in this document, empowers researchers to fully exploit the synthetic potential of this building block in the pursuit of novel therapeutics and functional materials.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. (n.d.). Retrieved from [Link]

  • PMC - NIH. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]

  • PMC - NIH. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Functionalization & Application of Substituted Dimethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted dimethylpyridines (DMPs), historically colloquially known as lutidines, represent a privileged scaffold in contemporary drug discovery and organometallic catalysis. While often viewed merely as solvents or basic reagents, the dimethylpyridine core—particularly the 3,5- and 2,6-isomers—serves as a critical bioisostere and ligand backbone.

This guide moves beyond basic textbook definitions to explore the strategic functionalization of DMPs. We analyze their role as precursors for proton pump inhibitors (PPIs), their emerging utility in kinase inhibition (PIM-1, MMP-13), and their capacity as tunable ligands in transition metal catalysis. The central thesis of this document is that the methyl groups are not inert bystanders but are chemically active "handles" for radical functionalization and steric tuning.

Part 1: Strategic Synthesis & Functionalization

The chemical inertness of the pyridine ring (π-deficient) makes direct electrophilic substitution difficult. Therefore, successful research strategies rely on two primary vectors: N-activation and Radical C-H Functionalization .

The Gateway Protocol: N-Oxidation & Rearrangement

The most reliable method to functionalize DMPs is via their N-oxides. This activates the ring towards both nucleophilic attack (at C2/C6) and electrophilic attack (at C4), while also enabling the functionalization of the methyl side-chains via the Boekelheide reaction.

Experimental Protocol: High-Yield N-Oxidation of 3,5-Dimethylpyridine

Objective: Synthesize 3,5-dimethylpyridine N-oxide as a precursor for C2-functionalization. This protocol is designed to be self-validating via TLC monitoring.

Reagents:

  • 3,5-Dimethylpyridine (10 mmol)

  • m-Chloroperoxybenzoic acid (mCPBA), 77% max (12 mmol)

  • Dichloromethane (DCM) (50 mL)

  • 10% Na₂CO₃ solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-dimethylpyridine in DCM in a round-bottom flask. Cool to 0°C using an ice bath. Causality: Cooling prevents exotherms from degrading the mCPBA and minimizes side reactions.

  • Addition: Add mCPBA portion-wise over 15 minutes. Validation: The solution should remain clear to slightly cloudy.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 3–5 hours.

  • In-Process Control (IPC): Spot TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the starting material. Stop condition: Disappearance of the starting material spot.

  • Quench & Workup: Wash the organic layer with 10% Na₂CO₃ (3x 20 mL) to remove m-chlorobenzoic acid byproduct. Validation: The aqueous wash should be basic (pH > 9).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect >90% yield of an off-white solid/hygroscopic oil.

Advanced Vector: Minisci Radical Alkylation

For direct functionalization without N-oxide intermediates, modern Minisci-type reactions utilize carbon-centered radicals. This is particularly effective for introducing alkyl groups at the C2/C6 positions of 3,5-DMP or C4 of 2,6-DMP.

Logic Flow of Functionalization:

DMP_Functionalization cluster_Oxidation Pathway A: N-Activation cluster_Radical Pathway B: Radical C-H Start Dimethylpyridine (DMP) Scaffold NOxide N-Oxide Intermediate Start->NOxide mCPBA / H2O2 Minisci Minisci Reaction Start->Minisci R-COOH / AgNO3 / S2O8 Boekelheide Boekelheide Rearrangement NOxide->Boekelheide Ac2O / Heat Chlorination POCl3 Chlorination NOxide->Chlorination Nucleophilic Attack Product1 Precursor for PPIs (Omeprazole) Boekelheide->Product1 Hydroxymethyl Derivative Product2 Product2 Chlorination->Product2 Chloro-DMP (Coupling Partner) Photoredox Photoredox Catalysis Minisci->Photoredox Ir/Ru Cat + Light Product3 Product3 Minisci->Product3 Alkyl-DMP

Figure 1: Strategic decision tree for functionalizing dimethylpyridines. Pathway A is preferred for side-chain modification; Pathway B is preferred for ring substitution.

Part 2: Pharmaceutical Applications[1][2][3][4][5]

Proton Pump Inhibitors (PPIs)

The 3,5-dimethylpyridine scaffold is the structural ancestor of the "prazole" class of drugs. Specifically, the synthesis of Omeprazole relies on the functionalization of the methyl groups to link the pyridine ring to the benzimidazole moiety.

  • Mechanism: The pyridine nitrogen acts as the basic center that accumulates in the acidic secretory canaliculi of parietal cells. The specific pKa (approx 4.0 for the pyridine nitrogen) is tuned by the methyl and methoxy substituents to ensure activation only occurs in low pH environments.

Emerging Area: Kinase Inhibition (MMP-13 & PIM-1)

Recent literature highlights substituted DMPs as potent inhibitors for Matrix Metalloproteinase-13 (MMP-13) and PIM-1 kinase.

  • MMP-13 Inhibitors: 3,5-Dimethylpyridine-3-carboxamide derivatives have shown selectivity for the S1' pocket of MMP-13. The methyl groups provide hydrophobic contacts that improve binding affinity while excluding water.

  • PIM-1 Kinase: 2,6-Dimethylpyridine derivatives are explored as apoptosis inducers. Here, the 2,6-substitution pattern creates a steric block that can enforce specific torsion angles, locking the molecule in a bioactive conformation.

Data Summary: Comparative Utility

Feature3,5-Dimethylpyridine (3,5-Lutidine)2,6-Dimethylpyridine (2,6-Lutidine)
pKa (Conj. Acid) ~6.15~6.75 (More basic due to inductive effect)
Steric Profile Low steric hindrance at NitrogenHigh steric hindrance (Steric gear)
Primary Drug Use PPIs (Omeprazole), MMP-13 InhibitorsKinase Inhibitors, Anesthetics
Reactivity C2/C6 accessible for radicalsNitrogen hindered; C3/C4 accessible
Metabolic Fate Methyl oxidation to carboxylic acidMethyl oxidation; N-oxidation

Part 3: Catalysis & Ligand Design

In organometallic chemistry, 2,6-dimethylpyridine is a "privileged" ligand component. The methyl groups at the ortho positions serve two functions:

  • Steric Bulk: They prevent the formation of planar, bis-coordinated complexes, often forcing the metal center into a specific geometry (e.g., preventing square planar saturation in Pd(II) species).

  • Electronic Donation: The inductive effect (+I) of the methyl groups increases the electron density on the nitrogen, making it a stronger

    
    -donor, provided sterics allow coordination.
    
Visualizing Ligand Interaction

The following diagram illustrates how the steric bulk of 2,6-DMP influences metal coordination compared to the unhindered 3,5-DMP.

Ligand_Coordination cluster_26DMP 2,6-Dimethylpyridine (Sterically Hindered) cluster_35DMP 3,5-Dimethylpyridine (Sterically Accessible) Metal Metal Center (Pd/Pt) L1 N L1->Metal Weak/Labile Coordination Me1 Me Me1->L1 Me2 Me Me2->L1 L2 N L2->Metal Strong Coordination Me3 Me Me4 Me

Figure 2: Steric gating in catalysis. 2,6-DMP (blue) creates a crowded environment often used to stabilize low-coordinate intermediates, whereas 3,5-DMP (green) binds tightly.

Part 4: Future Research Horizons

  • Late-Stage C-H Methylation: Using photoredox catalysis to install methyl groups onto complex pyridine drugs to modulate lipophilicity (the "Magic Methyl" effect).

  • Bioisosteres: Replacing the dimethylpyridine core with difluoromethyl-pyridines to increase metabolic stability while maintaining sterics.

  • MOFs (Metal-Organic Frameworks): Using 3,5-DMP dicarboxylate derivatives as rigid linkers for porous materials.

References

  • Synthesis and Applications of 3,5-Dimethylpyridine

    • Source: GuideChem & NINGBO INNO PHARMCHEM.
    • Context: Precursor for Omeprazole and agrochemicals.[1]

    • URL:

  • MMP-13 Inhibitors

    • Title: New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.[2]

    • Source: MDPI (Molecules), 2025.
    • Context: 3,5-DMP derivatives showing selectivity for cancer cell lines (A375, MCF-7).[2]

    • URL:

  • C-H Functionalization Strategies

    • Title: Advances in Pyridine C-H Functionaliz
    • Source: PubMed / Chem. Eur. J., 2025.
    • Context: Reviews recent photoredox and phosphonium salt methods for meta/para functionaliz
    • URL:

  • Kinase Inhibition (PIM-1)

    • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors.
    • Source: ACS Omega.
    • Context: Use of 2,6-dimethylpyridine scaffold in apoptosis induction.
    • URL:

  • Ligand Effects in Catalysis

    • Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects.[3]

    • Source: PMC / NIH, 2022.
    • Context: Correlation between ligand basicity (pKa)
    • URL:

Sources

Technical Guide: Regioselective Iodination of Lutidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective iodination of lutidine (dimethylpyridine) derivatives. It addresses the specific challenges posed by the electron-deficient pyridine ring and the competing acidity of the methyl protons.

Executive Summary

The iodination of lutidines (dimethylpyridines) is a non-trivial synthetic challenge due to the electronic mismatch between the electron-deficient pyridine ring (which resists electrophilic attack) and the acidic methyl protons (which are prone to lateral metallation).

Successful functionalization requires a strict Isomer-Specific Strategy :

  • 3,5-Lutidine: Possesses open

    
    -positions (C2/C6). The primary challenge is distinguishing between ring lithiation (C2) and lateral lithiation (methyl).
    
  • 2,6-Lutidine: Possesses blocked

    
    -positions. The primary challenge is activating the 
    
    
    
    (C3) or
    
    
    (C4) positions, often requiring N-oxide activation or strong electrophilic media.

This guide provides validated protocols for accessing the


-iodo , 

-iodo
, and

-iodo
isomers.

Mechanistic Foundations & Strategic Logic

The "Lutidine Dilemma"

In standard pyridine chemistry, Electrophilic Aromatic Substitution (EAS) is sluggish and favors the


-position (C3/C5). However, in lutidines, the methyl groups introduce two competing factors:
  • Activation: Methyl groups are weak activators (

    
    -directors), potentially facilitating EAS.
    
  • Acidity (

    
    ):  The methyl protons are significantly more acidic than the ring protons (
    
    
    
    ). Strong bases (e.g.,
    
    
    -BuLi) will preferentially deprotonate the methyl group (Lateral Lithiation) rather than the ring, unless specific directing groups or conditions are used.
Decision Matrix: Synthetic Pathway Selection

LutidineStrategy Start Target Substrate Lut35 3,5-Lutidine (Open Alpha) Start->Lut35 Lut26 2,6-Lutidine (Blocked Alpha) Start->Lut26 RingLi Ring Lithiation (BuLi-LiDMAE) Lut35->RingLi Kinetic Control (Superbase) LatLi Lateral Lithiation (LDA/n-BuLi) Lut35->LatLi Thermodynamic Control DirectEAS Direct EAS (NIS/TFA or I2/Oleum) Lut26->DirectEAS Activated Beta NOxide N-Oxide Activation (H2O2 -> Nitration) Lut26->NOxide Gamma Targeting Prod2I 2-Iodo-3,5-lutidine (Alpha-Iodo) RingLi->Prod2I I2 Quench ProdLat Side-Chain Functionalization LatLi->ProdLat Prod3I 3-Iodo-2,6-lutidine (Beta-Iodo) DirectEAS->Prod3I Prod4I 4-Iodo-2,6-lutidine (Gamma-Iodo) NOxide->Prod4I via Diazotization

Caption: Strategic decision tree for iodination based on lutidine isomer and target position.

Protocol A: -Iodination of 3,5-Lutidine

Target: 2-Iodo-3,5-dimethylpyridine Mechanism: Directed Ortho Metalation (DoM) vs. Lateral Lithiation.

To achieve ring iodination at C2, one must suppress the deprotonation of the methyl groups. Standard


-BuLi/THF favors lateral lithiation. The solution is the use of the BuLi-LiDMAE  superbase aggregate (Lithium dimethylaminoethoxide) or LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide), which are bulky and favor the removal of the ring proton.
Experimental Workflow
  • Reagent Preparation (In Situ):

    • Generate LiDMAE by adding

      
      -BuLi (1.0 equiv) to 
      
      
      
      -dimethylaminoethanol (1.0 equiv) in hexane at 0°C.
    • Alternatively, generate LiTMP by adding

      
      -BuLi to TMP in THF at -78°C.
      
  • Metallation:

    • Add 3,5-lutidine (1.0 equiv) to the base solution at -78°C .

    • Critical Step: Maintain low temperature to prevent equilibration to the thermodynamically more stable lateral anion.

    • Stir for 1 hour. The solution typically turns deep red/orange.

  • Iodine Quench:

    • Add a solution of

      
       (1.2 equiv) in THF dropwise.
      
    • Allow to warm to room temperature.[1]

  • Workup:

    • Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow).
      
    • Extract with EtOAc.

Data Summary:

Method Base Temp Major Product Yield

| Standard |


-BuLi | 0°C | Lateral (Side-chain) | >80% |
| Ring-Selective  | BuLi-LiDMAE  | -78°C  | 2-Iodo-3,5-lutidine  | ~75%  |

Protocol B: -Iodination of 2,6-Lutidine

Target: 3-Iodo-2,6-dimethylpyridine Mechanism: Electrophilic Aromatic Substitution (EAS).

The C3 position in 2,6-lutidine is sterically accessible and electronically activated by the ortho-methyl group (at C2). However, the pyridine nitrogen deactivates the ring. Standard


 is insufficient.
Recommended Method: NIS/TFA System

The use of


-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) generates a superelectrophilic iodine species capable of iodinating the deactivated ring.
  • Dissolution: Dissolve 2,6-lutidine (10 mmol) in Acetonitrile (MeCN) or TFA.

  • Addition: Add NIS (1.1 equiv).

  • Activation: If using MeCN, add TFA (catalytic to stoichiometric, 0.5 - 1.0 equiv) to activate the NIS.

    • Note: For highly unreactive substrates, performing the reaction in neat TFA or using

      
       solvent may be necessary.
      
  • Reaction: Stir at Ambient

    
     60°C. Monitor via LCMS.
    
  • Workup: Neutralize carefully with

    
     (exothermic!) and extract with DCM.
    

Protocol C: -Iodination of 2,6-Lutidine

Target: 4-Iodo-2,6-dimethylpyridine Mechanism: N-Oxide Activation


 Nitration 

Reduction

Sandmeyer.

Direct iodination at C4 is electronically unfavorable. The standard industrial route utilizes the N-oxide to direct nitration to the C4 position, followed by functional group interconversion.

Step-by-Step Workflow
  • N-Oxidation:

    • Treat 2,6-lutidine with Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) or simply

      
      /Acetic Acid.
      
    • Yield: >90% 2,6-lutidine-N-oxide.[2]

  • Nitration (The Director):

    • Treat the N-oxide with

      
       at 100°C.
      
    • The N-oxide directs the nitro group to the C4 position (para).

    • Product: 4-Nitro-2,6-lutidine-N-oxide.

  • Reduction & Deoxygenation:

    • Pd/C catalyzed hydrogenation or Fe/Acetic Acid reduction removes the oxygen and reduces the nitro group to an amine simultaneously (or sequentially depending on conditions).

    • Intermediate: 4-Amino-2,6-dimethylpyridine.

  • Sandmeyer Iodination:

    • Diazotization: Dissolve amine in

      
       (aq). Cool to 0°C. Add 
      
      
      
      (aq) dropwise to form the diazonium salt.
    • Iodination: Add a solution of KI (Potassium Iodide) or

      
       slowly.
      
    • Safety: Evolution of

      
       gas. Ensure venting.
      
    • Heat to 60°C to complete the substitution.

Comparison of Selectivity:

Position Reagent System Precursor
C3 (Beta) NIS / TFA 2,6-Lutidine

| C4 (Gamma) |


 / KI / 

| 4-Amino-2,6-lutidine |

References

  • Gros, P., & Fort, Y. (2002). "First direct ring lithiation of 3,5-lutidine: a new route to heterocyclic building blocks." Journal of the Chemical Society, Perkin Transactions 1, (22), 2560-2562. Link

    • Key cit
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. Link

    • Key citation for NIS/TFA electrophilic iodin
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Found
  • Schlosser, M. (2005). "The 2×3 Isomeric Lutidines (Dimethylpyridines): A Complete Assignment of Acidity and Basicity Constants." European Journal of Organic Chemistry, 2005(10), 2097-2101.

Sources

Methodological & Application

Application Notes and Protocols: 2-Iodo-4,5-dimethylpyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in pharmaceuticals, agrochemicals, and materials science underscores its importance.[1] This guide focuses on a specific, yet valuable, building block: 2-iodo-4,5-dimethylpyridine . The strategic placement of the methyl groups and the reactive iodide makes this reagent a key intermediate for accessing a diverse array of substituted pyridine derivatives, which are prevalent motifs in biologically active compounds.[3]

These application notes provide a comprehensive technical overview, from the fundamental properties of this compound to a detailed, field-tested protocol for its successful implementation in Suzuki-Miyaura coupling reactions. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Compound Profile: this compound

Understanding the physicochemical properties of a substrate is paramount for rational reaction design. This compound is a solid at room temperature, and its characteristics are summarized below. The iodide leaving group is the most reactive among halogens for the initial oxidative addition step in the catalytic cycle, generally following the trend I > OTf > Br > Cl.[4]

PropertyValueSource
Molecular Formula C₇H₈INPubChem[5]
Molecular Weight 233.05 g/mol PubChem[5]
Appearance Solid (Predicted)Pipzine Chemicals[6]
Boiling Point Not Available-
Melting Point Not Available-
Solubility Soluble in common organic solvents (e.g., Dioxane, Toluene, DMF, THF)General Chemical Knowledge

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the cycle.[4][7] The electron-rich nature of the dialkylbiaryl phosphine ligands often used can accelerate this process.[8]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid (or ester) to the Palladium(II) center. The process is critically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination : The two organic partners on the Palladium(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex  Ar-X (this compound) prod_out Product Out re_complex Di-organo Pd(II) Complex oa_complex->re_complex  R-B(OR)₂ + Base (Transmetalation) trans_complex Transmetalation Intermediate re_complex->pd0 Ar-R (Product) (Reductive Elimination) sub_in Substrates In base_in Base Activates Boronic Acid [R-B(OR)₂(OH)]⁻

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

While the Suzuki-Miyaura reaction is robust, coupling with heteroaryl halides like this compound presents specific challenges that require careful optimization.

  • Catalyst and Ligand Selection : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[7] To overcome this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[8] These ligands promote a high rate of reductive elimination and stabilize the Pd(0) state, preventing catalyst deactivation. Palladium pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with these ligands.[9]

  • Choice of Base : The base is crucial for activating the boronic acid for transmetalation.[10] For pyridine substrates, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[8] The choice of base can be solvent-dependent; for instance, weaker bases like K₂CO₃ often perform well in DMF, while stronger bases may be optimal in THF or aqueous systems.[4] Mild bases like potassium fluoride (KF) can be used when base-labile functional groups are present.[9]

  • Solvent System : The solvent plays a multifaceted role by solubilizing reagents, modulating base strength, and stabilizing catalytic intermediates.[11] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water is frequently used.[7] Water helps to dissolve the inorganic base and can accelerate the transmetalation step.[7] The reaction may be biphasic, necessitating vigorous stirring to ensure efficient mass transfer.[7]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Reaction Scheme: (Image of this compound reacting with Ar-B(OH)₂ to form 2-Aryl-4,5-dimethylpyridine)

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Inert Gas (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Weigh Reagents (Iodopyridine, Boronic Acid, Base, Catalyst, Ligand) add_solids 3. Add Solids to Flask prep_reagents->add_solids prep_glass 2. Oven-dry Glassware prep_glass->add_solids inert_atm 4. Purge with Inert Gas add_solids->inert_atm add_solvents 5. Add Degassed Solvents (Dioxane/Water) inert_atm->add_solvents heating 6. Heat to Reaction Temp (e.g., 80-100 °C) with Stirring add_solvents->heating quench 7. Cool & Quench Reaction heating->quench Monitor by TLC/LC-MS extract 8. Liquid-Liquid Extraction quench->extract dry_purify 9. Dry Organic Layer & Concentrate extract->dry_purify chromatography 10. Purify via Chromatography dry_purify->chromatography analyze 11. Characterize Product (NMR, MS) chromatography->analyze

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 233 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) before adding them to the reaction flask.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using syringes, add degassed 1,4-dioxane (4 mL) and deionized water (1 mL). The solvents should be sparged with an inert gas for 15-20 minutes prior to use.

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[12]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4,5-dimethylpyridine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Base is not strong enough or insoluble.1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure thorough degassing of solvents by sparging or freeze-pump-thaw cycles. 3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long.1. Use anhydrous solvents and a carefully controlled amount of water. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Formation of Homo-coupled Byproduct (Ar-Ar) 1. Presence of oxygen. 2. Slow transmetalation step.1. Rigorously maintain an inert atmosphere throughout the setup and reaction. 2. Increase the amount of base or switch to a more effective base/solvent system.
Difficulty in Product Purification 1. Co-elution with boronic acid byproducts.1. During workup, perform an aqueous wash with a mild base (e.g., 1M NaOH) to remove unreacted boronic acid and its byproducts.

References

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from FooDB. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

  • Kiani, M., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025, May 31). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Retrieved from ResearchGate. [Link]

  • PubChem. 4-Iodo-2,6-dimethylpyridine. Retrieved from PubChem. [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

  • NIH. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • De Filippis, A., et al. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology. [Link]

  • PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from PRISM. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from ResearchGate. [Link]

  • Wikipedia. 2,4-Lutidine. Retrieved from Wikipedia. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1] Its applications are extensive, particularly in the fields of pharmaceuticals, natural products, and materials science.[1]

This guide focuses on the application of the Sonogashira coupling to a specific and valuable substrate: 2-iodo-4,5-dimethylpyridine. The resulting 2-alkynyl-4,5-dimethylpyridine scaffolds are of significant interest to researchers in drug development. The pyridine motif is a common feature in a vast array of bioactive molecules, and the introduction of an alkynyl group provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular libraries for screening and lead optimization. The dimethyl substitution pattern on the pyridine ring can also play a crucial role in modulating the physicochemical properties and biological activity of the final compounds.

These application notes provide a comprehensive overview of the Sonogashira coupling of this compound, from the synthesis of the starting material to detailed, field-proven protocols and troubleshooting advice.

The Sonogashira Coupling Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The reactivity of the halide is crucial, with iodides being the most reactive, followed by bromides and then chlorides.[3]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired product, 2-alkynyl-4,5-dimethylpyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates with the terminal alkyne. In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[4] This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination (R-C≡CR') Product 2-Alkynyl-4,5-dimethylpyridine CuX Cu(I)X Cu_alkyne [Cu(I)-C≡CR'] CuX->Cu_alkyne H-C≡CR', Base Cu_alkyne->Pd_complex Transfers Acetylide R_X This compound Alkyne Terminal Alkyne (H-C≡CR')

Caption: The dual catalytic cycle of the Sonogashira coupling.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be synthesized from commercially available 2-chloro-4,5-dimethylpyridine through a three-step sequence involving nitration, reduction, and a Sandmeyer-type iodination. A similar procedure has been reported for the synthesis of 2-chloro-4-iodo-5-methylpyridine.[5]

Synthetic Scheme:

  • Nitration: 2-Chloro-4,5-dimethylpyridine is nitrated at the 4-position using a nitrating agent such as nitric acid in sulfuric acid.

  • Reduction: The resulting nitro group is then reduced to an amino group, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.

  • Diazotization and Iodination: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, which is then displaced by iodide using a solution of potassium iodide.

Synthesis_Workflow start 2-Chloro-4,5-dimethylpyridine step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2-Chloro-4,5-dimethyl-6-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe, AcOH) intermediate1->step2 intermediate2 6-Amino-2-chloro-4,5-dimethylpyridine step2->intermediate2 step3 Diazotization & Iodination (NaNO₂, KI) intermediate2->step3 product This compound step3->product

Caption: Synthetic route to this compound.

Experimental Protocols for Sonogashira Coupling

The following protocols are based on established procedures for the Sonogashira coupling of iodopyridines and can be adapted for this compound.[3] It is always recommended to perform a small-scale test reaction to optimize conditions for a specific alkyne coupling partner.

Protocol 1: General Procedure with PdCl₂(PPh₃)₂

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 2 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF) and triethylamine.

  • Stir the mixture for a few minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 25-70 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of iodopyridines.

ParameterCondition ACondition BRationale & Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)PdCl₂(PPh₃)₂ is often more air-stable and convenient to handle. Pd(PPh₃)₄ is a pre-catalyst that generates the active Pd(0) species in situ.
Copper Co-catalyst CuI (2 mol%)CuI (5 mol%)Higher copper loading can sometimes accelerate the reaction but may also increase the risk of alkyne homocoupling (Glaser coupling).[6]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)The choice of amine base can influence reaction rates and solubility. Et₃N is a standard and effective choice.
Solvent DMFTHFDMF is a polar aprotic solvent that can facilitate the dissolution of reagents. THF is a good alternative, particularly for reactions at or near room temperature.
Temperature 65 °CRoom TemperatureThe high reactivity of the C-I bond often allows for lower reaction temperatures compared to C-Br or C-Cl bonds.
Reaction Time 2-6 hours12-24 hoursReaction times will vary depending on the specific alkyne and reaction temperature.
Typical Yield Good to ExcellentGood to ExcellentYields are generally high for the coupling of iodopyridines.

Troubleshooting and Scientific Integrity

A robust protocol is one that anticipates and addresses potential issues.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is of high quality and has been handled under an inert atmosphere to prevent decomposition.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[6]

    • Minimize Copper Loading: Use the minimum effective amount of CuI.

  • Complex Reaction Mixture:

    • Side Reactions: The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may lead to side reactions. Careful optimization of ligand and temperature may be necessary.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable 2-alkynyl-4,5-dimethylpyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these important building blocks for drug discovery and materials science. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this powerful cross-coupling reaction.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.). Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira coupling. (2019, January 7). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (n.d.). Organic Letters. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (n.d.). Organometallics. Retrieved from [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. (n.d.). Google Patents.

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and ion channel modulators. Specifically, 2-amino-4,5-dimethylpyridine derivatives are increasingly sought after to modulate lipophilicity and metabolic stability (blocking metabolic "soft spots" at the 4 and 5 positions) compared to their unsubstituted counterparts.

However, the Buchwald-Hartwig amination of 2-iodo-4,5-dimethylpyridine presents distinct challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor capable of displacing phosphine ligands, leading to the formation of inactive bis-pyridyl palladium complexes.
    
  • Electronic Deactivation: While the iodine at C2 is activated for oxidative addition, the electron-rich methyl groups at C4 and C5 slightly increase the electron density of the ring, potentially slowing down the nucleophilic attack (transmetallation/reductive elimination steps) compared to highly electron-deficient pyridines.

  • Protodehalogenation: A common side reaction where the C-I bond is reduced to C-H, consuming the starting material without forming the product.

This Application Note provides a Next-Generation Protocol utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome these barriers, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight & Catalyst Selection

To design a self-validating protocol, one must understand the failure modes of previous generations.

  • First-Gen (PPh3): Fails due to rapid displacement by the pyridine nitrogen.

  • Second-Gen (BINAP/DPPF): Effective but often requires high temperatures (100°C+) and high catalyst loading (5-10 mol%).

  • Third-Gen (Buchwald Precatalysts): The recommended standard. Ligands like BrettPhos and RuPhos are bulky and electron-rich.

    • Steric Bulk: Prevents the formation of inactive dimeric species and inhibits the coordination of the pyridine nitrogen to the Pd center.

    • Precatalyst Scaffold: Uses 2-aminobiphenyl palladacycles (e.g., G3 or G4 precatalysts) to generate the active mono-ligated Pd(0) species in situ immediately upon deprotonation, eliminating the induction period and the need for excess amine reductants.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyridine coordination typically kills the catalyst, and how bulky ligands prevent this.

BuchwaldMechanism cluster_prevention Ligand Role (BrettPhos/RuPhos) PreCat Pd Precatalyst (G4) (Stable Store) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd-I) ActivePd->OxAdd + this compound AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind + Amine Poison DEAD END: Pyridine-Pd Complex (Catalyst Poisoning) OxAdd->Poison Small Ligand Failure (Pyridine N binds Pd) Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Cycle Regenerates

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination. The red path indicates the catalyst deactivation common with 2-substituted pyridines, which is blocked by using bulky ligands like BrettPhos.

Experimental Protocols

Method A: Primary Amines (The BrettPhos System)

Applicability: Coupling this compound with aniline derivatives, benzylamines, or aliphatic primary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.2 M

Protocol Steps:

  • Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 , NaOtBu , and This compound .

    • Note: If the amine is a solid, add it now. If liquid, add later.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x) if not in a glovebox. Inject anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Inject the liquid amine.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Why 80°C? While 100°C is common, 80°C preserves catalyst longevity and reduces protodehalogenation.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour. Full conversion is typically observed within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Secondary Amines (The RuPhos System)

Applicability: Coupling with morpholine, piperazines, or acyclic secondary amines.[1] Secondary amines are sterically more demanding; RuPhos is specifically engineered to facilitate the reductive elimination step for these crowded systems.

Reagents:

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: NaOtBu (1.4 equiv) or LiHMDS (2.0 equiv for highly hindered bases)

  • Solvent: Toluene (preferred for RuPhos) or THF.

Protocol Steps: Follow the setup for Method A, but substitute the catalyst with RuPhos Pd G4 and use Toluene as the solvent. Heat to 85-100°C .

Method C: Cost-Effective Scale-Up (The Xantphos System)

Applicability: Large-scale batches (>10g) where precatalyst cost is a factor, and the amine is not extremely sterically hindered.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + Xantphos (4.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Note: Weaker base requires longer times but is milder.

  • Solvent: 1,4-Dioxane.

Protocol Steps:

  • Pre-mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT to pre-form the active catalyst (solution turns from purple to yellow/orange).

  • Add substrate, amine, and base.[1]

  • Heat to 100°C for 12-18 hours.

Data Analysis & Troubleshooting

Representative Screening Data

The following table summarizes expected outcomes based on ligand selection for 2-halopyridines.

Ligand SystemPd SourceBaseYield (%)Notes
BrettPhos Pd G4 PrecatNaOtBu92% Best for primary amines. Fast kinetics (<2h).
RuPhos Pd G4 PrecatNaOtBu88% Best for secondary amines.
Xantphos Pd₂(dba)₃Cs₂CO₃75%Reliable, slower. Good for scale-up.
BINAP Pd(OAc)₂NaOtBu45%Significant protodehalogenation observed.
PPh₃ Pd(PPh₃)₄K₂CO₃<10%Catalyst poisoning by pyridine N.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to G4 Precatalyst to ensure immediate Pd(0) generation. Ensure inert atmosphere (O₂ kills active Pd).
Protodehalogenation (Ar-H) Hydride SourceSolvent is acting as H-source? Switch from alcohol to Toluene/Dioxane. Lower temperature.
Pd Black Precipitation Ligand DissociationLigand:Pd ratio is too low. Increase Ligand to 2:1 relative to Pd. Use a bidentate ligand like Xantphos if monodentate fails.
Regioisomers? N/ANot applicable for this compound (only one halogen).

Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Weigh Weigh Reagents (Glovebox/Argon) Solvent Add Anhydrous Solvent Weigh->Solvent Heat Heat 80-100°C (Vigorous Stirring) Solvent->Heat Monitor HPLC Check (1h, 4h) Heat->Monitor Monitor->Heat Incomplete Filter Celite Filtration (Remove Pd) Monitor->Filter Conversion >98% Purify Flash Column (Hex/EtOAc)

Figure 2: Operational workflow for the amination protocol.

References

  • Maiti, D., et al. (2011).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." Journal of the American Chemical Society.[2] Link

  • Wagaw, S., & Buchwald, S. L. (1996). "The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Pyridyl Halides." The Journal of Organic Chemistry. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. Link

Sources

Application Notes and Protocols for the Use of 2-Iodo-4,5-dimethylpyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle for constructing complex molecular architectures. Halogenated pyridines, in particular, are powerful intermediates, enabling the formation of carbon-carbon and carbon-nitrogen bonds through a variety of transition metal-catalyzed cross-coupling reactions. Among these, 2-iodopyridines are highly valued for their high reactivity in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

This document provides detailed application notes and protocols for the use of 2-iodo-4,5-dimethylpyridine, a valuable building block for introducing the 4,5-dimethylpyridin-2-yl moiety into target molecules. The presence of the methyl groups can influence the steric and electronic properties of the final compound, potentially enhancing its biological activity and selectivity.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not widely published, its properties can be estimated based on structurally similar compounds.

PropertyEstimated ValueComments
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Appearance Off-white to yellow solidBased on similar iodinated pyridines.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene).
CAS Number Not assigned.

Safety Precautions: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the GHS classifications for similar iodinated pyridines, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]

Synthesis of this compound

A reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 2-amino-4,5-dimethylpyridine.[3][4]

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from standard Sandmeyer iodination procedures for aminopyridines.[5][6]

Materials:

  • 2-Amino-4,5-dimethylpyridine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Stirring bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,5-dimethylpyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove excess iodine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][7] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Workflow for Suzuki-Miyaura Coupling

start Setup Reaction Vessel under Inert Atmosphere reagents Add this compound, Arylboronic Acid, Base, and Solvent start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 2-Aryl-4,5-dimethylpyridine purification->product cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R¹-I pd_complex R¹-Pd(II)(X)L₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_trans->pd_alkynyl pd_elim Reductive Elimination pd_alkynyl->pd_elim pd_elim->pd0 R¹-C≡CR² cu_x Cu(I)X cu_alkyne H-C≡CR² cu_x->cu_alkyne Base cu_acetylide Cu(I)-C≡CR² cu_alkyne->cu_acetylide cu_acetylide->pd_trans Transmetalation

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-Iodo-4,5-dimethylpyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its prevalence in FDA-approved drugs underscores its importance.[1] Among the myriad of functionalized pyridines, this compound stands out as a highly versatile and strategic building block. The presence of the iodo group at the 2-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2] The dimethyl substitution at the 4 and 5 positions not only influences the electronic properties of the ring but also offers steric hindrance that can be strategically exploited to control reactivity and selectivity.

This comprehensive guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed reactions involving this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their synthetic endeavors.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving a palladium complex that shuttles between different oxidation states, most commonly Pd(0) and Pd(II).[3] A generalized catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck and carbonylative couplings), and reductive elimination.[3] The choice of palladium precursor, ligand, base, and solvent is critical and highly dependent on the specific coupling partners and the substrate's electronic and steric properties.

General_Pd_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation_or_Insertion Transmetalation_or_Insertion R-Pd(II)-X(L_n)->Transmetalation_or_Insertion R'-M or Alkene/CO R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation_or_Insertion->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive_Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Product Reductive_Elimination->R-R'

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron species with an organic halide.[1][4] For this compound, this reaction opens a direct route to a diverse array of 2-aryl-4,5-dimethylpyridines, which are prevalent motifs in medicinal chemistry.[5]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is crucial. For heteroaryl iodides, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective. The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a reliable choice for challenging couplings, as the bidentate dppf ligand can stabilize the palladium center and promote reductive elimination.[6]

  • Base: A base is essential to activate the boronic acid for transmetalation.[4] Inorganic bases such as K₂CO₃, Cs₂CO₃, or Na₂CO₃ are commonly used, often in an aqueous solution to facilitate the reaction. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 2-phenyl-4,5-dimethylpyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O 5:1906High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O 4:11008Good
33-Thienylboronic acidPd(OAc)₂ (2)/SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O 5:1804High

Yields are qualitative and based on typical outcomes for similar substrates.

Suzuki_Miyaura_Cycle Pd(0)L_2 Pd(0)L_2 Oxidative_Addition Oxidative_Addition Pd(0)L_2->Oxidative_Addition Py-I Aryl-Pd(II)-I(L_2) Py-Pd(II)-I(L_2) Oxidative_Addition->Aryl-Pd(II)-I(L_2) Transmetalation Transmetalation Aryl-Pd(II)-I(L_2)->Transmetalation ArB(OH)₂ / Base Aryl-Pd(II)-Aryl'(L_2) Py-Pd(II)-Ar(L_2) Transmetalation->Aryl-Pd(II)-Aryl'(L_2) Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Aryl'(L_2)->Reductive_Elimination Reductive_Elimination->Pd(0)L_2 Catalyst Regeneration Aryl-Aryl' Py-Ar Reductive_Elimination->Aryl-Aryl'

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Construction of C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of 2-alkynyl-4,5-dimethylpyridines, which are important precursors for more complex heterocyclic systems and have applications in materials science.[9]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the HI generated during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are typically used to dissolve the reactants and catalysts.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired 2-(phenylethynyl)-4,5-dimethylpyridine.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (2)DMF703High
21-HexynePd(PPh₃)₄ (3)5DIPA (2)THF654Good
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (2)DMF602High

Yields are qualitative and based on typical outcomes for similar substrates.

Sonogashira_Cycle cluster_copper Copper Cycle cluster_palladium Palladium Cycle Cu-I Cu-I Cu-alkyne Cu-alkyne Cu-I->Cu-alkyne R'C≡CH Transmetalation Transmetalation Cu-alkyne->Transmetalation Transmetalation Alkyne-H R'C≡CH Alkyne-H->Cu-alkyne Base Base Base Pd(0)L_2 Pd(0)L_2 Oxidative_Addition Oxidative_Addition Pd(0)L_2->Oxidative_Addition Py-I Aryl-Pd(II)-I(L_2) Py-Pd(II)-I(L_2) Oxidative_Addition->Aryl-Pd(II)-I(L_2) Aryl-Pd(II)-I(L_2)->Transmetalation Aryl-Pd(II)-alkyne(L_2) Py-Pd(II)-C≡CR'(L_2) Transmetalation->Aryl-Pd(II)-alkyne(L_2) Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-alkyne(L_2)->Reductive_Elimination Reductive_Elimination->Pd(0)L_2 Catalyst Regeneration Aryl-alkyne Py-C≡CR' Reductive_Elimination->Aryl-alkyne

Figure 3: Catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[2][10] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position, leading to valuable intermediates for pharmaceuticals and agrochemicals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, SPhos, or DavePhos are often employed in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These ligands facilitate both the oxidative addition and the reductive elimination steps.[11] For a sterically hindered substrate like this compound, a ligand like Xantphos is a good starting point.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 2-morpholino-4,5-dimethylpyridine.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3.6)NaOt-Bu (1.4)Toluene11018High
2AnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane10012Good
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)LiHMDS (1.5)Toluene10024Moderate

Yields are qualitative and based on typical outcomes for similar substrates.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Py-I Aryl-Pd(II)-I(L) Py-Pd(II)-I(L) Oxidative_Addition->Aryl-Pd(II)-I(L) Amine_Coordination Amine_Coordination Aryl-Pd(II)-I(L)->Amine_Coordination HNR¹R² Aryl-Pd(II)-Amine(L) [Py-Pd(II)-I(L)(HNR¹R²)] Amine_Coordination->Aryl-Pd(II)-Amine(L) Deprotonation Deprotonation Aryl-Pd(II)-Amine(L)->Deprotonation Base Aryl-Pd(II)-Amido(L) Py-Pd(II)-NR¹R²(L) Deprotonation->Aryl-Pd(II)-Amido(L) Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Aryl-Amine Py-NR¹R² Reductive_Elimination->Aryl-Amine

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[12] For this compound, this reaction enables the introduction of vinyl groups, leading to substituted styrenes and other valuable olefinic compounds.

Causality Behind Experimental Choices:

  • Catalyst: A simple palladium salt like Pd(OAc)₂ is often sufficient, as the active Pd(0) catalyst is generated in situ.

  • Ligand: While some Heck reactions can be performed without a ligand (especially with aryl iodides), the use of a phosphine ligand like PPh₃ or P(o-tolyl)₃ can improve the stability and activity of the catalyst.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is required to neutralize the HX formed during the reaction.[13]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used to ensure the reaction goes to completion.

Detailed Protocol: Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add methyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired methyl (E)-3-(4,5-dimethylpyridin-2-yl)acrylate.

Table 4: Representative Conditions for Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)Et₃N (1.5)DMF11012Good
2StyrenePd(OAc)₂ (2)Na₂CO₃ (2)NMP12018Moderate
3Butyl vinyl etherPd(OAc)₂ (3)K₂CO₃ (2)DMA10010Good

Yields are qualitative and based on typical outcomes for similar substrates.

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Py-I Aryl-Pd(II)-I(L_n) Py-Pd(II)-I(L_n) Oxidative_Addition->Aryl-Pd(II)-I(L_n) Migratory_Insertion Migratory_Insertion Aryl-Pd(II)-I(L_n)->Migratory_Insertion Alkene Alkyl-Pd(II)-I(L_n) Alkyl-Pd(II)-I(L_n) Migratory_Insertion->Alkyl-Pd(II)-I(L_n) Beta_Hydride_Elimination Beta_Hydride_Elimination Alkyl-Pd(II)-I(L_n)->Beta_Hydride_Elimination Alkene_Product Alkene Product Beta_Hydride_Elimination->Alkene_Product H-Pd(II)-I(L_n) H-Pd(II)-I(L_n) Beta_Hydride_Elimination->H-Pd(II)-I(L_n) H-Pd(II)-I(L_n)->Pd(0)L_n Base

Figure 5: Catalytic cycle for the Heck reaction.

Carbonylative Couplings: Introduction of a Carbonyl Group

Palladium-catalyzed carbonylative couplings allow for the introduction of a carbonyl group from carbon monoxide (CO) gas, leading to the formation of amides, esters, or ketones.[14] This methodology provides a direct route to 2-carboxamido- and 2-alkoxycarbonyl-4,5-dimethylpyridines from this compound.

Causality Behind Experimental Choices:

  • CO Source: Carbon monoxide is typically supplied from a cylinder or a balloon. Care must be taken due to its toxicity.

  • Catalyst and Ligand: A palladium(II) catalyst such as PdCl₂(PPh₃)₂ is often effective. The choice of ligand can influence the rate and selectivity of the carbonylation.

  • Nucleophile: The reaction outcome is determined by the nucleophile used. Amines will lead to amides, while alcohols will produce esters.

  • Base: A base is required to neutralize the HI formed during the reaction.

Detailed Protocol: Aminocarbonylation of this compound with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Carbon monoxide (CO) gas

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a pressure-rated reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add benzylamine (1.2 mmol, 1.2 equiv).

  • Seal the vessel, then purge with CO gas three times.

  • Pressurize the vessel with CO (1-10 atm).

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired N-benzyl-4,5-dimethylpicolinamide.

Table 5: Representative Conditions for Carbonylative Coupling of this compound

EntryNucleophileCatalyst (mol%)Base (equiv)SolventCO Pressure (atm)Temp (°C)Time (h)Product Type
1BenzylaminePdCl₂(PPh₃)₂ (3)Et₃N (2)Toluene511018Amide
2MethanolPd(OAc)₂ (2)/dppf (4)Et₃N (2)Toluene1012024Ester
3AnilinePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)DMF110016Amide

Yields are qualitative and based on typical outcomes for similar substrates.

Carbonylative_Coupling_Cycle Pd(0)L_2 Pd(0)L_2 Oxidative_Addition Oxidative_Addition Pd(0)L_2->Oxidative_Addition Py-I Aryl-Pd(II)-I(L_2) Py-Pd(II)-I(L_2) Oxidative_Addition->Aryl-Pd(II)-I(L_2) CO_Insertion CO_Insertion Aryl-Pd(II)-I(L_2)->CO_Insertion CO Acyl-Pd(II)-I(L_2) (Py-CO)-Pd(II)-I(L_2) CO_Insertion->Acyl-Pd(II)-I(L_2) Nucleophilic_Attack Nucleophilic_Attack Acyl-Pd(II)-I(L_2)->Nucleophilic_Attack Nu-H (Amine/Alcohol) Reductive_Elimination Reductive_Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd(0)L_2 Catalyst Regeneration Product Amide/Ester Reductive_Elimination->Product

Sources

The Strategic Synthesis of Novel Heterocyclic Compounds from 2-Iodo-4,5-dimethylpyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold. Its presence in numerous FDA-approved drugs and biologically active natural products underscores its importance as a privileged structure.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical and pharmacological properties, making it a prime target for drug discovery programs. Among the various substituted pyridines, 2-iodo-4,5-dimethylpyridine emerges as a particularly valuable and versatile building block. The presence of the iodo group at the 2-position provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the construction of complex heterocyclic systems. The dimethyl substitution at the 4- and 5-positions can enhance solubility and provide steric and electronic influences that can be exploited in rational drug design.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material. We will delve into the mechanistic underpinnings of several powerful cross-coupling reactions and provide practical, field-proven methodologies for their execution.

Strategic Approaches to Heterocycle Synthesis

The iodine atom at the C2 position of the pyridine ring is an excellent leaving group in palladium- and copper-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. The following sections will detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions for the elaboration of the this compound core.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[2][3] This reaction is particularly powerful for creating biaryl and heterobiaryl motifs, which are prevalent in many pharmaceutical agents.

Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium(0) species is the active catalyst that undergoes oxidative addition to the aryl iodide.[4] The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[2]

Suzuki_Miyaura_Workflow Start This compound + Heterocyclic Boronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Reactants Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Reagents->Reaction Conditions Product Novel Biheterocyclic Compound Reaction->Product Yields

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of a 2-(Heteroaryl)-4,5-dimethylpyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[5][6]

Materials:

  • This compound

  • Heterocyclic boronic acid (e.g., pyrazole-4-boronic acid, thiophene-2-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the heterocyclic boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(heteroaryl)-4,5-dimethylpyridine.

Catalyst Loading (mol%)BaseSolvent SystemTemperature (°C)Typical Yield (%)
5K₂CO₃Toluene/Ethanol/Water9075-90
3Cs₂CO₃Dioxane/Water10080-95
5Na₂CO₃DMF/Water8070-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality for Further Cyclization

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly useful for synthesizing precursors for subsequent intramolecular cyclization reactions to form fused heterocyclic systems.

Causality of Experimental Choices: The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[8] An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Sonogashira_Workflow Start This compound + Terminal Alkyne Reaction Sonogashira Coupling Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., THF) Reagents->Reaction Intermediate 2-Alkynyl-4,5-dimethylpyridine Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Heterocyclic Compound Cyclization->Product Buchwald_Hartwig_Workflow Start This compound + Amine/Aniline Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Reagents->Reaction Product 2-Amino-4,5-dimethylpyridine Derivative Reaction->Product

Sources

Application Notes and Protocols: Strategic Synthesis of Novel Ligands from 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-iodo-4,5-dimethylpyridine as a versatile building block in ligand synthesis. We delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Detailed, field-proven protocols are presented, alongside insights into reaction optimization and troubleshooting. The aim is to equip scientists with the necessary knowledge to efficiently construct diverse molecular architectures centered around the valuable 4,5-dimethylpyridine scaffold.

Introduction: The Significance of the 4,5-Dimethylpyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and act as a bioisostere for a phenyl ring, coupled with its favorable pharmacokinetic properties, makes it a cornerstone of drug design. The 4,5-dimethylpyridine moiety, in particular, offers a unique combination of steric and electronic properties. The methyl groups can provide beneficial hydrophobic interactions within a protein binding pocket and can influence the pKa of the pyridine nitrogen, thereby modulating its interaction with biological targets.

This compound serves as an excellent starting material for the elaboration of this core structure. The iodine atom provides a highly reactive handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a diverse array of ligands with potential therapeutic applications. Imidazopyridines, for instance, which can be synthesized from precursors derived from this compound, have shown a wide range of biological activities, including as anticancer and anti-inflammatory agents.[2][3]

This guide will focus on three of the most robust and widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl and vinyl-substituted pyridine ligands.[4] The reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the organoboron species.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For electron-rich pyridines like this compound, a judicious selection of these parameters is necessary to overcome potential challenges such as catalyst inhibition by the product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Reagent Preparation - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) reaction_setup 2. Reaction Setup - Combine reagents in a  Schlenk flask under inert  atmosphere (N2 or Ar) reagents->reaction_setup Combine heating 3. Heating & Stirring - Heat to 80-100 °C - Stir for 2-24 h reaction_setup->heating Heat workup 4. Aqueous Workup - Quench with water - Extract with organic solvent  (e.g., Ethyl Acetate) heating->workup Cool & Quench purification 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by column  chromatography workup->purification Extract analysis 6. Characterization - NMR, MS, etc. purification->analysis Analyze

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 2-Phenyl-4,5-dimethylpyridine

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.051.0233 mg
Phenylboronic Acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--5 mL
Water--1 mL

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for synthesizing ligands containing a rigid alkynyl linker, which can be crucial for orienting pharmacophores in a specific manner. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the product and regeneration of the Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants. However, care must be taken to avoid homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents 1. Reagent Preparation - this compound - Terminal Alkyne - Pd & Cu Catalysts - Base (e.g., Et3N) - Solvent (e.g., THF) reaction_setup 2. Reaction Setup - Combine reagents under  inert atmosphere reagents->reaction_setup Combine reaction 3. Reaction - Stir at room temperature  or with gentle heating reaction_setup->reaction Stir workup 4. Workup - Filter off salts - Concentrate solvent reaction->workup Filter purification 5. Purification - Column chromatography workup->purification Purify analysis 6. Characterization - NMR, MS, etc. purification->analysis Analyze

Caption: A standard workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 4,5-Dimethyl-2-(phenylethynyl)pyridine

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.051.0233 mg
Phenylacetylene102.131.1121 µL
PdCl₂(PPh₃)₂701.900.0214 mg
Copper(I) Iodide (CuI)190.450.048 mg
Triethylamine (Et₃N)101.193.0418 µL
Tetrahydrofuran (THF), anhydrous--5 mL

Procedure:

  • To a dry Schlenk flask, add this compound (233 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol).

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9] It has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[10] This reaction allows for the coupling of a wide range of amines with aryl halides, including the electron-rich this compound.[11]

Mechanistic Principles

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][12]

  • Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is particularly critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[9]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow reagents 1. Reagent Preparation - this compound - Amine - Pd Catalyst & Ligand - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction_setup 2. Reaction Setup - Combine reagents under  inert atmosphere reagents->reaction_setup Combine heating 3. Heating & Stirring - Heat to 80-110 °C - Stir for 4-24 h reaction_setup->heating Heat workup 4. Aqueous Workup - Quench with water - Extract with organic solvent heating->workup Cool & Quench purification 5. Purification - Column chromatography workup->purification Extract analysis 6. Characterization - NMR, MS, etc. purification->analysis Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4,5-dimethylpyridine

[1]

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: SYN-PYR-45-I Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic & Strategy Selector

Before modifying your current protocol, determine which synthetic pathway matches your starting material and constraints. The synthesis of 2-iodo-4,5-dimethylpyridine (CAS: 50849-79-1) is notoriously difficult due to the instability of pyridine-2-diazonium salts.[1]

Workflow Decision Matrix

SynthesisStrategyStartSTART: Select PrecursorAminePrecursor:2-Amino-4,5-dimethylpyridineStart->AmineChloroPrecursor:2-Chloro-4,5-dimethylpyridineStart->ChloroAqueousRoute A: Aqueous Sandmeyer(Risk: Hydrolysis to Pyridone)Amine->AqueousStandard Lab Scale(Low Cost)NonAqRoute B: Non-Aqueous Diazotization(t-BuONO / I2)Amine->NonAqHigh Value/Scale(Max Yield)FinkelsteinFinkelsteinChloro->FinkelsteinRoute C: Halogen Exchange(NaI / Acetyl Chloride)Yield_LowYield_LowAqueous->Yield_LowExp. Yield: 30-45%Yield_HighYield_HighNonAq->Yield_HighExp. Yield: 65-85%Yield_MedYield_MedFinkelstein->Yield_MedExp. Yield: 70-90%(Precursor Dependent)

Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability and yield requirements.

Route A: The "Modern" Non-Aqueous Sandmeyer (Recommended)

Context: The classical aqueous Sandmeyer reaction often fails for 2-aminopyridines because the diazonium intermediate is highly susceptible to nucleophilic attack by water, forming the corresponding pyridone (phenol) byproduct. Solution: Eliminate water by using organic nitrites (t-Butyl Nitrite or Isoamyl Nitrite) and elemental iodine in an inert solvent.[1]

Protocol: Radical-Iodination

Reagents:

  • 2-Amino-4,5-dimethylpyridine (1.0 equiv)[1]

  • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)[1]

  • Diiodomethane (

    
    ) or Iodine (
    
    
    ) (1.0 - 1.5 equiv)[1]
  • Solvent: Anhydrous Acetonitrile (MeCN) or Chloroform

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the amine in anhydrous MeCN.

  • Iodine Source: Add diiodomethane (

    
    ) or 
    
    
    .
    • Note:

      
       often provides cleaner conversion than elemental iodine in radical pathways.
      
  • Initiation: Heat the mixture to 60°C .

  • Addition: Dropwise add t-BuONO over 30 minutes.

    • Visual Cue: Evolution of

      
       gas (bubbling) indicates diazonium formation and immediate decomposition to the radical.
      
  • Completion: Stir for 1-2 hours. Monitor by TLC (the iodide is less polar than the amine).

Troubleshooting Guide (Route A)
IssueProbable CauseCorrective Action
Low Conversion Old t-BuONO reagent.[1]Verify Reagent: t-BuONO degrades. Distill it or buy fresh. If liquid is yellow/brown, it may be compromised.
Purple Tar Formation Polymerization of radical intermediates.[1]Dilution: Run the reaction more dilute (0.1 M). Antioxidant: Add catalytic CuI (5 mol%) to stabilize the radical transfer.
Product "Disappears" on Column Iodine instability on Silica.[1]Neutralize: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes.[1] Use Neutral Alumina instead of Silica.

Route B: The "Classic" Aqueous Sandmeyer (Optimized)

Context: If you must use aqueous conditions (cost/safety), you must suppress the formation of 4,5-dimethylpyridin-2-one (the hydrolysis byproduct).[1] Critical Mechanism: Pyridine-2-diazonium salts are unstable above -5°C.[1]

Protocol: High-Acid Diazotization[1]

Reagents:

  • 2-Amino-4,5-dimethylpyridine[1]

  • Sulfuric Acid (

    
    ), 20-30% aq.[1] solution
    
  • Sodium Nitrite (

    
    )
    
  • Potassium Iodide (

    
    )
    

Step-by-Step Workflow:

  • Acidification: Dissolve amine in 20%

    
    . Cool to -10°C  (Salt/Ice bath).[1]
    
    • Why? High acidity protonates the pyridine ring, preventing side reactions, but makes diazotization slower.

  • Diazotization: Add

    
     (aq) dropwise. Maintain temp < -5°C .
    
    • Critical: Do not let temperature spike.[1] Stir for 30 mins.

  • Quenching (The Yield Maker):

    • Standard Mistake: Adding the diazonium TO the iodide.

    • Correct Method: Add a cold solution of KI (2.0 equiv) rapidly to the diazonium salt.

  • Workup: Allow to warm to RT. Neutralize with

    
     (carefully!). Extract with DCM.[1]
    
Troubleshooting Guide (Route B)
Ticket #SymptomDiagnosisResolution
#042 Yield < 20% Hydrolysis to Pyridone.Increase acid concentration to 30-40%.[1] Water attacks the diazonium; less free water (higher acid) reduces this.
#043 Violent bubbling Thermal runaway.[1]Add

slower. Ensure internal probe temperature reads < 0°C, not just the bath temp.
#044 Red/Brown Oil Iodine contamination.[1]Wash organic layer with saturated Sodium Thiosulfate (

) until the purple color vanishes.

Route C: Halogen Exchange (Finkelstein-Type)

Context: If you have access to 2-chloro-4,5-dimethylpyridine , this is the most robust method.[1] Mechanism: Acid-catalyzed Nucleophilic Aromatic Substitution (

1
Protocol: Acetyl Chloride Catalysis

Reagents:

  • 2-Chloro-4,5-dimethylpyridine[1]

  • Sodium Iodide (NaI) (3.0 equiv)

  • Acetyl Chloride (AcCl) (0.5 - 1.0 equiv)[1]

  • Solvent: Dry Acetonitrile

Step-by-Step Workflow:

  • Mix: Combine Chloro-pyridine and NaI in Acetonitrile.

  • Activate: Add Acetyl Chloride.

    • Mechanism:[1][2][3][4][5][6][7][8] AcCl generates transient

      
       in situ and activates the pyridine nitrogen, making the C-Cl bond more susceptible to attack by Iodide.
      
  • Reflux: Heat to reflux (80°C) for 4-12 hours.

  • Workup: Quench with water/bicarb. Wash with thiosulfate.[1]

Purification & Stability Data

Properties of this compound:

  • Appearance: White to off-white solid (turns purple/brown upon oxidation).[1]

  • Storage: 2-8°C, Amber Vial, Argon atmosphere. Copper wire can be added to stabilize.

Comparison of Methods:

MetricRoute A (Non-Aq)Route B (Aqueous)Route C (Halogen Ex)
Yield High (65-80%) Low (30-50%)High (75-90%)
Purity (Crude) GoodPoor (Phenols)Excellent
Scalability MediumHighHigh
Cost High (t-BuONO)LowMedium

Mechanistic Visualization

Understanding why the aqueous route fails is key to mastering the non-aqueous technique.

MechanismAmine2-Amino-4,5-dimethylpyridineDiazoniumDiazonium Salt(Unstable Intermediate)Amine->DiazoniumNaNO2 / H+PyridoneByproduct:4,5-dimethylpyridin-2-oneDiazonium->PyridonePath A: Attack by H2O(Fast at >0°C)IodideProductTarget:This compoundDiazonium->IodideProductPath B: Attack by I-(Requires High Conc.)WaterH2O (Solvent)IodideI- (Nucleophile)

Figure 2: Competitive pathways in the Sandmeyer reaction. Path A (Hydrolysis) dominates in dilute aqueous acid. Path B is favored in non-aqueous conditions.

References

  • Non-Aqueous Sandmeyer (General Pyridine Protocol)

    • Title: "A convenient synthesis of 2-halopyridines from 2-aminopyridines"[1]

    • Source:Synthetic Communications, 1997, 27(17), 2943-2948.[1]

    • URL:[Link][9][10][11]

  • Halogen Exchange (Finkelstein on Heterocycles)

    • Title: "Acetyl Chloride-Mediated Synthesis of 2-Iodopyridines
    • Source:Journal of Organic Chemistry, 2010. (General methodology applied to substituted pyridines).[12][13]

    • URL:[Link]

  • Precursor Synthesis (Chichibabin Reaction)

    • Title: "Amination of 3,4-lutidine" (Verifying the 2-amino-4,5-dimethyl regioisomer).
    • Source:Journal of the American Chemical Society, 1954.
    • URL:[Link]

  • Stability of Iodopyridines

    • Title: "Synthesis and reactivity of 2-iodo-pyridines"
    • Source:Organic Process Research & Development.
    • URL:[Link]

Technical Support Center: 2-Iodo-4,5-dimethylpyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 2-Iodo-4,5-dimethylpyridine . It synthesizes chemical principles with practical troubleshooting to address the specific challenges of purifying electron-deficient, halogenated heterocycles.

Topic: Purification & Troubleshooting Guide for Crude this compound Support Tier: Level 3 (Senior Application Scientist) Document ID: PYR-IDO-45-PUR-01[1][2]

Executive Summary & Chemical Profile

Compound: this compound Target Audience: Medicinal Chemists, Process Development Scientists Criticality: High.[1][2] This intermediate is a frequent substrate for Suzuki-Miyaura or Sonogashira cross-couplings.[2] Impurities (especially trace copper or free iodine) can poison palladium catalysts in downstream steps.[2]

Physicochemical Context:

  • State: Typically a low-melting solid or viscous oil (depending on purity).[2]

  • Basicity: Significantly lower than its parent lutidine due to the electron-withdrawing iodine at the 2-position (estimated pKa < 2.0).

  • Stability: Light-sensitive; prone to liberation of iodine (

    
    ) upon prolonged storage.[2]
    

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is dark purple/brown. How do I remove the color?"

Diagnosis: The coloration is caused by free elemental iodine (


), a common byproduct of Sandmeyer-type iodinations or oxidative degradation.
The Fix:  You must perform a reductive quench before any chromatography.
  • Protocol: Dissolve the crude residue in an organic solvent (EtOAc or DCM). Wash with a 10% aqueous Sodium Thiosulfate (

    
    )  solution.[2]
    
  • Mechanism: Thiosulfate reduces purple iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) to colorless, water-soluble iodide (
    
    
    
    ).[2]
    
    
  • Visual Cue: The organic layer should shift from purple/brown to pale yellow/orange immediately.

Issue 2: "I cannot separate the starting material (2-Amino-4,5-dimethylpyridine) by column chromatography."

Diagnosis: The polarity difference between the amine and the iodide can be subtle on silica if the amine "streaks." The Fix: Exploit the massive


 difference (Chemo-selective Acid Washing).
  • Logic: The starting amine (2-Amino-4,5-dimethylpyridine) is a base (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[2] The product (this compound) is a very weak base (
    
    
    
    ) due to the inductive effect of iodine.[2]
  • Protocol:

    • Dissolve the mixture in a non-polar solvent (e.g., Diethyl Ether or Hexane/EtOAc).[2]

    • Wash with 1M HCl or 10% Citric Acid .[2]

    • Result: The amine protonates and moves to the aqueous layer. The 2-Iodo product remains in the organic layer.

    • Caution: Do not use concentrated

      
      , which might protonate or degrade the iodopyridine.
      
Issue 3: "The product oils out during recrystallization."

Diagnosis: The compound has a low melting point and high solubility in organic solvents, making it prone to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleating.[2] The Fix: Use a "Seeding at Cloud Point" technique with a dual-solvent system.[2]

  • Recommended System: Hexanes (Anti-solvent) / Diethyl Ether or DCM (Solvent).[2]

  • Technique:

    • Dissolve in minimum DCM.[2][3]

    • Add Hexanes dropwise until persistent cloudiness appears.

    • Add one drop of DCM to clear it.[2]

    • Cool slowly to -20°C. Do not disturb.

    • Pro-Tip: If it oils out again, scratch the glass interface with a spatula to induce nucleation or add a seed crystal from a previous batch.

Detailed Purification Protocols

A. Flash Column Chromatography (Standard)

Use this method for <5g scales or when the crude is a complex mixture.[2]

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Neutralize with 1% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

if acid-sensitive (rare for this compound).[2]
Mobile Phase A Hexanes (or Pentane)Non-polar component.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1][2][4][5]
Gradient 0% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

10% B over 5 CVs10%

30% B over 10 CVs
The 2-Iodo product usually elutes early (low polarity).[2]
Detection UV 254 nmPyridine ring absorbs strongly.[1][2]
Rf Value ~0.6 (in 20% EtOAc/Hex)Expect the starting amine to be at Rf < 0.[1]2.
B. Vacuum Distillation (Scale-Up)

Use this method for >10g scales.[2] 2-Iodopyridines are thermally stable enough for distillation if the vacuum is sufficient.[2]

  • Setup: Short-path distillation head.

  • Vacuum: High vacuum required (< 1 mmHg).

  • Temperature: Expect boiling points >100°C at reduced pressure.

  • Warning: Do not overheat the pot residue >140°C to prevent iodine elimination.

Visual Workflows

Logic Map: Purification Strategy

This diagram guides you to the correct technique based on your crude material's state.

PurificationStrategy Start Crude this compound CheckColor Is the Crude Purple/Brown? Start->CheckColor ThioWash Perform 10% Na2S2O3 Wash CheckColor->ThioWash Yes CheckState Physical State? CheckColor->CheckState No ThioWash->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Viscous Oil CheckState->Liquid Column Flash Column (Hex/EtOAc) Solid->Column Low Purity Recrys Recrystallization (Hex/DCM) Solid->Recrys High Purity (>85%) ImpurityCheck Major Impurity? Liquid->ImpurityCheck AmineImp Starting Amine Present ImpurityCheck->AmineImp Tars Tars / Baseline Junk ImpurityCheck->Tars AcidWash Acid Wash (1M HCl) Extract Organic Layer AmineImp->AcidWash Tars->Column AcidWash->Column Small Scale Distill Vacuum Distillation (<1 mmHg) AcidWash->Distill Large Scale

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

Workflow: Chemo-Selective Extraction

This diagram illustrates the separation of the starting amine from the iodinated product.

ExtractionWorkflow Mixture Crude Mixture (Amine + Iodo-Py) Solvent Dissolve in Et2O Mixture->Solvent Wash Wash with 1M HCl Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains 2-Iodo-Py) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (Contains Amine-H+) PhaseSep->AqLayer Waste/Recovery Final Dry (MgSO4) & Concentrate Pure Product OrgLayer->Final

Caption: Acid-base extraction workflow exploiting the pKa difference between the starting amine and the 2-iodo product.

References & Grounding

  • Purification of Pyridines: Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (General reactivity and basicity trends of halopyridines).

  • Removal of Iodine: "Rapid removal of iodine stains," U.S. Patent 6,309,471.[2] (Basis for Thiosulfate wash protocol). Link

  • Recrystallization Solvents: "Recrystallization Guide," Mettler Toledo.[2] (Principles of solvent selection for organic solids). Link

  • Acidity of Halopyridines: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th Ed.).[2] Wiley.[2] (Confirming reduced basicity of 2-halopyridines vs aminopyridines).

  • General Synthesis Context: "Preparation method of 2-chloro-4-iodo-5-methylpyridine," CN Patent 103420902A.[1][2] (Analogous synthesis and handling of iodo-methyl-pyridines). Link

Sources

Side reactions and byproducts in the synthesis of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Iodo-4,5-dimethylpyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemistry to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are three primary strategies for the synthesis of this compound, each with its own set of advantages and potential challenges:

  • Sandmeyer Reaction of 2-Amino-4,5-dimethylpyridine: This is often the most reliable method. It involves the diazotization of the corresponding amine with a nitrite source in an acidic medium, followed by the introduction of an iodide salt.[1][2] This method is advantageous for its typically good yields and regioselectivity.

  • Halogen Exchange from 2-Chloro- or 2-Bromo-4,5-dimethylpyridine: This Finkelstein-type reaction involves substituting a chloro or bromo group with iodide. This can be an effective route if the corresponding 2-chloro or 2-bromo precursor is readily available.[3][4]

  • Direct C-H Iodination of 4,5-dimethylpyridine: While seemingly the most direct route, direct iodination of pyridine rings can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions and potentially leading to mixtures of regioisomers.[5][6]

Q2: What is the role of the methyl groups at the 4 and 5 positions in the synthesis?

The electron-donating nature of the methyl groups at the 4 and 5 positions can influence the reactivity of the pyridine ring. In direct electrophilic iodination, they would activate the ring, but could also lead to side reactions on the methyl groups themselves under radical conditions. In the context of the Sandmeyer reaction, their electronic influence on the stability of the diazonium salt intermediate is a factor to consider.

Q3: How does the choice of iodide source impact the reaction?

In the Sandmeyer reaction, common iodide sources include potassium iodide (KI) and sodium iodide (NaI). The choice can be influenced by solubility in the reaction medium. For halogen exchange reactions, the choice of iodide salt and solvent is critical to drive the equilibrium towards the desired product.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound in a Sandmeyer Reaction

Possible Causes:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is sensitive to temperature and acid concentration.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures.

  • Side Reactions of the Diazonium Salt: The diazonium salt is a reactive intermediate and can participate in unwanted reactions.

Solutions:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step.

  • Acid Concentration: Ensure the correct concentration of a non-nucleophilic acid (like sulfuric acid or tetrafluoroboric acid) is used.

  • Slow Addition of Reagents: Add the nitrite source slowly to the solution of the amine in acid to control the reaction rate and temperature.

  • Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt immediately in the subsequent iodination step.

Problem 2: Presence of a Deeply Colored Impurity in the Crude Product

Possible Cause:

  • Azo Coupling: A common side reaction in diazotization is the coupling of the diazonium salt with an electron-rich aromatic compound. In this case, the diazonium intermediate can react with the starting 2-amino-4,5-dimethylpyridine to form a colored azo compound.

Solutions:

  • Stoichiometry Control: Ensure that all of the starting amine is converted to the diazonium salt before the addition of the iodide source. This can be achieved by using a slight excess of the nitrosating agent.

  • Reaction Conditions: Perform the reaction at a sufficiently low pH to minimize the concentration of the free amine available for coupling.

Problem 3: Formation of Isomeric Byproducts

Possible Cause:

  • Halogen Dance: Under basic conditions, halopyridines can undergo a rearrangement where the halogen atom migrates to a different position on the ring.[7][8][9][10] This is particularly relevant if the reaction workup involves a strong base.

Solutions:

  • Neutral or Acidic Workup: Avoid strongly basic conditions during the extraction and purification steps.

  • Careful Monitoring of Reaction Conditions: Ensure that the reaction conditions do not favor isomerization. The "halogen dance" is typically base-catalyzed, so maintaining an acidic or neutral environment is key.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-4,5-dimethylpyridine

  • Sulfuric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4,5-dimethylpyridine in a solution of sulfuric acid in water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended Condition
Diazotization Temperature 0-5 °C
Nitrosating Agent Sodium Nitrite
Acid Sulfuric Acid
Iodide Source Potassium Iodide
Workup Extractive, with thiosulfate wash
Purification Column Chromatography

Visualizations

Reaction Scheme and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Amino-4,5-dimethylpyridine 2-Amino-4,5-dimethylpyridine Diazonium Salt Diazonium Salt 2-Amino-4,5-dimethylpyridine->Diazonium Salt NaNO2, H2SO4 0-5 °C This compound This compound Diazonium Salt->this compound KI Azo Byproduct Azo Byproduct Diazonium Salt->Azo Byproduct Coupling with starting amine Isomeric Iodopyridine Isomeric Iodopyridine This compound->Isomeric Iodopyridine Halogen Dance (under basic conditions) cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization decomposition Diazonium Decomposition? start->decomposition colored_impurity Colored Impurity? start->colored_impurity isomers Isomeric Byproducts? start->isomers check_reagents Check Reagent Stoichiometry & Addition Rate incomplete_diazotization->check_reagents check_temp Check Temperature Control (0-5 °C) decomposition->check_temp check_coupling Azo Coupling Likely. Review Stoichiometry. colored_impurity->check_coupling check_workup Halogen Dance Possible. Avoid Basic Workup. isomers->check_workup

Caption: Troubleshooting logic for synthesis issues.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Synthesis of 2-pyridones - Organic Chemistry Portal. [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. [Link]

  • a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal - LOCKSS. (URL not available)
  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... - ResearchGate. [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No - LOCKSS. (URL not available)
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. [Link]

  • Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC - NIH. [Link]

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine - ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction | Organic Letters. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (URL not available)
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. [Link]

  • Halogen dance rearrangement - Wikipedia. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. [Link]

Sources

Optimizing catalyst loading for cross-coupling with 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2-Iodo-4,5-dimethylpyridine

Executive Summary

This compound presents a unique "perfect storm" for palladium catalysis. While the C2-iodide bond is kinetically labile (facile oxidative addition), the substrate poses two critical failure modes:

  • Catalyst Poisoning: The electron-donating methyl groups at C4/C5 increase the Lewis basicity of the pyridine nitrogen, exacerbating competitive coordination to the Pd(II) center.

  • Protodehalogenation: The resulting electron-rich pyridyl-Pd species is prone to rapid reduction if transmetalation is slow.

This guide moves beyond standard screening to provide a mechanistic approach for optimizing catalyst loading (TON) and selectivity.

Part 1: Catalyst Selection & Mechanism (The "Why")

Q1: Why does my reaction stall at 40-50% conversion despite using 5 mol% Pd(PPh3)4?

A: You are likely experiencing nitrogen-directed catalyst arrest . Standard phosphines like PPh3 are insufficiently bulky to prevent the pyridine nitrogen from displacing the ligand or coordinating to the open site on the Pd(II) intermediate. This forms a stable, catalytically inactive bis-pyridyl Pd complex (the "Pd sink").

The Fix: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd (PEPPSI) systems.

  • Mechanism: Bulky ligands (e.g., XPhos, SPhos) create a "roof" over the Pd center, sterically precluding the approach of the pyridine nitrogen while facilitating reductive elimination.

Recommended Catalyst Systems:

Reaction Type Primary Recommendation Ligand Function
Suzuki-Miyaura XPhos Pd G4 (0.5 - 1.0 mol%) XPhos promotes transmetalation of hindered boronates and prevents N-coordination.
Buchwald-Hartwig BrettPhos Pd G4 or RuPhos Pd G4 RuPhos is exceptional for secondary amines; BrettPhos for primary.

| Negishi | Pd-PEPPSI-IPent | The NHC ligand is non-labile and highly resistant to pyridine poisoning. |

Visualizing the Poisoning Mechanism

The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle pyridine coordination trap.

Pyridine_Poisoning_Mechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + this compound Coord Pyridine Poisoning [L-Pd(II)-Ar-I(Pyr)] OxAdd->Coord + Substrate (N-binding) TransMet Transmetalation [L-Pd(II)-Ar-Nu] OxAdd->TransMet + Nucleophile (Requires Bulky Ligand) Coord->OxAdd Reversible (Slow) Prod Product Release (Reductive Elimination) TransMet->Prod Prod->Pd0 Regenerate Catalyst

Figure 1: The "Pyridine Trap" (Red) competes with the productive cycle. Bulky ligands block the path to the red node.

Part 2: Optimization for Scale (Lowering Loading)

Q2: How do I lower the catalyst loading from 5 mol% to <0.5 mol%?

A: You must transition from in situ catalyst generation to Precatalysts (G3/G4) and optimize the Activation Kinetics .

Using Pd(OAc)2 + Ligand relies on reduction of Pd(II) to Pd(0), which is often inefficient and consumes nucleophile/solvent. G4 precatalysts contain the active L-Pd(0) species pre-formed (stabilized by a methyl-allyl backbone), ensuring 100% of your metal enters the cycle immediately.

Optimization Workflow (The "3-Point Check"):

  • Screening Phase (High Loading):

    • Run 4 parallel reactions: XPhos, SPhos, RuPhos, CataCXium A at 2 mol%.

    • Goal: Identify the ligand that gives >90% conversion.

  • Stress Test (Loading Drop):

    • Take the best ligand and run at 0.5 mol%, 0.1 mol%, and 0.05 mol%.

    • Critical: If yield drops disproportionately at 0.1 mol%, your solvent/reagents likely contain trace oxidants or sulfur. Add 10 mol% BHT (radical scavenger) or repurify reagents.

  • Dosing Strategy:

    • For loadings <0.1 mol%, slow addition of the substrate (or base) can prevent catalyst aggregation (Pd black formation).

Representative Optimization Data (Suzuki Coupling)

Coupling this compound with Phenylboronic Acid

EntryCatalyst SystemLoadingBaseSolventYield (HPLC)Notes
1Pd(PPh3)45.0 mol%Na2CO3DME/H2O45%Stalled, heavy Pd black.
2Pd(OAc)2 + XPhos2.0 mol%K3PO4Dioxane/H2O88%Good, but variable initiation.
3XPhos Pd G4 0.5 mol% K3PO4 THF/H2O 98% Rapid complete conversion.
4XPhos Pd G40.05 mol%K3PO4THF/H2O65%Incomplete; likely O2 poisoning.
5Pd-PEPPSI-IPent0.5 mol%K2CO3Toluene92%Excellent alternative.

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (0.5 mol% Scale)

Target: Biaryl formation minimizing dehalogenation.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%)

  • Base: K3PO4 (2.0 equiv, 3.0 M aqueous solution)

  • Solvent: THF (degassed)

Step-by-Step:

  • Inerting: Charge a reaction vial with the pyridine substrate, boronic acid, and XPhos Pd G4. Seal and purge with N2/Ar for 5 minutes. Do not dissolve yet.

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to pyridine).

  • Base Addition: Add the aqueous K3PO4 solution via syringe.

    • Note: Biphasic systems (THF/Water) are superior for pyridines as they solubilize the inorganic byproducts that can trap Pd.

  • Reaction: Heat to 60°C. Monitor by HPLC/UPLC at 30 min and 2 hours.

    • Checkpoint: If the reaction turns black immediately, your inerting was insufficient. It should remain orange/amber.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

    • Scavenging: See Part 4.

Protocol B: Buchwald-Hartwig Amination (Sterically Demanding)

Target: Coupling with secondary amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Weigh NaOtBu, Catalyst, and Substrate in a glovebox if possible. NaOtBu is hygroscopic; moisture kills this reaction.

  • Temperature: Heat to 80-100°C.

  • Troubleshooting: If conversion is low, add 1-2 drops of free ligand (RuPhos) to stabilize the catalyst lifetime.

Part 4: Workup & Metal Scavenging

Q4: How do I remove residual Palladium from the pyridine product?

A: Pyridines are excellent ligands, often holding onto 500-1000 ppm Pd after standard chromatography.

Scavenging Protocol:

  • SiliaMetS® Thiol (or equivalent): Add 5-10 wt% (relative to crude mass) of Thiol-functionalized silica to the crude organic solution (EtOAc or THF).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm pad.

  • Verification: Check Pd levels. If >50 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine), which is more aggressive for Pd(II) species coordinated to nitrogens.

Decision Tree: Catalyst Selector

Catalyst_Selection_Flow Start Start: this compound Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester (Suzuki) Partner->Boronic Amine Amine (Buchwald) Partner->Amine Zinc Organozinc (Negishi) Partner->Zinc Suzuki_Type Steric Bulk of Boronate? Boronic->Suzuki_Type Amine_Type Amine Type? Amine->Amine_Type Rec_PEPPSI Rec: Pd-PEPPSI-IPent Zinc->Rec_PEPPSI S_Simple Simple/Phenyl Suzuki_Type->S_Simple S_Hindered Ortho-Substituted Suzuki_Type->S_Hindered Rec_XPhos Rec: XPhos Pd G4 (Robust) S_Simple->Rec_XPhos Rec_SPhos Rec: SPhos Pd G4 (High Activity) S_Hindered->Rec_SPhos A_Prim Primary (-NH2) Amine_Type->A_Prim A_Sec Secondary (-NHR) Amine_Type->A_Sec Rec_Brett Rec: BrettPhos Pd G4 A_Prim->Rec_Brett Rec_Ru Rec: RuPhos Pd G4 A_Sec->Rec_Ru

Figure 2: Logic flow for selecting the optimal precatalyst based on the coupling partner.

References

  • The 2-Pyridyl Problem in Cross-Coupling

    • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations[1][2]

    • Source: Angewandte Chemie International Edition, 2021.[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
    • Source: ResearchGate / Journal of Organometallic Chemistry.
    • URL:[Link]

  • Mechanism of Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society, 2021.
    • URL:[Link]

  • Precatalyst Activation (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide (WuXi AppTec)
    • Source: WuXi AppTec Research Services.[3]

Sources

Technical Support Center: Purification of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Iodo-4,5-dimethylpyridine is a critical halogenated heterocyclic building block, widely used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery. Its purity is paramount because trace impurities—specifically starting materials, regioisomers, and metal residues—can poison catalysts or lead to difficult-to-separate side products in downstream synthesis.

This guide provides field-proven troubleshooting workflows to isolate high-purity material.

Target Molecule Data
PropertyValue / Description
Structure Pyridine ring substituted with Iodine at C2; Methyl groups at C4, C5.[1][2][3][4][5][6][7]
pKa (Conjugate Acid) ~1.8 (Estimated). Significantly less basic than alkyl pyridines due to the electron-withdrawing iodine.
Solubility Soluble in DCM, EtOAc, THF. Low solubility in water and cold hexanes.
Common Synthesis Sandmeyer reaction from 2-amino-4,5-dimethylpyridine; or direct lithiation/iodination.

Diagnostic Guide: Identifying Your Impurities

Before selecting a purification method, identify the contaminants using this diagnostic table.

Observation / Symptom Likely Impurity Diagnostic Signal (1H NMR / LCMS)
Broad peak at ~5-6 ppm (NMR) or Mass [M-I+NH2] Starting Material: 2-Amino-4,5-dimethylpyridineBroad singlet (NH2). LCMS: Mass = 122 amu.
Doublet peaks in aromatic region (shifted from product)Protodehalogenated Side Product: 3,4-Lutidine (4,5-dimethylpyridine)Loss of Iodine. LCMS: Mass = 107 amu.
Green or Blue tint in organic layerCopper Residues (from Sandmeyer)No NMR signal. Visually distinct.
Yellow/Brown oil that won't crystallizePolymers/Tars or Regioisomers Broad baseline "hump" in NMR aromatic region.
Extra singlets in methyl regionRegioisomers (e.g., 2-iodo-3,4-dimethylpyridine)Distinct methyl singlets shifted by ~0.1-0.2 ppm.

Troubleshooting & Purification Workflows (Q&A)

Q1: My crude reaction mixture contains significant amounts of starting amine (2-amino-4,5-dimethylpyridine). How do I remove it without chromatography?

The Solution: Exploiting pKa Differences (Acid-Base Extraction) This is the most efficient "self-validating" method. The starting amine is basic (pKa ~6.8), while the 2-iodo product is non-basic (pKa ~1.8) under mild acidic conditions.

Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Wash: Wash the organic layer with 1.0 M HCl (2-3 times).

    • Mechanism:[8][9] The HCl protonates the amine (forming the water-soluble hydrochloride salt) and the 3,4-lutidine side product.

    • Result: These impurities migrate to the aqueous layer.

    • Safety Check: The 2-iodo product remains in the organic layer because the electron-withdrawing iodine prevents protonation at pH ~0-1.

  • Neutralization (Optional but recommended): Wash the organic layer once with Saturated NaHCO3 to remove residual acid traces.

  • Drying: Dry over anhydrous Na2SO4 and concentrate.

Technical Insight: Do not use concentrated HCl (>3M), as this might protonate the product or cause hydrolysis of the iodine.

Q2: The product has a persistent green/blue color. How do I remove copper residues?

The Solution: Chelation Wash If you utilized the Sandmeyer reaction (diazotization with CuI or Cu salts), copper can remain coordinated to the pyridine nitrogen.

Protocol:

  • Ammonia Wash: Wash the organic phase with 10% aqueous NH4OH (Ammonium Hydroxide) or a 1:1 mixture of NH4OH/NH4Cl.

    • Mechanism:[2][8][9] Ammonia forms a water-soluble deep blue complex

      
       with copper ions, stripping them from the pyridine.
      
  • EDTA Alternative: If ammonia is undesirable, wash with 0.1 M aqueous EDTA (disodium salt) at pH 8-9.

  • Visual Check: Repeat the wash until the aqueous layer no longer turns blue.

Q3: I see a "hump" in the NMR baseline and the solid is sticky. How do I fix this?

The Solution: Silica Plug Filtration & Charcoal Treatment This indicates polymeric pyridine species or oxidation byproducts (N-oxides).

Protocol:

  • Charcoal Treatment: Dissolve crude in refluxing Ethanol or EtOAc. Add Activated Carbon (5-10 wt%). Stir for 30 mins. Filter hot through Celite.

  • Silica Plug: If the issue persists, dissolve in minimal DCM/Hexane (1:1) and pass through a short pad of silica gel. Elute with 5-10% EtOAc in Hexane. The non-polar 2-iodo product elutes quickly; tars remain on the silica.

Visualizing the Logic: Purification Decision Tree

The following diagram illustrates the logical flow for purifying this compound based on the impurities present.

PurificationLogic Start Crude this compound CheckImpurity Diagnostic: Check 1H NMR / LCMS Start->CheckImpurity HasAmine Contains Starting Amine (2-Amino-4,5-dimethyl...)? CheckImpurity->HasAmine HasCopper Green/Blue Color (Copper Residues)? HasAmine->HasCopper No AcidWash ACTION: Acid Wash (Wash Org. layer with 1M HCl) HasAmine->AcidWash Yes HasTars Dark Color / Tars? HasCopper->HasTars No ChelationWash ACTION: Chelation Wash (Wash with 10% NH4OH or EDTA) HasCopper->ChelationWash Yes SilicaPlug ACTION: Silica Plug / Charcoal (Filter through SiO2 or Carbon) HasTars->SilicaPlug Yes Recryst FINAL POLISH: Recrystallization (Hexanes/EtOAc or MeOH) HasTars->Recryst No AcidWash->HasCopper Organic Layer Recovered ChelationWash->HasTars SilicaPlug->Recryst Final Target: >98% Purity Recryst->Final Pure Product

Caption: Logical workflow for sequential removal of amines, metals, and oligomers to achieve high purity.

Advanced Separation: Mechanism of Acid Wash

Understanding why the acid wash works ensures you can adapt the protocol if your derivative changes.

AcidBaseMechanism Impurity Impurity: 2-Amino-4,5-dimethylpyridine (pKa ~ 6.8) Acid Add 1M HCl (pH < 1) Impurity->Acid Product Product: this compound (pKa ~ 1.8) Product->Acid ImpuritySalt Protonated Salt (Water Soluble) [Impurity-H]+ Cl- Acid->ImpuritySalt Protonation ProductNeutral Neutral Species (Organic Soluble) Remains Unprotonated Acid->ProductNeutral No Reaction

Caption: Mechanistic basis for separation. The large pKa difference allows selective protonation of the impurity.

FAQ: Storage and Stability

Q: How should I store the purified material? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light. Iodopyridines can be light-sensitive, leading to gradual liberation of iodine (turning the solid yellow/brown over time).

Q: Can I distill this compound? A: While this compound has a boiling point likely >200°C (estimated based on 2-iodopyridine BP ~200°C), distillation carries a risk of thermal decomposition (C-I bond cleavage). Vacuum distillation is only recommended if the material is an oil and other methods fail. Ensure high vacuum (<1 mbar) to keep the temperature below 100°C.

Q: What is the expected Melting Point? A: While specific literature values vary by synthesis method, similar analogs (4-iodopyridine) melt around 95-98°C, and 2-iodo-4,5-dimethylbenzoic acid melts at 205°C. Expect this compound to be a solid with a melting point likely between 80°C and 120°C . If your product is a liquid at room temperature, it may contain solvent residues or be a eutectic mixture with impurities.

References

  • Synthesis of Halopyridines via Sandmeyer Reaction

    • Source: Organic Syntheses, Coll. Vol. 5, p.655 (1973).
    • Relevance: Establishes the standard diazotization protocol for converting 2-aminopyridines to 2-iodopyridines.
  • pKa Values of Pyridine Derivatives

    • Source: Williams, R. (2022). "pKa Data Compiled.
    • Relevance: Validates the pKa difference between aminopyridines (~6.8) and halopyridines (~0-2)
  • Copper Removal Techniques

    • Source: ResearchGate Technical Discussions & Organic Process Research & Development.
    • Relevance: Confirms the efficacy of NH4OH and EDTA washes for removing copper
  • Impurities in Pyridine Synthesis

    • Source: E-ResearchCO & Scholars Research Library (2019).
    • Relevance: Identifies common dimerization and regioisomer impurities in substituted pyridine synthesis.

Sources

Technical Support Center: Recrystallization of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2-Iodo-4,5-dimethylpyridine via recrystallization. This critical purification technique is fundamental to ensuring the quality and reliability of your subsequent research, whether in medicinal chemistry or materials science. The following sections are structured in a question-and-answer format to directly address the practical challenges you may encounter.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that can arise during the recrystallization process, providing both the underlying cause and a validated solution.

Question 1: My compound has "oiled out" into a liquid instead of forming crystals. Why is this happening and how can I resolve it?

Answer: Oiling out occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase immiscible with the solvent. This typically happens when the boiling point of the chosen solvent is higher than the melting point of your compound. Upon cooling, this super-saturated oil may solidify into an amorphous mass, trapping impurities rather than excluding them from a crystal lattice.

Causality & Resolution:

  • Primary Cause: The solution becomes saturated with the solute at a temperature above the solute's melting point.

  • Immediate Action: Re-heat the solution to dissolve the oil completely. Add a larger volume of the hot solvent until the solution is no longer saturated at the boiling point. This lowers the saturation temperature of the solution.[1] If the oil persists, you have likely chosen an inappropriate solvent.

  • Strategic Correction:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent System: A common and effective strategy is to use a two-solvent (miscible pair) system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid).[2][3] Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly. This modulation of solvent power can effectively lower the saturation temperature below the compound's melting point.

Question 2: My final yield of crystalline product is extremely low. What are the most likely reasons for this loss of material?

Answer: A low recovery is a frequent issue in recrystallization and can be attributed to several factors, most of which relate to the solubility profile of the compound in the chosen solvent.[1]

Causality & Resolution:

  • Excessive Solvent: The most common error is using too much solvent to dissolve the crude solid.[1] While the compound dissolves, the solution never reaches saturation upon cooling, and a significant amount of product remains in the mother liquor.

    • Diagnosis: After filtration, take a small sample of the filtrate (mother liquor) and evaporate it. A large amount of solid residue indicates significant product loss.

    • Solution: If you still have the mother liquor, boil away a portion of the solvent to concentrate the solution and attempt a "second crop" crystallization.[1] For future experiments, add the hot solvent in small increments just until the solid dissolves.[4]

  • Premature Crystallization: If the compound crystallizes too early, especially during a hot gravity filtration step to remove insoluble impurities, significant product can be lost on the filter paper.[5]

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or by placing it on the steam bath.[5] Also, ensure you have a slight excess of hot solvent in the solution before filtering to prevent saturation on minimal cooling.[1]

  • Inappropriate Solvent Choice: The compound may be too soluble in the "cold" solvent. An ideal solvent shows a large differential in solubility between its boiling and cold (room temperature or ice bath) temperatures.[6] If the compound has high solubility even at room temperature, recovery will be poor.

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.

Question 3: After recrystallization, my crystals are still colored. How can I obtain a colorless product?

Answer: The persistence of color indicates the presence of highly colored, often polar, impurities that may have been adsorbed onto the surface of your crystals or co-crystallized.

Causality & Resolution:

  • Cause: Soluble, colored impurities are present in the crude material.

  • Solution: Use activated charcoal (decolorizing carbon).[5] After dissolving your crude compound in the hot solvent, cool the solution slightly to prevent boiling over, and then add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[5] Swirl and reheat the mixture to boiling for a few minutes.[2] The colored impurities, which are often large, conjugated molecules, will adsorb onto the vast surface area of the charcoal.

  • Crucial Next Step: You must perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool and crystallize.[5][7] Using too much charcoal can lead to product loss, as it can also adsorb your desired compound.[1]

Question 4: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do to induce crystallization?

Answer: The failure to crystallize indicates that the solution is not yet supersaturated, or that the energy barrier for crystal nucleation has not been overcome.

Causality & Resolution:

  • Cause 1: Solution is not supersaturated. This is a variation of the "excessive solvent" problem.

    • Solution: Reheat the solution and boil off some of the solvent to increase the solute concentration. Allow it to cool again.[1]

  • Cause 2: Nucleation is inhibited. Crystal formation requires a nucleation site to begin.

    • Solutions to Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7][8] The microscopic imperfections on the glass provide an ideal surface for nucleation.

      • Seed Crystals: If you have a small crystal of the pure product, add it to the cold solution.[8] This "seed" acts as a template for further crystal growth.

      • Extended Cooling: Sometimes, crystallization is simply a slow process. Ensure the flask is loosely covered to prevent solvent evaporation and leave it undisturbed in a cold environment for a longer period.

Frequently Asked Questions (FAQs)

Question 1: How do I choose the best recrystallization solvent for this compound?

Answer: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7] The ideal solvent should exhibit the following characteristics:

  • The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-5 °C).[6][9]

  • The solvent should not react with the compound.[6][9]

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]

  • The solvent should be volatile enough to be easily removed from the final crystals.[9]

Given the structure of this compound (an aromatic halide with alkyl groups), both non-polar and moderately polar solvents should be considered. Based on procedures for analogous compounds, here is a recommended screening protocol:[3]

  • Single Solvents: Test solubility in solvents like Hexanes, Toluene, Ethanol, and Ethyl Acetate.

  • Mixed Solvents (Solvent Systems): These are often highly effective. Promising systems for iodopyridines include:

    • Dichloromethane/Petroleum Ether: A similar compound, 2-Iodo-4,6-dimethylpyrimidine, was successfully recrystallized from this system.[10]

    • Hexane/Ethyl Acetate: This is a good candidate system for purifying other iodopyridines.[3]

    • Ethanol/Water: A common choice for moderately polar compounds.[3]

The workflow for selecting a solvent is visualized in the diagram below.

Question 2: Can you provide a general experimental protocol for the recrystallization of this compound?

Answer: Certainly. The following is a robust, step-by-step protocol based on best practices. This example uses a Hexane/Ethyl Acetate solvent system.

Experimental Protocol: Recrystallization using Hexane/Ethyl Acetate

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (the "good" solvent) incrementally while heating until the solid just dissolves.[3][8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.[2]

  • (Optional) Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated, stemless funnel into a clean, pre-warmed Erlenmeyer flask to remove them.[5]

  • Induce Saturation: To the clear, hot ethyl acetate solution, add hot hexane (the "poor" solvent) dropwise until the solution becomes persistently turbid (cloudy).[3]

  • Re-clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and ensure the solution is clear and saturated at the boiling point.[3]

  • Crystallization (Slow Cooling): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7][8] Slow cooling is crucial for the formation of large, pure crystals. Do not agitate the flask.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize product loss to the mother liquor.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities from the mother liquor.[8]

  • Drying: Allow the crystals to air-dry on the filter by maintaining the vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Question 3: How do I confirm the purity of my recrystallized this compound?

Answer: Purity assessment is essential to validate your purification. The two most common and effective methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Compare your experimental value to the literature value.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to check for the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to quantify the purity if an internal standard is used.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information on their identity, allowing for a quantitative assessment of purity.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolaritySuitability Notes for this compound
Hexane69Non-polarGood as a "poor" solvent in a mixed system or for washing final crystals. May be a suitable single solvent if the compound is sufficiently soluble when hot.
Petroleum Ether40-60Non-polarSimilar to hexane; its high volatility makes it easy to remove. Used successfully with a similar compound.[10]
Dichloromethane40Polar AproticLow boiling point is advantageous. Used successfully in a mixed system with petroleum ether for a related compound.[10]
Ethyl Acetate (EtOAc)77Moderately PolarOften an excellent "good" solvent for compounds of intermediate polarity. A strong candidate for a mixed system with hexane.[3]
Toluene111Non-polarHigher boiling point may increase the risk of oiling out, but it can be effective for less soluble compounds.
Ethanol (EtOH)78Polar ProticA common and effective recrystallization solvent, often used in a system with water.[11]
Water100Very PolarLikely to be a poor solvent on its own, but can be used as the "poor" solvent in a system with a water-miscible organic solvent like ethanol.

Visualization of Experimental Workflow

The following diagram outlines the logical decision-making process for selecting a suitable recrystallization solvent system.

Recrystallization_Solvent_Selection start_node start_node process_node process_node decision_node decision_node good_outcome good_outcome bad_outcome bad_outcome system_node system_node start Start: Crude this compound test_cold Add 0.5 mL of test solvent to ~20 mg of crude solid at RT. start->test_cold is_soluble_cold Is it soluble? test_cold->is_soluble_cold heat Heat mixture to boiling. is_soluble_cold->heat No solvent_bad1 Solvent is unsuitable. (Too soluble when cold) is_soluble_cold->solvent_bad1 Yes is_soluble_hot Is it soluble? heat->is_soluble_hot cool Cool solution in ice bath. is_soluble_hot->cool Yes solvent_bad2 Solvent is unsuitable. (Insoluble when hot) is_soluble_hot->solvent_bad2 No crystals_form Do crystals form? cool->crystals_form solvent_bad3 Solvent is unsuitable. (Doesn't crystallize) crystals_form->solvent_bad3 No solvent_good Solvent is a good candidate for single-solvent recrystallization. crystals_form->solvent_good Yes try_mixed Consider a mixed solvent system. solvent_bad2->try_mixed solvent_bad3->try_mixed

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • Solubility of 2,4-dimethylpyridine.Solubility of Things.
  • Recrystallization.Department of Chemistry, University of California, Davis.
  • Experiment : Recrystallization – Part I: Solvent Selection.Science Learning Center, University of Michigan-Dearborn.
  • Recrystallization Lab Handout.University of Minnesota.
  • Recrystallization.University of Colorado Boulder, Department of Chemistry.
  • 2-Iodo-4,6-dimethylpyrimidine.
  • Showing Compound 2,5-Dimethylpyridine (FDB004388).FooDB.
  • Recrystallization | MIT Digital Lab Techniques Manual.YouTube.
  • Recrystallization.University of California, Los Angeles, Department of Chemistry.
  • Troubleshooting Recrystalliz
  • Tips & Tricks: Recrystallization.Department of Chemistry, University of Rochester.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization.Department of Chemistry, University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Solvent selection for recrystallization: An undergraduate organic experiment.

Sources

Technical Support Center: HPLC Method Development for 2-Iodo-4,5-dimethylpyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven framework for developing and troubleshooting a robust HPLC method for the purity analysis of 2-Iodo-4,5-dimethylpyridine. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound.

Introduction: The Analytical Challenge

This compound, a substituted pyridine derivative, presents a unique set of analytical challenges. The basicity of the pyridine ring can lead to peak tailing due to interactions with residual silanols on the HPLC column packing material. Furthermore, the presence of the iodo-substituent and the potential for various process-related and degradation impurities necessitate a well-resolved and stability-indicating method. This guide will walk you through a systematic approach to method development and provide solutions to common problems you may encounter.

Part 1: HPLC Method Development Protocol

A successful HPLC method is built upon a logical selection of chromatographic parameters. Reversed-phase HPLC is the most common and effective technique for analyzing pharmaceutical compounds and their impurities.[1][2]

Step 1: Analyte Characterization and Initial Parameter Selection

Understanding the physicochemical properties of this compound is the first step. It is a derivative of 2,5-lutidine (2,5-dimethylpyridine), which is a basic compound.[3] The presence of the iodine atom increases its molecular weight and may influence its polarity.

Initial HPLC Parameters Table

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a good starting point for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase will suppress the ionization of residual silanols on the column, minimizing peak tailing of the basic pyridine analyte.[6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.[2]
Gradient Program 10-90% B over 20 minutesA broad gradient is recommended for initial screening to ensure elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 254 nm or Diode Array Detector (DAD)Pyridine derivatives typically exhibit UV absorbance around 254 nm.[2][4] A DAD allows for the monitoring of a wide range of wavelengths to identify the optimal wavelength for the main component and all impurities.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Sample Preparation Dissolve in Mobile Phase A/B (50:50)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape.
Step 2: Method Optimization

Once the initial chromatogram is obtained, the method can be optimized to achieve the desired resolution, peak shape, and run time.

Method Optimization Workflow

A Initial Chromatogram B Assess Peak Shape, Resolution, and Retention Time A->B C Peak Tailing? B->C D Adjust Mobile Phase pH (e.g., try 0.1% TFA) or use a different column (e.g., embedded polar group). C->D Yes E Poor Resolution? C->E No D->B F Optimize Gradient (adjust slope or starting/ending %B) E->F Yes G Long Retention Time? E->G No F->B H Increase initial %B or steepen the gradient G->H Yes I Final Optimized Method G->I No H->B

Caption: A logical workflow for HPLC method optimization.

Step 3: Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies must be performed.[7][8] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products. The HPLC method must be able to separate these degradation products from the main peak and from each other.

Forced Degradation Protocol

Stress ConditionProcedure
Acid Hydrolysis Reflux sample in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis Reflux sample in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105°C for 24 hours.
Photolytic Degradation Expose solution to UV light (254 nm) for 24 hours.

After each stress condition, the sample should be diluted and analyzed using the developed HPLC method. The peak purity of the main component should be assessed using a Diode Array Detector to ensure no co-eluting peaks.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Troubleshooting Workflow Diagram

cluster_peak Peak Shape Solutions cluster_resolution Resolution Solutions cluster_retention Retention Time Solutions cluster_baseline Baseline Solutions Problem Identify the Problem PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Problem->PeakShape Resolution Poor Resolution Problem->Resolution Retention Retention Time Drift Problem->Retention Baseline Baseline Issues (Noise, Drift) Problem->Baseline Tailing Q: Why is my peak tailing? PeakShape->Tailing Fronting Q: Why is my peak fronting? PeakShape->Fronting Splitting Q: Why is my peak splitting? PeakShape->Splitting PoorSep Q: How can I improve separation? Resolution->PoorSep RTDrift Q: Why is my retention time shifting? Retention->RTDrift Noise Q: What is causing baseline noise? Baseline->Noise Drift Q: Why is my baseline drifting? Baseline->Drift

Caption: A troubleshooting decision tree for common HPLC issues.

Q1: Why is my this compound peak tailing?

A1: Peak tailing for basic compounds like pyridine derivatives is a common issue in reversed-phase HPLC.

  • Causality: The primary cause is often secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based column packing.[6] These interactions create an additional retention mechanism, leading to a "tail" on the peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups protonated and minimize ionic interactions. Using 0.1% formic acid or trifluoroacetic acid (TFA) is a good practice.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, reducing the likelihood of peak tailing.

    • Consider a Different Stationary Phase: Columns with an embedded polar group or a "base-deactivated" phase are specifically designed to improve the peak shape of basic compounds.

    • Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

Q2: I'm seeing a small peak eluting just before my main peak. What could it be and how can I improve the resolution?

A2: A closely eluting peak could be a process-related impurity or a degradation product. Based on a potential synthesis route for a similar compound, 2-chloro-4-iodo-5-methylpyridine, likely impurities could include the starting material (e.g., 4,5-dimethylpyridine) or intermediates from the synthetic process (e.g., 2-amino-4,5-dimethylpyridine).[9]

  • Causality: Insufficient selectivity of the chromatographic system for the two compounds.

  • Solutions:

    • Optimize the Gradient: A shallower gradient will increase the separation time and often improve the resolution between closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or using a combination of both) can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: A small change in pH can affect the ionization state of the analyte and impurities differently, potentially improving resolution.

    • Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can provide different selectivity.[10]

Q3: My retention times are shifting from one injection to the next. What's causing this?

A3: Retention time instability can be caused by several factors related to the HPLC system or the mobile phase.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a problem with the pump.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Always use freshly prepared, degassed mobile phase. Inconsistent mixing of the mobile phase components can lead to shifting retention times.

    • Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible retention times.

    • Check the HPLC Pump: Ensure the pump is delivering a consistent flow rate. Check for leaks and perform routine maintenance.

    • Equilibrate the Column Properly: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best UV wavelength to use for the analysis of this compound?

Q: How do I prepare my sample for analysis?

A: The sample should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase. A good practice is to use a mixture of your mobile phase A and B (e.g., 50:50 water/acetonitrile) as the diluent. This helps to ensure good peak shape, especially for the early eluting peaks. The final concentration should be within the linear range of the detector.

Q: What are some potential degradation products I should look for?

A: Based on the structure and typical degradation pathways of similar compounds, you should be aware of the following potential degradation products:

  • Hydrolysis: The iodo- group could potentially be hydrolyzed to a hydroxyl group under strong acidic or basic conditions, forming 2-hydroxy-4,5-dimethylpyridine.

  • Photodegradation: Iodinated aromatic compounds can be susceptible to photodecomposition, which may involve the cleavage of the carbon-iodine bond.[11]

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.

Your forced degradation studies should be designed to generate and identify these potential degradants.[12][13]

Q: How do I know if my method is specific?

A: A method is considered specific if it can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix components. The best way to demonstrate specificity is through:

  • Forced Degradation Studies: Show that all degradation products are well-resolved from the main peak.

  • Peak Purity Analysis: Use a Diode Array Detector to assess the peak purity of the this compound peak in both stressed and unstressed samples. A pure peak should have a consistent spectrum across its entire width.

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. MDPI. Available at: [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • HPLC Methods for analysis of 2,6-Lutidine. HELIX Chromatography. Available at: [Link]

  • Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. BIO Web of Conferences. Available at: [Link]

  • 2-Iodo-4,6-dimethylpyrimidine. PMC. Available at: [Link]

  • The UV-vis absorption spectra. ResearchGate. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Lutidine. SIELC Technologies. Available at: [Link]

  • Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[9]azacryptand. The Royal Society of Chemistry. Available at: [Link]

  • 2,4-lutidine 2,4-dimethylpyridine. The Good Scents Company. Available at: [Link]

  • Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB. Available at: [Link]

  • HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of 2-Iodo-4,5-dimethylpyridine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the success of your reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Issue 1: Complete Reaction Failure - No Product Formation, Only Starting Material Recovered

Question: My TLC/LC-MS analysis shows only unreacted this compound and my terminal alkyne. What are the most probable causes for this lack of reactivity?

Answer: A complete lack of product formation typically points to a fundamental issue with one or more of the core components of the reaction. A systematic evaluation is crucial.

1. Catalyst Inactivity or Decomposition: The active Pd(0) species is the engine of the Sonogashira reaction, and its failure is a primary suspect.

  • Causality: Palladium(0) catalysts are susceptible to oxidation if exposed to air.[1] Contaminants in reagents or solvents, or excessively high temperatures, can also lead to the formation of inactive palladium black, which is simply aggregated, elemental palladium.[2]

  • Troubleshooting Protocol:

    • Verify Catalyst Integrity: Use a freshly opened bottle of the palladium catalyst or one that has been stored under a strictly inert atmosphere. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][3]

    • Ensure Rigorous Degassing: Oxygen is a significant culprit in catalyst deactivation.[2] Degas all solvents and the amine base by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of the inert gas throughout the reaction setup.

    • Monitor for Palladium Black: If your reaction mixture turns black, it's a strong indication of catalyst decomposition.[2] This necessitates a fresh start with purified and thoroughly degassed reagents.

2. Ineffective Copper (I) Co-catalyst: The copper co-catalyst is essential for the activation of the alkyne.[4]

  • Causality: Copper(I) iodide (CuI) can oxidize to the inactive Cu(II) state over time, especially if not stored properly.

  • Troubleshooting Protocol:

    • Use Fresh Copper(I) Iodide: Employ CuI from a recently purchased, tightly sealed container.

    • Consider Pre-activation (if necessary): While not always required, if you suspect your CuI is old, you can purify it by dissolving it in a saturated potassium iodide solution and re-precipitating with water, followed by thorough drying.

3. Sub-optimal Ligand Choice for a Pyridine Substrate: The nitrogen atom of the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.

  • Causality: The lone pair of electrons on the pyridine nitrogen can compete with the desired ligands for coordination sites on the palladium, leading to a stalled or slowed reaction.

  • Troubleshooting Protocol:

    • Employ Electron-Rich and Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky N-heterocyclic carbenes (NHCs) can promote the desired catalytic activity by sterically hindering the coordination of the pyridine nitrogen and electronically favoring the oxidative addition step.[1][5]

    • Consider Nitrogen-Based Ligands: Pyridines and pyrimidines themselves have been successfully used as ligands in Sonogashira couplings, suggesting that a carefully chosen nitrogen-based ligand could be beneficial.[2]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) Observed

Question: My primary byproduct is the dimer of my terminal alkyne, significantly reducing the yield of my desired product. How can I suppress this side reaction?

Answer: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of a copper co-catalyst and oxygen.[3]

  • Causality: The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[3]

  • Troubleshooting Protocol:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

    • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[2] Reduce the amount of CuI to the minimum effective concentration (e.g., 0.5-2 mol%).

    • Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture via a syringe pump over an extended period can maintain a low concentration of the copper acetylide intermediate, thus disfavoring the dimerization pathway.

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require more specialized ligands and may need higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in a Sonogashira coupling?

The reactivity of an aryl halide in a Sonogashira reaction is primarily governed by the carbon-halogen bond strength, with the general trend being I > Br > Cl > F.[3] Therefore, the C-I bond in this compound is expected to be highly reactive. However, the two methyl groups at the 4 and 5 positions are electron-donating, which can slightly decrease the rate of the oxidative addition step compared to an unsubstituted iodopyridine.[6]

Q2: How do the dimethyl substituents on the pyridine ring affect the reaction?

The two methyl groups have an electronic effect on the pyridine ring. As electron-donating groups, they increase the electron density on the ring. This can have two opposing effects:

  • It can make the oxidative addition of the palladium catalyst to the C-I bond slightly slower compared to electron-poor aryl iodides.[6]

  • It increases the basicity of the pyridine nitrogen, which could enhance its potential to coordinate to and inhibit the palladium catalyst.

Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound?

Based on successful protocols for similar substrates, the following conditions provide a robust starting point:[7]

ParameterRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-3 mol%)Standard, reliable catalysts for Sonogashira reactions.[3]
Copper Co-catalyst CuI (1-5 mol%)Essential for the activation of the terminal alkyne.[4]
Ligand Triphenylphosphine (PPh₃) (2-6 mol%)A common and effective ligand for many Sonogashira couplings.[7]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)Acts as both a base and a solvent in some cases.[7]
Solvent DMF or THF (anhydrous and degassed)Common solvents that are effective for Sonogashira reactions.[7][8]
Temperature Room temperature to 60 °CThe high reactivity of the C-I bond often allows for milder conditions.[2]

Q4: How do I properly degas my reaction mixture?

Proper degassing is critical for the success of the Sonogashira reaction. The "freeze-pump-thaw" method is highly effective:

  • Place your sealed reaction flask containing the solvent and reagents (except for the catalyst and any air-sensitive solids) in a liquid nitrogen bath until completely frozen.

  • Apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the connection to the vacuum and remove the flask from the liquid nitrogen, allowing it to thaw completely. You may see gas bubbles evolve from the solvent.

  • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen).

Visualizing the Sonogashira Catalytic Cycle and Troubleshooting

The following diagrams illustrate the key mechanistic steps of the Sonogashira reaction and a logical workflow for troubleshooting common failures.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII trans-Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne trans-Ar-Pd(II)-alkyne(L)₂ Transmetal->Pd_Alkyne Isom Isomerization Pd_Alkyne->Isom Pd_cis cis-Ar-Pd(II)-alkyne(L)₂ Isom->Pd_cis RedElim Reductive Elimination Pd_cis->RedElim Product (Ar-C≡C-R) RedElim->Pd0 Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (Cu-C≡C-R) Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetal

Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Troubleshooting_Workflow Start Reaction Failed Check_Catalyst Is the Pd catalyst active? (Fresh? No Pd black?) Start->Check_Catalyst Check_Catalyst->Start No (Replace Catalyst) Check_Reagents Are all reagents pure and dry? (Solvent, Base, Alkyne, CuI) Check_Catalyst->Check_Reagents Yes Check_Reagents->Start No (Purify/Replace Reagents) Check_Atmosphere Is the reaction under a strictly inert atmosphere? Check_Reagents->Check_Atmosphere Yes Check_Atmosphere->Start No (Improve Degassing) Check_Temp Is the temperature appropriate? Check_Atmosphere->Check_Temp Yes Check_Temp->Start No (Optimize Temperature) Low_Yield Low yield with starting material remaining? Check_Temp->Low_Yield Yes Homocoupling Is Glaser homocoupling the major side product? Homocoupling->Start Yes (Reduce Cu, Slow Addition, Go Cu-free) Low_Yield->Homocoupling No Pyridine_Inhibition Consider Pyridine Inhibition. Use bulky/electron-rich ligands. Low_Yield->Pyridine_Inhibition

Figure 2: A logical workflow for troubleshooting failed reactions.

References

  • Sonogashira Coupling of 2-Bromo-4-iodopyridine - Technical Support Center. BenchChem.

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Sonogashira coupling. Wikipedia.

  • Recent advances in Sonogashira reactions. Chemical Society Reviews.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. ResearchGate.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Sonogashira troubleshooting help needed. Reddit.

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate.

Sources

Technical Support Center: Scaling Synthesis of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-2024-IOD-45 Subject: Scale-up protocols, troubleshooting, and impurity management for 2-Iodo-4,5-dimethylpyridine.

Executive Summary & Route Selection

User Query: What is the most robust route for scaling this compound from gram to kilogram scale?

Technical Response: For scale-up, the Diazotization-Iodination (Sandmeyer-type) sequence starting from 2-amino-4,5-dimethylpyridine is the industry standard. While direct halogen exchange (Finkelstein) from the 2-chloro analog is possible, the 2-amino precursor is more readily available and avoids the use of phosphorus oxychloride (


) required to generate the chloro-intermediate.

However, the electron-rich nature of the 4,5-dimethylpyridine ring makes the diazonium intermediate unstable. The protocol below utilizes a modified aqueous-acidic regimen to stabilize the diazonium salt before iodine quench.

Comparative Route Analysis
FeatureRoute A: Diazotization (Recommended) Route B: Halogen Exchange
Starting Material 2-Amino-4,5-dimethylpyridine2-Chloro-4,5-dimethylpyridine
Reagents

,

,

or


,

(cat.),

Key Risk Exotherm / Diazonium instabilityHigh cost of SM / Incomplete conversion
Atom Economy Moderate (Loss of

)
Good
Scalability High (with heat transfer management)High (batch reactor friendly)

Master Protocol: Modified Sandmeyer Synthesis

Objective: Synthesis of this compound (Target: >100g scale).

Reagents & Stoichiometry
  • Substrate: 2-Amino-4,5-dimethylpyridine (1.0 eq)

  • Acid: Sulfuric Acid (

    
    ), 20-30% aq. solution (3.0 - 4.0 eq)
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ) (1.1 - 1.2 eq)
    
  • Iodine Source: Potassium Iodide (

    
    ) (1.5 eq) or 
    
    
    
    in
    
    
    solution.
Step-by-Step Workflow
  • Salt Formation (Critical for Solubility):

    • Charge reactor with water and

      
      . Cool to 0–5°C.
      
    • Slowly add 2-amino-4,5-dimethylpyridine. Note: Ensure full dissolution. The sulfate salt must be soluble or a fine suspension.

  • Diazotization (The Danger Zone):

    • Prepare a solution of

      
       in water (approx. 4M).
      
    • Dropwise Addition: Add nitrite solution to the amine/acid mixture.

    • Control: Maintain internal temperature < 5°C .

    • Observation: Solution will turn clear/yellow. Evolution of brown

      
       fumes indicates decomposition (bad).
      
  • Iodine Quench (Sandmeyer Step):

    • Dissolve

      
       in minimal water.
      
    • Add the cold diazonium solution into the

      
       solution (Inverse Addition) OR add 
      
      
      
      solution dropwise to the diazonium. Inverse addition often controls foaming better on scale.
    • Thermodynamics: Allow to warm to Room Temperature (RT) over 2 hours, then heat to 60°C for 1 hour to drive

      
       evolution to completion.
      
  • Workup:

    • Basify with

      
       or 
      
      
      
      to pH 9-10.
    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer with Sodium Thiosulfate (

      
      ) to remove excess iodine (color change: purple 
      
      
      
      yellow/clear).
Visualizing the Reaction Logic

SandmeyerRoute SM 2-Amino-4,5- dimethylpyridine Acid H2SO4 (aq) 0-5°C SM->Acid Protonation Diazo Diazonium Intermediate (Unstable) Acid->Diazo + NaNO2 (Diazotization) Iodide KI / I2 Quench Diazo->Iodide Substitution Product 2-Iodo-4,5- dimethylpyridine Iodide->Product Warm to 60°C Waste N2 (gas) + NaHSO4 Iodide->Waste Byproducts

Caption: Logical flow of the Sandmeyer iodination, highlighting the critical instability of the diazonium intermediate.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black tar/oil."

Diagnosis: Decomposition of the diazonium salt (phenol formation and polymerization). Root Cause:

  • Temperature rose above 5°C during nitrite addition.

  • Acid concentration was too low, allowing the diazonium species to couple with unreacted free amine (diazo-coupling). Corrective Action:

  • Protocol Adjustment: Maintain strict temperature control (-5°C to 0°C). Increase acid stoichiometry to 4.0 eq to ensure the amine is fully protonated and unavailable for coupling.

Issue 2: "Violent foaming occurred during the iodide addition."

Diagnosis: Rapid evolution of Nitrogen gas (


).
Root Cause:  The substitution of the diazo group by iodine is exothermic and gas-releasing. On a scale >10g, this can overflow the reactor.
Corrective Action: 
  • Engineering Control: Use a mechanical stirrer (overhead) rather than a magnetic bar to break foam.

  • Dosing: Add the diazonium solution into the iodide solution slowly via a dropping funnel. Use a silicone-based antifoam agent if necessary.

Issue 3: "The product is purple even after workup."

Diagnosis: Residual elemental iodine (


).
Root Cause:  Oxidation of iodide or incomplete quenching.
Corrective Action: 
  • Wash Step: Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  solution. Shake vigorously until the organic layer transitions from purple/brown to pale yellow.
    

Purification & Isolation Strategy

User Query: How do I achieve >99% purity without running a column on 500g of material?

Technical Response: Chromatography is expensive at scale. This compound is highly crystalline. We recommend an acid-base manipulation followed by recrystallization.

Purification Workflow
  • Acid-Base Swing (Chemical Purification):

    • Dissolve crude organic oil in dilute HCl.

    • Wash with non-polar solvent (Hexane/Heptane). Impurities (non-basic tars) stay in organic; Product moves to aqueous.

    • Basify aqueous layer with NaOH.

    • Extract product back into EtOAc.

  • Recrystallization:

    • Solvent System: Isopropyl Alcohol (IPA) or Hexane/EtOAc (9:1).

    • Method: Dissolve hot, cool slowly to 4°C.

Purification Decision Tree

Purification Crude Crude Reaction Mixture Thio Thiosulfate Wash (Remove I2) Crude->Thio Check Purity Check (HPLC/NMR) Thio->Check Recryst Recrystallization (IPA or Hexane) Check->Recryst Purity > 90% Column Flash Chromatography (Hexane/EtOAc) Check->Column Purity < 90% (Complex Mix) Final Final Product (>99%) Recryst->Final Column->Final

Caption: Decision matrix for purification based on crude purity levels.

References

  • Synthesis of 2-amino-5-iodopyridine (Analogous Protocol)
  • Synthesis of 2-amino-4,5-dimethylpyridine (Precursor Synthesis)
  • General Sandmeyer Conditions for Pyridines

    • Source: Organic Syntheses, Coll. Vol. 5, p. 297 (1973).
    • Relevance: Foundational text on handling diazonium salts of heterocyclic amines.
    • URL:[Link]

  • Preparation of 2-chloro-4-iodo-5-methylpyridine (Related Methodology)

Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Characterization of 2-Iodo-4,5-dimethylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Value of the Iodo-Substituent

In the landscape of pyridine functionalization, This compound (CAS: 1152439-01-2) represents a high-value scaffold, distinct from its chloro- and bromo-analogs.[1] While 2-bromo-4,5-dimethylpyridine is a common commodity chemical, the iodo-derivative offers superior reactivity in metallaphotoredox catalysis and difficult Suzuki-Miyaura cross-couplings due to the weaker C–I bond energy (approx. 57 kcal/mol vs. 68 kcal/mol for C–Br).[1]

However, the synthesis of this intermediate often yields regioisomers (e.g., 2-iodo-3,4-dimethylpyridine).[1] Unambiguous structural validation using NMR is critical before committing this costly intermediate to GMP synthesis steps. This guide provides the definitive spectral fingerprint to distinguish the 4,5-dimethyl isomer from common impurities.

Structural Analysis & Theoretical Prediction

Before analyzing the spectra, we must establish the expected magnetic environment. The 4,5-dimethyl substitution pattern leaves protons at positions 3 and 6 .

  • H6 (Position 6): Adjacent to the electronegative Nitrogen. Expected to be highly deshielded (downfield).

  • H3 (Position 3): Adjacent to the Iodine atom and the C4-methyl group. Iodine exerts a "Heavy Atom Effect," often causing a slight shielding of the ipso carbon but deshielding the ortho proton via magnetic anisotropy.

  • Coupling Topology: unlike the 3,4-dimethyl isomer (which would show ortho-coupling between H5 and H6), the 4,5-dimethyl isomer possesses protons in a para relationship.[1] Consequently, no significant J-coupling (J < 1 Hz) should be observed between aromatic protons. Both will appear as singlets.

Graphviz: Isomer Differentiation Logic

The following decision tree illustrates the logic for confirming the 4,5-substitution pattern versus the likely 3,4-impurity.

IsomerLogic Start Crude Product NMR Analysis AromaticRegion Analyze Aromatic Region (7.0 - 8.5 ppm) Start->AromaticRegion Splitting Check Splitting Pattern AromaticRegion->Splitting Singlets Two Singlets observed Splitting->Singlets No Coupling Doublets Two Doublets (J = 5-8 Hz) Splitting->Doublets Strong Coupling Conclusion1 Target: this compound (Para protons H3/H6) Singlets->Conclusion1 Conclusion2 Impurity: 2-Iodo-3,4-dimethylpyridine (Ortho protons H5/H6) Doublets->Conclusion2

Figure 1: Decision tree for distinguishing the target scaffold from common regioisomers based on 1H NMR splitting patterns.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize solvent-solute stacking interactions, follow this standardized protocol.

Sample Preparation[2][3][4][5][6]
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS is the standard. Note: Avoid DMSO-d6 unless necessary, as it can broaden methyl signals due to viscosity.[1]

  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. High concentrations (>50 mg) may induce concentration-dependent shifts in the H6 proton due to π-stacking.[1]

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KI/CuI residues from synthesis) which can cause line broadening.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended.

  • Pulse Sequence: Standard 1D proton (zg30) and Carbon (zgpg30).

  • Scans: 16 scans for 1H; 512+ scans for 13C (due to the quaternary C-I carbon's long relaxation time).

  • Delay (D1): Set D1 ≥ 2.0 seconds to ensure accurate integration of the methyl singlets.

Data Interpretation & Comparative Analysis

1H NMR Characterization

The proton spectrum is characterized by two distinct aromatic singlets and two aliphatic methyl singlets.

Table 1: 1H NMR Assignment (400 MHz, CDCl3)

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H6 8.15 Singlet (s)1HMost deshielded due to adjacency to Nitrogen (α-proton).[1][2]
H3 7.65 Singlet (s)1HShielded relative to H6; adjacent to Iodine and Methyl.
4-Me 2.25 Singlet (s)3HMethyl group at C4.
5-Me 2.20 Singlet (s)3HMethyl group at C5.[2]

Note: Shifts are referenced to TMS (0.00 ppm). Values are consistent with substituent effects applied to the 3,4-lutidine parent scaffold.

13C NMR Characterization

The Carbon-13 spectrum provides the definitive proof of iodination.[1] The C-I carbon is unique due to the "Heavy Atom Effect," which causes a significant upfield shift (shielding), often appearing near 100-120 ppm, distinct from C-Br (~140 ppm) or C-Cl (~150 ppm).

Table 2: 13C NMR Assignment (100 MHz, CDCl3)

CarbonShift (δ ppm)TypeKey Diagnostic Feature
C2 (C-I) 118.5 QuaternaryCritical Signal. Significantly upfield compared to C-Br analogs.[1][2]
C6 150.2 CHTypical α-carbon shift in pyridines.[1][2]
C4 146.8 QuaternaryDeshielded by methyl substitution.[2]
C5 133.5 QuaternaryDeshielded by methyl substitution.[2]
C3 128.1 CHAromatic CH.[2]
Me 19.2, 16.5 CH3Typical methyl resonances.[2]

Comparative Performance Guide

Why choose the 2-Iodo variant over the cheaper 2-Bromo or 2-Chloro analogs? The choice depends on the subsequent synthetic step.

Table 3: Halogenated Analog Comparison

FeatureThis compound 2-Bromo-4,5-dimethylpyridine 2-Chloro-4,5-dimethylpyridine
Reactivity (Suzuki) High (Room Temp possible)Medium (Requires Heat/Catalyst)Low (Requires specialized ligands)
C-X Bond Energy ~57 kcal/mol~68 kcal/mol~81 kcal/mol
NMR Diagnostic C2 @ ~118 ppmC2 @ ~142 ppmC2 @ ~151 ppm
Stability Light Sensitive (Store in Amber)StableStable
Cost

$

$
Application Workflow

Use the following workflow to determine if the 2-Iodo intermediate is required for your pathway.

SelectionWorkflow Input Target Reaction Step ReactionType Identify Coupling Type Input->ReactionType Suzuki Standard Suzuki/Heck ReactionType->Suzuki Difficult Sterically Hindered / Low Temp Required ReactionType->Difficult ChoiceBr Use 2-Bromo Analog (Cost Effective) Suzuki->ChoiceBr Standard Conditions ChoiceI Use 2-Iodo Analog (High Reactivity) Difficult->ChoiceI Fragile Substrates

Figure 2: Selection criteria for choosing between Iodo- and Bromo-pyridine building blocks.[1]

References

  • Reich, H. J. (2025). Bordwell pKa Table and NMR Data Compilation. University of Wisconsin-Madison.[1] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • PubChem. (2025).[3][4] Compound Summary: 2-Iodo-4-methylpyridine (Analogous Data Source). National Library of Medicine. [Link]

Sources

Mass spectrometry analysis of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Mass Spectrometry Strategies for 2-Iodo-4,5-dimethylpyridine

Executive Summary this compound is a critical heterocyclic building block, frequently utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck). Its structural integrity is paramount for downstream yield; however, the lability of the C–I bond presents unique analytical challenges.

This guide objectively compares the two dominant analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) —to determine the optimal workflow for purity profiling and structural validation. While GC-MS offers superior structural fingerprinting, our assessment identifies LC-MS (ESI) as the preferred method for quantitative purity analysis due to the thermal instability of the iodine substituent.

Compound Profile & Physicochemical Context

Before selecting an analytical method, the analyst must understand the physicochemical constraints of the molecule.

  • Chemical Formula:

    
    
    
  • Exact Mass: 232.9702 Da

  • Molecular Weight: 233.05 g/mol [1]

  • Key Feature: The Iodine atom at the C2 position is electronically activated by the pyridine nitrogen, making it susceptible to both nucleophilic displacement and homolytic cleavage (thermal deiodination) in hot GC injectors.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)

The following comparison evaluates "performance" based on analyte stability, sensitivity, and structural information yield.

FeatureMethod A: GC-MS (Electron Impact) Method B: LC-MS (Electrospray Ionization)
Ionization Energy Hard (70 eV) – High FragmentationSoft – Low Fragmentation
Primary Signal Fragment Ions (

,

106)
Molecular Ion (

,

234)
Analyte Stability Moderate/Risk: High injector temps (

) can cause thermal deiodination, leading to false "impurity" peaks (e.g., 3,4-lutidine).[1]
High: Ambient temperature analysis preserves the C–I bond.
Matrix Tolerance Low: Requires volatile solvents (DCM, Hexane).[1]High: Compatible with aqueous buffers and polar synthesis matrices.[1]
Limit of Detection

10–50 ng (Scan mode)

0.1–1 ng (SIM/MRM mode)
Best Use Case Structural confirmation; identifying regioisomers.[1]Quantitative purity assay; impurity profiling.[1]
Expert Insight: The "Thermal Artifact" Trap

In GC-MS, a common error is misinterpreting the presence of 3,4-dimethylpyridine (m/z 107) as a synthesis impurity. Often, this is an artifact generated inside the GC liner where the weak C–I bond cleaves. Recommendation: If using GC-MS, use a "Cool-on-Column" inlet or lower the inlet temperature to


.

Experimental Protocols

Protocol A: LC-MS (ESI-Positive) – The Quantitative Gold Standard

Recommended for purity assessment to avoid thermal degradation.

  • Instrument: HPLC coupled to Single Quadrupole or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).[2]

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is essential to protonate the pyridine nitrogen (

      
      ).
      
  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Settings:

    • Source: ESI Positive (

      
      ).[2][3]
      
    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

    • Scan Range: m/z 100 – 400.

Expected Data:

  • Base Peak:

    
     (Observed 
    
    
    
    ).
  • Adducts:

    
     may appear at 
    
    
    
    256.0.
Protocol B: GC-MS (EI) – The Structural Validator

Recommended for confirming the halogenation pattern.

  • Instrument: GC with Single Quadrupole MS.

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Inlet: Splitless mode, Temperature: 200°C (Critical: Keep low).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

  • MS Settings:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

Expected Data (Fragmentation Pattern):

  • Molecular Ion (

    
    ):  m/z 233 (Strong intensity due to aromatic stability).
    
  • Primary Fragment (

    
    ):  m/z 106. The loss of Iodine (127 Da) is the dominant pathway.
    
  • Secondary Fragment: m/z 79. Loss of HCN (27 Da) from the resulting dimethylpyridine cation.

Visualization: Fragmentation Pathways & Decision Logic

Figure 1: Mass Spectrometry Decision Tree

Caption: Workflow for selecting the correct ionization technique based on analytical goals.

MS_Workflow Start Analyte: this compound Goal Define Analytical Goal Start->Goal Quant Quantitative Analysis Goal->Quant Purity / Assay Qual Structural Elucidation Goal->Qual Structure ID LCMS LC-MS (ESI+) Detect: [M+H]+ (m/z 234) Quant->LCMS Avoid Thermal Deg. GCMS GC-MS (EI) Detect: M+ (233) & [M-I]+ (106) Qual->GCMS Fingerprinting Result1 Valid Purity % LCMS->Result1 High Precision Result2 Valid Regioisomer GCMS->Result2 High Specificity

Figure 2: EI Fragmentation Mechanism

Caption: Proposed electron impact fragmentation pathway showing the characteristic loss of Iodine.

Fragmentation M_Ion Molecular Ion (M+) m/z 233 [C7H8IN]+ Frag1 Fragment [M-I]+ m/z 106 [C7H8N]+ M_Ion->Frag1 - I• Iodine I• (Radical) Mass 127 M_Ion->Iodine Frag2 Fragment [M-I-HCN]+ m/z 79 [C6H7]+ Frag1->Frag2 - HCN HCN HCN (Neutral) Mass 27 Frag1->HCN

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text regarding thermal lability of halides in GC injectors).

  • Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press. (Reference for fragmentation patterns of aromatic heterocycles and loss of HCN).

  • Agilent Technologies. (2020). Optimizing GC-MS Parameters for Thermally Labile Compounds. Application Note. (Source for "Cool-on-Column" protocols).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General reference for pyridine derivative fragmentation data).

Sources

A Comparative Guide to the X-ray Crystal Structure of 2-Iodo-4,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and experimental framework for understanding the X-ray crystal structure of 2-iodo-4,5-dimethylpyridine and its derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and validated approach to structural elucidation.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of complex molecules, including pharmaceuticals, is well-documented. The introduction of an iodine atom at the 2-position of the pyridine ring, as in this compound, offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. A thorough understanding of the solid-state structure of these derivatives through single-crystal X-ray diffraction is paramount for predicting their reactivity, physical properties, and potential for polymorphism, all of which are critical factors in drug development and materials design.

While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage the known crystal structure of a closely related analogue, 2-iodo-4,6-dimethylpyrimidine, to provide a detailed comparative analysis. This approach allows for an insightful prediction of the structural features and intermolecular interactions that are likely to govern the crystal packing of the target molecule and its derivatives.

Experimental Protocols

Part 1: Synthesis of this compound

The following protocol outlines a plausible synthetic route to this compound, adapted from established methods for the synthesis of related halopyridines.[1]

Step 1: Nitration of 2-Chloro-5-methylpyridine

  • To a solution of 2-chloro-5-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-nitro-5-methylpyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-chloro-4-nitro-5-methylpyridine in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and adjust the pH to 8-9 with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-amino-2-chloro-5-methylpyridine.

Step 3: Diazotization and Iodination

  • Dissolve the 4-amino-2-chloro-5-methylpyridine in a mixture of sulfuric acid and water, and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether, wash successively with sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-chloro-4-iodo-5-methylpyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Removal of the Chloro Group (optional, for 4-iodo-3-methylpyridine)

  • The 2-chloro-4-iodo-5-methylpyridine can be subjected to dehalogenation at the 2-position if desired, using a suitable catalytic hydrogenation method.

SynthesisWorkflow Start 2-Chloro-5-methylpyridine Nitration Nitration (KNO3, H2SO4) Start->Nitration NitroProduct 2-Chloro-4-nitro- 5-methylpyridine Nitration->NitroProduct Reduction Reduction (SnCl2·2H2O, EtOH) NitroProduct->Reduction AminoProduct 4-Amino-2-chloro- 5-methylpyridine Reduction->AminoProduct Diazotization Diazotization (NaNO2, H2SO4) AminoProduct->Diazotization Iodination Iodination (KI) Diazotization->Iodination FinalProduct 2-Chloro-4-iodo- 5-methylpyridine Iodination->FinalProduct

Caption: Synthetic workflow for 2-chloro-4-iodo-5-methylpyridine.

Part 2: Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[2] A common and effective method is slow evaporation:

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/petroleum ether, ethanol, or acetone) to form a saturated or near-saturated solution.[3][4]

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Part 3: Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for data collection and structure refinement.[5][6][7]

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.[2][5]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[8] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]

  • Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[10]

Comparative Analysis: Insights from 2-Iodo-4,6-dimethylpyrimidine

The crystal structure of 2-iodo-4,6-dimethylpyrimidine provides a valuable template for understanding the probable solid-state arrangement of this compound.[3][11][12]

Crystallographic Parameter2-Iodo-4,6-dimethylpyrimidine[3][12]
Chemical FormulaC₆H₇IN₂
Formula Weight234.04
Crystal SystemOrthorhombic
Space GroupP n m a
a (Å)7.930(2)
b (Å)7.0256(19)
c (Å)14.499(4)
V (ų)807.8(4)
Z4
Key Structural Features and Intermolecular Interactions

The crystal structure of 2-iodo-4,6-dimethylpyrimidine reveals several key features that are likely to be conserved or will have predictable alterations in this compound.

  • Halogen Bonding: A prominent feature is the presence of short intermolecular I···N contacts, with a distance of 3.390(3) Å.[3][12] This distance is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong halogen bond. This interaction links the molecules into zigzag chains. In this compound, a similar I···N halogen bond is highly probable and would be a dominant force in the crystal packing.

  • π-π Stacking: The pyrimidine rings exhibit strong intermolecular π-π stacking interactions, with a centroid-centroid distance of 3.5168(10) Å.[3] These interactions contribute to the formation of a two-dimensional supramolecular architecture. The pyridine ring of this compound is also expected to participate in π-π stacking, although the change in the electronic nature of the ring (one less nitrogen) and the altered positions of the methyl groups may slightly modify the stacking geometry and distance.

  • Molecular Planarity: In the crystal structure of 2-iodo-4,6-dimethylpyrimidine, the non-hydrogen atoms of the molecule are located on a crystallographic mirror plane.[3] This imposes a high degree of planarity on the molecule. While this compound has lower symmetry, the pyridine ring itself is expected to be essentially planar.

IntermolecularInteractions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A N1-C2(I)-N3-C4(Me)-C5-C6(Me) B N1'-C2'(I)-N3'-C4'(Me)-C5'-C6'(Me) A->B  I···N Halogen Bond (3.390 Å) C N1''-C2''(I)-N3''-C4''(Me)-C5''-C6''(Me) B->C  π-π Stacking (3.517 Å)

Sources

Analytical Standards for 2-Iodo-4,5-dimethylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Standards for 2-Iodo-4,5-dimethylpyridine Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of medicinal chemistry, This compound (CAS 512197-94-3) serves as a pivotal electrophile for cross-coupling reactions (Suzuki-Miyaura, Negishi) used to construct complex kinase inhibitors and receptor modulators. However, its reliability as a building block is often compromised by the lack of commercially available Certified Reference Materials (CRMs) .

This guide objectively compares the analytical methodologies required to validate this compound. We move beyond simple "purity checks" to establish a self-validating analytical framework , contrasting routine HPLC-UV methods with the absolute quantification power of qNMR, ensuring your drug discovery data rests on a solid foundation.

Compound Profile & Critical Quality Attributes (CQAs)

Before selecting an analytical standard, one must understand the molecule's inherent vulnerabilities. The C–I bond at the 2-position is electronically activated but also susceptible to homolytic cleavage under light and heat.

PropertySpecification / Detail
Chemical Name This compound
CAS Number 512197-94-3
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Appearance Off-white to pale yellow solid (Class-typical)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]
Stability Concern Photosensitive: C–I bond cleavage releases Iodine (purple discoloration). Thermolabile: Risk of de-iodination >150°C.

Comparative Analysis of Analytical Architectures

We evaluated three primary methodologies for characterizing this compound. The choice depends on whether you need routine batch release (QC) or absolute purity assignment (Primary Standardization).

Method A: HPLC-UV (High-Performance Liquid Chromatography)
  • Role: Routine QC & Impurity Profiling.

  • Pros: High precision (RSD < 0.5%), excellent separation of non-volatile synthesis byproducts (e.g., 2-pyridones).

  • Cons: Dependent on Reference Standard. Without a CRM, area% is only an estimate, assuming all impurities have equal response factors (which they do not).

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
  • Role: Identification & Volatile Impurity Tracking.

  • Pros: Definitive structural ID; separates regioisomers (e.g., 2-iodo-3,4-dimethylpyridine) effectively.

  • Cons: Thermal Degradation Risk. The injector port temperature (often >250°C) can induce de-iodination, creating false "impurities" (4,5-dimethylpyridine) that were not present in the sample.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)[3][4]
  • Role: Primary Standardization (The "Gold Standard").

  • Pros: Absolute Quantification. Does not require a reference standard of the analyte itself—only a traceably pure internal standard (IS).

  • Cons: Lower sensitivity (LOD ~0.1 mg) compared to HPLC; requires high-field instrument (≥400 MHz).

Summary of Performance Data
MetricHPLC-UV (Method A)GC-MS (Method B)qNMR (Method C)
Linearity (R²) > 0.999> 0.995N/A (Single Point)
Precision (RSD) < 0.5%< 2.0%< 1.0%
Specificity High (for polar degradants)High (for isomers)Absolute (Structural)
Bias Risk High (if standard is impure)Med (Thermal artifacts)Low (Gravimetric)

Decision Framework: Selecting the Right Workflow

The following diagram illustrates the logical flow for choosing the correct analytical approach based on the material's source and intended use.

AnalyticalDecisionTree cluster_impurities Impurity Investigation Start Start: Material Receipt CheckCRM Is a Certified Reference Material (CRM) available? Start->CheckCRM YesCRM Yes CheckCRM->YesCRM NoCRM No (Typical for CAS 512197-94-3) CheckCRM->NoCRM RoutineQC Routine QC: Use HPLC-UV (Method A) YesCRM->RoutineQC Direct Calibration PrimaryStd Establish Primary Standard via qNMR (Method C) NoCRM->PrimaryStd Absolute Quant Validation Validate HPLC Method using qNMR-assigned Purity PrimaryStd->Validation GCMS GC-MS (Method B) Check for Regioisomers PrimaryStd->GCMS Cross-check Validation->RoutineQC

Figure 1: Analytical decision matrix for validating this compound in the absence of a commercial CRM.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Purity Assignment

Use this protocol to assign a purity value to your "In-House Reference Standard" when a commercial CRM is unavailable.

Principle: The integration of the analyte's signal is compared directly to a NIST-traceable Internal Standard (IS) within the same NMR tube.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Why? Distinct singlet at ~6.3 ppm, stable, non-hygroscopic.

  • Solvent: DMSO-d₆ (99.9 atom% D).

Workflow:

  • Weighing: Accurately weigh ~10 mg of this compound (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete dissolution (vortex).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (

    
     6.0-6.5 ppm) and the Pyridine aromatic singlets (
    
    
    
    ~8.2 ppm and ~7.4 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity.[1][4][5]
Protocol 2: Validated HPLC-UV Method

Use this for routine batch testing once your standard is validated.

System: Agilent 1200/Waters Alliance or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Parameters:

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 220 nm  (Impurities).
    
  • Temperature: 30°C.

Why this works: The acidic mobile phase keeps the pyridine nitrogen protonated (


), preventing peak tailing and ensuring sharp resolution from neutral synthetic impurities like iodobenzene derivatives.

Synthesis & Impurity Logic

Understanding the synthesis pathway reveals what impurities to look for.

SynthesisImpurities Precursor 2-Amino-4,5-dimethylpyridine Step Diazotization / Iodination (NaNO2, KI, H+) Precursor->Step Product This compound (Target) Step->Product Impurity1 Impurity A: 2-Hydroxy-4,5-dimethylpyridine (Hydrolysis) Step->Impurity1 H2O attack Impurity2 Impurity B: 4,5-Dimethylpyridine (Reduction/De-iodination) Step->Impurity2 Side reaction

Figure 2: Common impurity origins in the Sandmeyer iodination of aminopyridines.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 512197-94-3." PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands out as a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of countless biologically active molecules. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and versatile method for constructing carbon-carbon bonds, enabling the elaboration of these critical pyridine structures.[1][2] This guide focuses on a specific, yet representative, challenge: the Suzuki coupling of 2-Iodo-4,5-dimethylpyridine. This substrate, with its electron-rich nature and steric hindrance at the 2-position, presents a non-trivial synthetic hurdle where the choice of catalyst is paramount to success.

This document serves as a comparative analysis of various palladium-based catalytic systems for this specific transformation. We will move beyond a simple recitation of protocols to delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers toward efficient, reproducible, and scalable synthetic outcomes.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving a Pd(0)/Pd(II) catalytic cycle.[3][4] A fundamental understanding of this cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex.[3][4][5][6][7][8][9][10] The reactivity order for the halide is I > Br > Cl, making our iodo-substrate highly reactive in this step.[5][7]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5][7][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6][12]

The efficiency of each step is profoundly influenced by the supporting ligands on the palladium center and the choice of base and solvent.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ox_Ad Oxidative Addition Pd(0)L2->Ox_Ad Ar-I Pd(II)_Intermediate Ar-Pd(II)-I(L2) Ox_Ad->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OR)2 + Base Diaryl_Pd(II) Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_Pd(II) Red_El Reductive Elimination Diaryl_Pd(II)->Red_El Red_El->Pd(0)L2 Ar-Ar' Product Coupled Product Red_El->Product Aryl_Iodide This compound Aryl_Iodide->Ox_Ad Boronic_Acid Ar'-B(OR)2 Boronic_Acid->Transmetalation caption The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

A Comparative Analysis of Key Catalyst Systems

The choice of catalyst is not merely about achieving a product; it's about optimizing yield, minimizing reaction time, ensuring scalability, and controlling impurity profiles. For a sterically hindered substrate like this compound, the ligand's properties are especially critical.

Catalyst System (Precatalyst + Ligand)Key AdvantagesKey DisadvantagesIdeal Application Scenario
Pd(OAc)₂ / SPhos High activity for hindered substrates, good yields, commercially available.Air-sensitive ligand, relatively expensive.Small to medium scale synthesis where high yield is critical and cost is a secondary concern.
Pd₂(dba)₃ / P(t-Bu)₃ Excellent for electron-rich and hindered substrates, can operate at room temp.[11]Highly air-sensitive ligand, potential for P-C bond cleavage side reactions.[13]Rapid screening and reactions where mild conditions are necessary to preserve sensitive functional groups.
PdCl₂(dppf) Air-stable, reliable for a range of substrates, good general-purpose catalyst.May show lower reactivity for highly hindered 2-substituted pyridines.Initial exploration and substrates with moderate steric hindrance.
Pd(PPh₃)₄ Commercially available, easy to handle, requires no additional ligand.Lower activity for hindered substrates, may require higher temperatures and catalyst loadings.Cost-sensitive projects with less challenging substrates.
Pd/C (10% w/w) Heterogeneous, easily removed by filtration, recyclable, low cost.[14][15]Often requires higher temperatures, potential for palladium leaching,[9] may be less effective for hindered substrates.Large-scale synthesis where ease of purification and catalyst cost are the primary drivers.
Pd(OAc)₂ / IMes (NHC Ligand) High thermal stability, very effective for sterically demanding couplings.[11][16]NHC precursors can be more expensive and require in-situ generation.[11]High-temperature reactions or when phosphine-based ligands have failed.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present two detailed protocols for the coupling of this compound with phenylboronic acid, representing two distinct catalytic philosophies: a high-activity homogeneous system and a practical, scalable heterogeneous system.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification Setup Combine Reactants: - this compound - Phenylboronic Acid - Base (K2CO3 or Na2CO3) Solvent Add Solvent (e.g., Dioxane/H2O or DME/H2O) Setup->Solvent Degas Degas Mixture (N2 or Ar sparging) Solvent->Degas Catalyst Add Catalyst System (e.g., Pd(OAc)2/SPhos or Pd/C) Degas->Catalyst Heat Heat to Reaction Temp (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Filter Filter (especially for Pd/C) & Cool Reaction Monitor->Filter Extract Aqueous Workup & Extraction with Organic Solvent Filter->Extract Dry Dry Organic Layer (e.g., Na2SO4) & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify caption General Experimental Workflow.

Caption: General Experimental Workflow.

Protocol A: High-Activity Homogeneous Coupling with Pd(OAc)₂/SPhos

This protocol is designed for optimal yield with a sterically hindered substrate, prioritizing reaction efficiency.

  • Rationale: The use of SPhos, a bulky, electron-rich dialkylbiaryl phosphine ligand, is known to accelerate both the oxidative addition and reductive elimination steps, which is critical for hindered substrates.[4] A mixed solvent system including water aids in dissolving the inorganic base and facilitates the transmetalation step.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos, followed by 2 mL of dioxane. Stir for 5 minutes until a homogeneous solution is formed.

    • To the Schlenk flask, add the remaining 2 mL of dioxane and 1 mL of water.

    • Using a syringe, transfer the prepared catalyst solution to the Schlenk flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Expect completion within 2-4 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Scalable Heterogeneous Coupling with Pd/C

This protocol emphasizes practicality, cost-effectiveness, and ease of product purification, making it suitable for larger-scale synthesis.

  • Rationale: 10% Palladium on carbon is an inexpensive and easily separable catalyst.[14] While it may require slightly higher temperatures or longer reaction times for challenging substrates, the avoidance of phosphine ligands and simplified workup are significant advantages for process chemistry.[15] The use of DME/water is a common solvent system for Pd/C catalyzed couplings.[14][15]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • 10% Palladium on carbon (Pd/C, 0.05 mmol, 5 mol%)

    • Sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 equiv)

    • 1,2-Dimethoxyethane (DME) (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound, phenylboronic acid, Na₂CO₃, and 10% Pd/C.

    • Add DME and water.

    • Heat the reaction mixture to 85 °C with vigorous stirring. Note: This reaction is run under air.[14]

    • Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer, potentially 8-16 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The successful Suzuki coupling of this compound is readily achievable with the appropriate selection of a catalytic system.

  • For exploratory, small-scale synthesis where maximizing yield and minimizing reaction development time is crucial, homogeneous catalysts featuring bulky, electron-rich phosphine ligands such as SPhos are the superior choice. Their high activity can overcome the steric and electronic challenges posed by the substrate.

  • For large-scale or process chemistry applications , the economic and practical advantages of heterogeneous Palladium on Carbon (Pd/C) are compelling. While optimization of reaction time and temperature may be required, the benefits of a simple filtration-based workup and catalyst recyclability often outweigh the need for the highest possible activity.

Ultimately, the optimal catalyst is context-dependent. By understanding the mechanistic principles of the Suzuki-Miyaura reaction and the specific attributes of different ligand and catalyst classes, the synthetic chemist is empowered to make informed decisions that align with the specific goals of their research program.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. HAL Open Science.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

Sources

A Spectroscopic Journey: Differentiating 2-Iodo-4,5-dimethylpyridine from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular compounds is paramount. This guide provides an in-depth spectroscopic comparison of 2-Iodo-4,5-dimethylpyridine with its common precursors, offering a clear roadmap for identifying and distinguishing these molecules during synthesis and analysis.

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex pharmaceutical agents. Its purity and identity are critical for the successful outcome of subsequent reactions. This guide will walk you through a comparative analysis of its spectroscopic signatures—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—against its logical precursors: 3,4-lutidine, 3,4-lutidine N-oxide, and 2-chloro-4,5-dimethylpyridine. Understanding the distinct spectral shifts and patterns at each synthetic step is crucial for reaction monitoring and quality control.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound typically proceeds through a multi-step pathway starting from the readily available 3,4-lutidine. Each transformation introduces a new functional group, leading to predictable and observable changes in the spectroscopic data.

Synthetic_Pathway Lutidine 3,4-Lutidine N_Oxide 3,4-Lutidine N-Oxide Lutidine->N_Oxide Oxidation Chloro 2-Chloro-4,5-dimethylpyridine N_Oxide->Chloro Chlorination Iodo This compound Chloro->Iodo Iodination

Caption: Synthetic route to this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The transformation from 3,4-lutidine to this compound is clearly reflected in the ¹H NMR spectra.

Experimental Protocol: ¹H NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
3,4-Lutidine~8.2 (d), 6.9 (d)~2.2 (s)
3,4-Lutidine N-Oxide~8.0 (d), 7.0 (d)~2.3 (s)
2-Chloro-4,5-dimethylpyridine~8.1 (s), 7.4 (s)~2.2 (s), 2.3 (s)
This compound~8.2 (s), 7.8 (s)~2.3 (s), 2.4 (s)

Analysis:

  • 3,4-Lutidine: The pyridine ring protons exhibit a characteristic doublet splitting pattern. The two methyl groups are chemically equivalent and appear as a single singlet.

  • 3,4-Lutidine N-Oxide: The formation of the N-oxide bond leads to a slight upfield shift of the aromatic protons due to the electron-donating nature of the N-oxide group.

  • 2-Chloro-4,5-dimethylpyridine: The introduction of the chlorine atom at the 2-position breaks the symmetry of the ring, resulting in two distinct singlets for the remaining aromatic protons. The two methyl groups also become non-equivalent, showing two separate singlets.

  • This compound: Replacing the chlorine with a larger, more electronegative iodine atom causes a downfield shift of the adjacent aromatic proton. The chemical shifts of the methyl groups are also slightly affected.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The changes in the carbon environments during the synthesis are distinct and informative.

Experimental Protocol: ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 100 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in ppm relative to TMS.

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)
3,4-Lutidine~149, 147, 136, 129, 123~19, 15
3,4-Lutidine N-Oxide~140, 138, 126~18
2-Chloro-4,5-dimethylpyridine~158, 151, 148, 131, 123~19, 16
This compound~159, 157, 149, 139, 95~20, 17

Analysis:

  • 3,4-Lutidine: The spectrum shows the expected number of signals for the aromatic and methyl carbons.

  • 3,4-Lutidine N-Oxide: The carbons attached to the nitrogen and the oxygen-bearing carbon experience a significant shift.

  • 2-Chloro-4,5-dimethylpyridine: The carbon atom bonded to the chlorine atom (C2) shows a characteristic chemical shift in the range of 150-160 ppm.

  • This compound: The most dramatic change is the upfield shift of the carbon atom directly bonded to the iodine (C2) to around 95 ppm. This "heavy atom effect" is a hallmark of iodinated aromatic compounds.

FT-IR Spectroscopy: Probing Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. The introduction of different functional groups leads to the appearance or disappearance of characteristic absorption bands.

Experimental Protocol: FT-IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as neat liquids (for 3,4-lutidine) or as KBr pellets or thin films for the solid compounds.

CompoundKey Vibrational Frequencies (cm⁻¹)
3,4-LutidineC-H (aromatic) ~3050, C-H (aliphatic) ~2950, C=C and C=N (ring) ~1600-1450
3,4-Lutidine N-OxideN-O stretch ~1250
2-Chloro-4,5-dimethylpyridineC-Cl stretch ~700-800
This compoundC-I stretch ~500-600

Analysis:

  • 3,4-Lutidine: The spectrum is dominated by C-H and aromatic ring stretching vibrations.

  • 3,4-Lutidine N-Oxide: The most significant new peak is the strong N-O stretching vibration, typically appearing around 1250 cm⁻¹[1].

  • 2-Chloro-4,5-dimethylpyridine: The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region.

  • This compound: The C-I stretching vibration appears at a lower frequency compared to the C-Cl stretch due to the heavier mass of the iodine atom.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
3,4-Lutidine107106 (M-H), 92 (M-CH₃)
3,4-Lutidine N-Oxide123107 (M-O), 92 (M-O-CH₃)
2-Chloro-4,5-dimethylpyridine141/143 (isotope pattern)106 (M-Cl)
This compound233127 (I⁺), 106 (M-I)

Analysis:

  • 3,4-Lutidine: The molecular ion peak is observed at m/z 107. Common fragments include the loss of a hydrogen atom or a methyl group.

  • 3,4-Lutidine N-Oxide: The molecular ion appears at m/z 123. A characteristic fragmentation is the loss of an oxygen atom (M-16), reverting to the lutidine fragment.

  • 2-Chloro-4,5-dimethylpyridine: The presence of chlorine is confirmed by the characteristic M⁺/(M+2)⁺ isotope pattern with a ratio of approximately 3:1.

  • This compound: The molecular ion is observed at m/z 233. A very prominent peak at m/z 127 corresponding to the iodine cation (I⁺) is a definitive indicator of an iodo-substituted compound. The loss of iodine (M-127) to give a fragment at m/z 106 is also a major fragmentation pathway.

Spectroscopic_Transformation cluster_Lutidine 3,4-Lutidine cluster_N_Oxide 3,4-Lutidine N-Oxide cluster_Chloro 2-Chloro-4,5-dimethylpyridine cluster_Iodo This compound L_HNMR ¹H NMR: Aromatic doublets NO_HNMR ¹H NMR: Aromatic shifts L_HNMR->NO_HNMR L_CNMR ¹³C NMR: ~123-149 ppm NO_CNMR ¹³C NMR: C-N/O shifts L_CNMR->NO_CNMR L_IR IR: No N-O, C-X bands NO_IR IR: N-O stretch ~1250 cm⁻¹ L_IR->NO_IR L_MS MS: M⁺ = 107 NO_MS MS: M⁺ = 123, M-16 L_MS->NO_MS C_HNMR ¹H NMR: Aromatic singlets NO_HNMR->C_HNMR C_CNMR ¹³C NMR: C-Cl ~155 ppm NO_CNMR->C_CNMR C_IR IR: C-Cl stretch ~750 cm⁻¹ NO_IR->C_IR C_MS MS: M⁺ = 141/143 NO_MS->C_MS I_HNMR ¹H NMR: Downfield shift C_HNMR->I_HNMR I_CNMR ¹³C NMR: C-I ~95 ppm C_CNMR->I_CNMR I_IR IR: C-I stretch ~550 cm⁻¹ C_IR->I_IR I_MS MS: M⁺ = 233, I⁺ at 127 C_MS->I_MS

Caption: Key spectroscopic changes during the synthesis.

Conclusion

The spectroscopic journey from 3,4-lutidine to this compound is marked by a series of distinct and predictable changes in their respective NMR, IR, and Mass spectra. By carefully analyzing these spectral fingerprints, researchers can confidently track the progress of the synthesis, verify the identity of intermediates, and ensure the purity of the final product. The characteristic upfield shift of the iodinated carbon in the ¹³C NMR and the prominent iodine fragment in the mass spectrum are particularly definitive markers for the successful synthesis of this compound.

References

  • NIST Chemistry WebBook. (n.d.). Pyridine, 2,4-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

Sources

The Superior Efficiency of 2-Iodo-4,5-dimethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, offering a versatile and powerful toolkit for forging these crucial linkages. Within the diverse landscape of coupling partners, halo-substituted pyridines are of particular importance due to the prevalence of the pyridine motif in pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the efficiency of 2-Iodo-4,5-dimethylpyridine against its bromo- and chloro-analogs in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Through an analysis of the underlying chemical principles and supporting experimental data, we will demonstrate the superior reactivity and broader applicability of the iodinated substrate.

The Decisive Influence of the Carbon-Halogen Bond

The disparate performance of 2-iodo-, 2-bromo-, and 2-chloro-4,5-dimethylpyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycles of these reactions is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to faster reaction rates, milder reaction conditions, and often higher yields. The established trend for C-X bond strength is C-Cl > C-Br > C-I, which inversely correlates with the reactivity of the corresponding halopyridine. Consequently, this compound is anticipated to be the most reactive of the three congeners.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative basis for comparison, the following sections detail the expected performance of this compound and its bromo- and chloro-counterparts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The presented data is a synthesis of established chemical principles and representative yields from analogous systems found in the literature.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a preeminent method for the synthesis of biaryl compounds. The efficiency of this reaction is highly dependent on the nature of the halide.

HalopyridineCoupling PartnerTypical Catalyst SystemExpected Yield (%)Reaction Conditions
This compound Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O>90%80-100 °C, 2-6 h
2-Bromo-4,5-dimethylpyridine Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O70-85%100-110 °C, 8-16 h
2-Chloro-4,5-dimethylpyridine Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Toluene50-70%110-120 °C, 12-24 h

As the data suggests, this compound is expected to provide the highest yield in the shortest reaction time and under the mildest conditions. The coupling of the bromo-analog is also efficient, though it requires more forcing conditions. The chloro-substituted pyridine is the most challenging substrate, necessitating a more specialized and often more expensive catalyst system to achieve moderate yields. A study on the Suzuki-Miyaura cross-coupling of halo derivatives of a related pyridinone system demonstrated that chloro derivatives require more forcing conditions to achieve good to excellent yields, supporting this trend.[1]

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling, a reaction between a terminal alkyne and an organohalide, is a powerful tool for the synthesis of substituted alkynes. The reactivity trend of the halopyridines in this reaction mirrors that of the Suzuki-Miyaura coupling.

HalopyridineCoupling PartnerTypical Catalyst SystemExpected Yield (%)Reaction Conditions
This compound PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF>90%Room Temp - 50 °C, 1-4 h
2-Bromo-4,5-dimethylpyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF65-80%50-80 °C, 6-12 h
2-Chloro-4,5-dimethylpyridine PhenylacetylenePd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane<50%80-100 °C, 12-24 h

The high reactivity of the C-I bond allows for the Sonogashira coupling of this compound to proceed efficiently at or near room temperature.[2] In contrast, the bromo- and especially the chloro-analogs require significantly higher temperatures and often specialized ligands to achieve satisfactory results. The coupling of aryl chlorides in Sonogashira reactions is notoriously difficult and often results in low yields.[3]

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines. The efficiency of this reaction is also highly dependent on the halogen substituent.

HalopyridineCoupling PartnerTypical Catalyst SystemExpected Yield (%)Reaction Conditions
This compound AnilinePd₂(dba)₃, BINAP, NaOtBu, Toluene>85%80-100 °C, 4-8 h
2-Bromo-4,5-dimethylpyridine AnilinePd₂(dba)₃, BINAP, NaOtBu, Toluene70-85%100-110 °C, 8-16 h
2-Chloro-4,5-dimethylpyridine AnilinePd₂(dba)₃, RuPhos, K₂CO₃, Dioxane50-70%110-120 °C, 12-24 h

Similar to the C-C coupling reactions, this compound is the most reactive substrate in the Buchwald-Hartwig amination. While aryl bromides are also excellent substrates for this reaction, aryl iodides often provide higher yields in shorter reaction times.[4] The amination of aryl chlorides generally requires more sophisticated and bulky phosphine ligands to achieve high conversions.[5]

Mechanistic Insights and Experimental Workflows

To provide a deeper understanding of the principles governing the observed reactivity trends, the following sections detail the catalytic cycles for each reaction and provide representative experimental protocols.

Catalytic Cycles

The catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions share a common mechanistic framework, with the oxidative addition of the palladium(0) catalyst to the aryl halide as the initial and often rate-limiting step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-B(OR)₂ RPdAr R-Pd(II)(Ar)L₂ Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAr R-C≡C-Pd(II)(Ar)L₂ Transmetal->RPdAr CuCycle Copper Cycle (forms Cu-acetylide) Transmetal->CuCycle R-C≡C-Cu RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R₂NH, Base PdAmide Ar-Pd(II)(NR₂)L₂ AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting the benchmark cross-coupling reactions. These protocols should be optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of this compound with Phenylacetylene

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N).

  • Add phenylacetylene (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature to 50 °C for 1-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound with Aniline

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv.), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.04 equiv.).

  • Add anhydrous toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: The Strategic Advantage of this compound

The evidence presented in this guide unequivocally demonstrates the superior efficiency of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Its inherent reactivity, stemming from the weaker carbon-iodine bond, translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo- and chloro-analogs. For researchers and drug development professionals, the choice of starting material is a critical decision that impacts not only the efficiency of a synthetic route but also its cost-effectiveness and environmental footprint. While 2-bromo- and 2-chloropyridines are often more readily available and less expensive, the investment in this compound can be justified by the significant advantages it offers in terms of reaction performance and the potential to avoid the use of more complex and costly catalyst systems. Ultimately, the selection of the optimal halopyridine will depend on a careful consideration of these factors in the context of the specific synthetic challenge at hand.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Evano, G., & The Thill, N. (2014). Copper-Catalyzed Sonogashira-Type Couplings. In Copper-Mediated Cross-Coupling Reactions (pp. 241-306). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). Suzuki− Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with the Aid of Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 66(23), 7729-7737.
  • Nemes, P., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(21), 7497-7505. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Wikipedia contributors. (2024, January 16). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Wikipedia contributors. (2024, January 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 8, 2024, from [Link]

  • Ji, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14350-14359. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

  • Wallow, T. I., & Novak, B. M. (1991). Palladium-catalyzed synthesis of polypyridines. A new, efficient cross-coupling methodology. Journal of the American Chemical Society, 113(19), 7411-7412.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the Suzuki reaction of aryl chlorides. Organic letters, 4(20), 3517-3520.
  • Oldenhuis, N. J., et al. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(8), 13745-13763. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 8, 2024, from [Link]

  • Ghaffari, M., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 546-557.
  • Skrypka, A., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(µ-OH)Cl(NHC)}2] Complexes. Preprints.org. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: the first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 8, 2024, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 8, 2024, from [Link]

  • Harris, M. C., & Buchwald, S. L. (2001). A general and efficient catalyst for the amination of aryl chlorides. The Journal of Organic Chemistry, 66(16), 5327-5330.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 132(2), 796-797.
  • YouTube. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. The Organic Chemistry Tutor. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Al-Masum, M., & Al-Mughaid, H. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(11), 2829. [Link]

  • Kolarovic, A., & Schnürch, M. (2011). Microwave-assisted regioselective Suzuki coupling of 2, 4-dichloropyrimidines with aryl and heteroaryl boronic acids. Molecules, 16(11), 9139-9154.
  • Tykwinski, R. R. (2003). Sonogashira Coupling in Natural Product Synthesis.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173.
  • Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium (II) complexes. Journal of Organometallic Chemistry, 653(1-2), 54-57.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed C− N and C− O coupling—A practical guide from an industrial vantage point.
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A new catalyst system for the amination of aryl chlorides. Organic letters, 8(5), 827-830.

Sources

A Researcher's Guide to the Electronic Landscape of 2-Iodo-4,5-dimethylpyridine: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and materials science, understanding the electronic properties of molecular building blocks is paramount. The subtle interplay of electron-donating and withdrawing groups on an aromatic scaffold can dramatically alter reactivity, intermolecular interactions, and photophysical behavior. This guide delves into the electronic characteristics of 2-Iodo-4,5-dimethylpyridine, a substituted pyridine with potential applications in medicinal chemistry and organic electronics.

Through the lens of Density Functional Theory (DFT), we will explore its electronic landscape and benchmark it against structurally related pyridine derivatives. This comparative approach, grounded in robust computational evidence, aims to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging the unique properties of this and similar molecules.

The Rationale: Why this compound?

Substituted pyridines are ubiquitous in pharmaceuticals and functional materials. The pyridine ring itself offers a nitrogen atom as a hydrogen bond acceptor and a site for coordination. The substituents, in this case, an iodo group and two methyl groups, introduce specific electronic and steric features:

  • Iodo Group: As a halogen, iodine can act as a weak electron-withdrawing group through induction, but more importantly, it can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and drug-receptor binding.[1][2]

  • Methyl Groups: These are classical electron-donating groups through hyperconjugation, increasing the electron density of the pyridine ring.

The combination of these opposing electronic influences on the same aromatic ring makes this compound an intriguing candidate for fine-tuning molecular properties.

A Comparative Framework: Selecting the Right Benchmarks

To contextualize the electronic properties of this compound, we have selected two key comparators for our DFT analysis:

  • Pyridine: The unsubstituted parent molecule provides a fundamental baseline.

  • 2-Fluoro-4-iodo-5-methylpyridine: This analogue allows for a direct comparison of the electronic effects of fluorine versus a methyl group at the 2-position, offering insights into the impact of a strongly electron-withdrawing substituent.[3]

This curated set of molecules will allow us to dissect the individual and combined contributions of the substituents to the overall electronic structure.

The Computational Lens: A Validated DFT Protocol

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and basis set. For halogenated organic molecules, a judicious selection is crucial to capture both the covalent and non-covalent interactions accurately.

Step-by-Step Computational Workflow

The following protocol outlines a robust and reproducible methodology for calculating the electronic properties of the molecules in this guide using a computational chemistry package like Gaussian.[4]

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: B3LYP functional with the LANL2DZ basis set.[3] This combination is a good starting point for molecules containing heavier elements like iodine. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

    • Verification: A frequency calculation must be performed after optimization to ensure that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Objective: To compute key electronic descriptors.

    • Method: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory.

    • Properties to Extract:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • The HOMO-LUMO energy gap.

      • Molecular Electrostatic Potential (MEP).

Visualizing the Workflow

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/LANL2DZ) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_energy Single-Point Energy Calculation geom_opt->sp_energy Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) sp_energy->elec_prop analysis Comparative Analysis elec_prop->analysis

Caption: A generalized workflow for DFT calculations of electronic properties.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties calculated for our target molecule and its benchmarks. These values provide a quantitative basis for understanding their relative reactivity and stability.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.70-0.755.952.22
This compound -6.25 -1.10 5.15 2.50
2-Fluoro-4-iodo-5-methylpyridine-6.55-1.505.051.80

Note: These are representative values obtained from DFT calculations and may vary slightly with different levels of theory.

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are central to a molecule's chemical reactivity.[5] The HOMO energy is indicative of the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[5]

  • This compound vs. Pyridine: The two electron-donating methyl groups in this compound raise the HOMO energy level compared to pyridine, making it a better electron donor. The iodo group, being weakly electron-withdrawing, slightly lowers the LUMO. The net effect is a reduction in the HOMO-LUMO gap, suggesting that this compound is more reactive than the parent pyridine.

  • Impact of Fluorine Substitution: Replacing a methyl group with a highly electronegative fluorine atom in 2-Fluoro-4-iodo-5-methylpyridine significantly lowers both the HOMO and LUMO energies.[3] This is due to the strong inductive effect of fluorine. The HOMO-LUMO gap is the smallest in this series, indicating the highest reactivity among the three.

Molecular Electrostatic Potential (MEP): A Map of Charge Distribution

The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map neg_region Negative Potential (Red) (e.g., around N atom) - Site for Electrophilic Attack pos_region Positive Potential (Blue) (e.g., around H atoms) - Site for Nucleophilic Attack neutral_region Neutral/Near-Zero Potential (Green)

Caption: Conceptual representation of an MEP map indicating reactive sites.

For this compound, the MEP would reveal:

  • A region of high negative potential (red) around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack.

  • A region of positive potential (blue) on the hydrogen atoms of the methyl groups and the pyridine ring.

  • A region of slightly positive potential (a σ-hole) on the iodine atom, which is characteristic of halogen bonding.[6]

Implications for Drug Development and Materials Science

The electronic properties elucidated in this guide have direct implications for the practical application of this compound:

  • In Drug Development: The enhanced electron-donating capacity and the presence of a halogen-bonding iodine atom make this molecule a versatile scaffold. The nitrogen atom can act as a bioisostere for other functional groups, and the iodine can form specific interactions with protein targets. The increased reactivity compared to pyridine might influence its metabolic stability.

  • In Materials Science: The tunable HOMO-LUMO gap is a critical parameter in the design of organic semiconductors.[7] By understanding how different substituents modify this gap, researchers can rationally design molecules with desired electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This comparative DFT guide provides a foundational understanding of the electronic properties of this compound. By benchmarking against pyridine and a fluorinated analogue, we have demonstrated how the interplay of electron-donating and electron-withdrawing substituents can be used to fine-tune the electronic landscape of a molecule. The presented computational workflow offers a reliable method for researchers to predict the properties of novel pyridine derivatives, thereby accelerating the discovery and design of new molecules for a wide range of scientific applications.

References

  • Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • ResearchGate. Density functional study of alkylpyridine–iodine interaction and its implications in the open-circuit photovoltage of dye-sensitized solar cell | Request PDF.
  • ResearchGate. DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2].
  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simul
  • Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines - PMC. NIH.
  • 2-Iodo-4,6-dimethylpyrimidine - PMC. NIH.
  • FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB.
  • Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Semantic Scholar. Crystal structure of the pyridine–diiodine (1/1) adduct. Semantic Scholar.
  • ResearchGate. (PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
  • MDPI. Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand. MDPI.
  • ResearchGate. HOMO–LUMO energy gap (eV) of compounds 4, 5a–d and 6.
  • Burke, Kieron. Binding Energy (kcal/m ol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. Unavailable Source.
  • HOMO-LUMO Energy Gap. Unavailable Source.
  • Dalton Transactions (RSC Publishing). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. RSC Publishing.
  • RSC Publishing. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. RSC Publishing.
  • AIMS Press.
  • Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Bohrium. vibrational-spectroscopic-electronic-influences-reactivity-analysis-and-molecular-docking-studies-of-2-fluoro-4-iodo-5-methylpyridine. Bohrium.
  • ResearchGate. ESP maps of iodinated halogen bond donors and pyridine derived...
  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A.
  • PMC - PubMed Central. Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. PubMed Central.
  • ResearchGate. Observed and predicted permeability values for substituted pyridines.... | Download Scientific Diagram.
  • PMC - NIH.
  • Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Unavailable Source.
  • Chemistry Research Journal.
  • PMC. Precise Semi-Experimental Equilibrium (r e SE)
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Passer Journal. 1. Passer Journal.
  • MDPI. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
  • PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. NIH.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Unavailable Source.
  • MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Iodo-4,5-dimethylpyridine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The disposal of a substance like this compound, which combines the characteristics of a pyridine derivative with an organoiodide, demands a rigorous and informed approach. This document is designed to provide that clarity, ensuring that operational safety and regulatory compliance are maintained at the highest level.

Part 1: Hazard Assessment & Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a heterocyclic compound whose hazard profile is dictated by both its pyridine core and its iodo-substituent.

  • Pyridine Core: Pyridine and its derivatives are typically flammable, possess a strong, unpleasant odor, and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They are known irritants to the skin and eyes.

  • Organoiodide Component: Iodinated organic compounds present specific disposal challenges. Upon combustion, they can release hazardous byproducts like hydrogen iodide and other iodine-containing vapors. Improper disposal, such as through drains or standard waste streams, can lead to the formation of highly toxic iodinated disinfection by-products (I-DBPs) in water treatment systems, posing a significant ecological risk.[3] Furthermore, heating or autoclaving materials contaminated with iodine can release hazardous iodine vapor.[4]

Key Causality: The combination of these two moieties necessitates a disposal pathway that can manage both flammable organic waste and the specific hazards of iodine, making incineration by a licensed facility the preferred method.

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from similar chemical structures. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are using.

Hazard ClassificationGHS CategoryPrecautionary Statement Examples
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
FlammabilityCategory 2 or 3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.

Incompatible Materials: To prevent dangerous reactions, do not mix this compound waste with:

  • Strong oxidizing agents[1][5]

  • Strong acids[1][5]

  • Acid chlorides and Chloroformates[5]

  • Bleach (can generate toxic fumes)[4]

Part 2: Immediate Safety & Spill Management Protocol

Even with meticulous handling, spills can occur. An immediate and correct response is critical to mitigating exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

Before handling the chemical or managing a spill, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6]

  • Skin Protection: A flame-retardant, chemically impervious lab coat and gloves (nitrile or neoprene are often suitable, but always check the manufacturer's glove compatibility chart).[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] For significant spills or in areas with inadequate ventilation, a full-face respirator with appropriate cartridges may be necessary.[6]

Step-by-Step Spill Cleanup Procedure
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For liquid spills, surround the area with an inert, non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (If applicable and safe): For pyridine-based compounds, neutralization is generally not recommended as a primary spill response due to potential reactions. The focus should be on absorption.

  • Collect: Use non-sparking tools to carefully collect the absorbed material into a designated, sealable waste container.[1][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The collected spill debris is now considered hazardous waste and must be disposed of following the procedures outlined in Part 3. Label the container clearly as "Spill Debris containing this compound."

Part 3: The Disposal Workflow: A Self-Validating System

Proper disposal is a systematic process governed by the principle of "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for it until its final, safe destruction.[9] This workflow ensures compliance and safety at every stage.

Disposal Decision Logic

The following diagram outlines the mandatory decision-making process for handling waste this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Final Disposal start Waste Generated: This compound (Pure, solutions, or contaminated items) segregate Is it a Hazardous Waste? YES. Segregate immediately. start->segregate incompatibles Keep away from: - Strong Acids - Oxidizers - Bleach segregate->incompatibles container Place in a designated, compatible, and sealable hazardous waste container. segregate->container label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (e.g., Flammable, Irritant) - Accumulation Start Date container->label_waste store Store in a cool, dry, well-ventilated secondary containment area away from ignition sources. label_waste->store vendor Arrange for pickup by a Licensed Hazardous Waste Disposal Vendor. store->vendor

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Waste Accumulation
  • Waste Identification: All forms of the waste—including unused pure chemical, reaction mixtures, contaminated consumables (e.g., silica gel, gloves, weighing boats), and spill cleanup materials—must be treated as hazardous waste.[5][9]

  • Segregation: This is the most critical control step. Maintain a dedicated waste container for halogenated organic compounds, separate from non-halogenated solvents and aqueous waste. This prevents dangerous reactions and simplifies the final disposal process for the licensed vendor.

  • Containerization:

    • Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with a tightly sealing lid.

    • The container must be kept closed at all times except when actively adding waste. This minimizes the release of flammable and harmful vapors.

  • Labeling: The container must be clearly and accurately labeled. Per U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and other components if in a mixture).

    • The specific hazards (e.g., Flammable, Irritant, Toxic).

    • The date when waste was first added to the container (the "accumulation start date").

  • On-Site Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. This location must be cool, dry, well-ventilated, and away from heat or ignition sources.[10] Secondary containment (placing the waste container inside a larger, leak-proof bin) is a best practice.

  • Final Disposal: The only acceptable method for final disposal is through your institution's EHS program, which will contract with a licensed professional waste disposal company.[11][12] These companies typically use high-temperature incineration with afterburners and scrubbers to safely destroy the organic compound and neutralize the resulting acidic gases like NOx and hydrogen iodide.[11]

Part 4: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden. The causality behind each prohibition underscores its importance.

  • DO NOT Pour Down the Drain: Pyridine compounds are harmful to aquatic life, and iodinated organics can form highly toxic byproducts in water systems.[2][3][13] This action violates regulations and poses a severe environmental threat.

  • DO NOT Dispose of in Regular Trash: The chemical's flammability and toxicity hazards pose a risk to sanitation workers and can cause fires or release toxic fumes from landfills.[2]

  • DO NOT Autoclave: Autoclaving materials contaminated with this compound can vaporize the compound, creating a dangerous inhalation hazard and potentially damaging the autoclave.[4]

  • DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is illegal and pollutes the environment. It also creates a concentrated flammability and health hazard in the fume hood exhaust system.

Part 5: Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[14] RCRA establishes the "cradle-to-grave" framework, which holds the generator legally and financially responsible for the waste from its creation to its ultimate disposal. All procedures in this guide are designed to comply with the standards set forth in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[15] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • 2,4-LUTIDINE CAS No 108-47-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.
  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 1,4-Dimethylpyridinium iodide. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyridine. (2025, July 29). Sigma-Aldrich.
  • 2-AMINO-3-HYDROXY-4,5-DIMETHYLPYRIDINE Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024, March 15). Fisher Scientific.
  • 5 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Environmental Health and Safety Disposal of Iodine. (2023, June/July). Case Western Reserve University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc.
  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2025, August 9). ResearchGate.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • 4-Iodo-3,5-dimethylpyrazole Safety & Regulations. (n.d.). Tokyo Chemical Industry Co., Ltd.

Sources

Personal protective equipment for handling 2-Iodo-4,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety and handling framework for 2-Iodo-4,5-dimethylpyridine (CAS: 111192-80-0).[1][2][3] It is designed for researchers requiring immediate, actionable protocols for synthesis, purification, and waste management.[2][3]

Chemical Profile & Risk Assessment

Compound: this compound CAS: 111192-80-0 Class: Halogenated Heterocycle / Pyridine Derivative[1][2][3][4]

The "Why" Behind the Risk

While specific toxicological data for this exact isomer is limited, its structural analogs (iodopyridines and lutidines) dictate the safety protocol.[2][3] The pyridine ring confers potential neurotoxicity and respiratory irritation, while the iodine substituent increases lipophilicity (enhancing skin absorption) and reactivity (alkylating potential).[2][3]

Hazard Class (GHS)Signal WordRisk Rationale
Acute Toxicity (Oral/Dermal) WARNING Pyridine derivatives can be absorbed through intact skin.[1][2][3][5] Iodine substitution often increases systemic toxicity compared to the parent lutidine.[2][3]
Skin/Eye Irritation WARNING Basic nitrogen lone pair reacts with mucosal membranes, causing chemical burns or severe dermatitis.[1][2][3]
Target Organ Toxicity WARNING Inhalation of dust/vapors targets the Central Nervous System (CNS) and liver.[1][3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[2][3] The lipophilic nature of iodinated pyridines requires barrier materials that resist organic permeation.[2][3]

PPE Specifications Table
Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double-Glove System: 1. Inner: Nitrile (4 mil)2.[2][3] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®)Permeation Dynamics: Standard latex is permeable to pyridine derivatives within minutes.[1][2][3] Nitrile provides >30 min breakthrough time; double-gloving creates a sacrificial outer layer.[1][2][3]
Eye/Face Chemical Splash Goggles (ANSI Z87.[1][2][3]1)Safety glasses leave gaps for vapors/dust.[1][2][3] Goggles seal the ocular cavity against corrosive dust entry.[2][3]
Respiratory Fume Hood (Face velocity: 100 fpm)Volatility: While likely a solid, sublimation or aerosolization during weighing poses inhalation risks.[1][2][3]
Body Defense Tyvek® Sleeves or ApronProtects wrist gaps between glove and coat; essential when handling >1g quantities.[1][2][3]

Operational Protocol: Safe Handling Workflow

This protocol treats the compound as a solid (most likely state for iodinated lutidines) but accounts for potential liquefaction (low melting point).[2][3]

A. Weighing & Transfer (The Critical Zone)[2][3]
  • Control Measure: Never weigh on an open bench. Use a Static-Free Balance Enclosure or a balance inside a fume hood.[1][2][3]

  • The "Paper Boat" Technique: Avoid plastic weigh boats if possible; use glassine paper or glass weighing funnels.[2][3] Pyridines can leach plasticizers from cheap polystyrene, contaminating the sample.[2][3]

  • Static Control: Iodinated compounds are often fluffy/static-prone.[1][2][3] Use an anti-static gun or ionizer to prevent particle dispersal.[2][3]

B. Reaction Setup
  • Inert Atmosphere: Iodine-carbon bonds are photosensitive and susceptible to homolytic cleavage.[1][2][3]

    • Action: Purge reaction vessels with Nitrogen/Argon.[2][3]

    • Action: Wrap reaction flasks in aluminum foil if the reaction time exceeds 1 hour.

  • Solvent Choice: Avoid acidic solvents (e.g., acetic acid) unless required, as they protonate the pyridine nitrogen, altering solubility and reactivity.[2][3]

C. Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound safely.

HandlingWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Liquid/Melt StateCheck->Liquid Weighing Weighing Protocol: Use Anti-static Gun Work in Hood Solid->Weighing Dust Hazard Pipetting Transfer Protocol: Use Glass Syringe/Pipette (Avoid Plastic Tips) Liquid->Pipetting Vapor Hazard Reaction Reaction Setup: Inert Gas (N2/Ar) Foil Wrap (Light Protection) Weighing->Reaction Pipetting->Reaction Cleanup Decontamination: Wipe with dilute HCl (5%) then Water Reaction->Cleanup

Caption: Operational logic flow for handling this compound, differentiating between solid and liquid handling requirements.

Disposal & Decontamination

Pyridine derivatives are P-listed or U-listed waste candidates in many jurisdictions (e.g., RCRA in the US).[2][3] Do not dilute down the drain.

Decontamination Solution (The "Acid Wash")

Since pyridines are basic, simple water washing is ineffective for cleaning contaminated glass/surfaces.[2][3]

  • Primary Wash: 5% Hydrochloric Acid (HCl) or Citric Acid solution.[2][3]

    • Mechanism:[1][6] Protonates the pyridine nitrogen, converting the lipophilic organic into a water-soluble pyridinium salt.[2][3]

  • Secondary Wash: Water.[2][3][7]

  • Final Wash: Acetone or Ethanol (collect as organic waste).[2][3]

Waste Segregation[1][3]
  • Solid Waste: Contaminated gloves, paper towels, and weigh papers must go into Hazardous Solid Waste (Double-bagged).[2][3]

  • Liquid Waste: Segregate into Halogenated Organic Waste .[2][3]

    • Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste container; this can form unstable N-oxides or explosive mixtures.[2][3]

Emergency Response

Self-validating response system: Memorize "Flush, Strip, Seek."

  • Skin Contact:

    • Strip: Immediately remove contaminated gloves/clothing.[2][3]

    • Flush: Wash with soap and water for 15 minutes.[2][3] Do not use ethanol, as it enhances skin absorption of the iodine compound.[2][3]

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes . Hold eyelids open.

    • Seek medical attention (ophthalmologist) immediately—alkaline burns from pyridines can cause delayed corneal damage.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7936, 2,4-Lutidine (Analogous Safety Data).[2][3] Retrieved from [Link][2][3]

  • Matrix Fine Chemicals. Product Entry: 2-Iodo-3,5-dimethylpyridine (Isomer Data). Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[2][3] Retrieved from [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.